Azasetron hydrochloride
Beschreibung
Structure
3D Structure of Parent
Eigenschaften
IUPAC Name |
N-(1-azabicyclo[2.2.2]octan-3-yl)-6-chloro-4-methyl-3-oxo-1,4-benzoxazine-8-carboxamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20ClN3O3.ClH/c1-20-14-7-11(18)6-12(16(14)24-9-15(20)22)17(23)19-13-8-21-4-2-10(13)3-5-21;/h6-7,10,13H,2-5,8-9H2,1H3,(H,19,23);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBMKBKPJYAHLQP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)COC2=C(C=C(C=C21)Cl)C(=O)NC3CN4CCC3CC4.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21Cl2N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00924358 | |
| Record name | N-(1-Azabicyclo[2.2.2]octan-3-yl)-6-chloro-4-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-8-carboximidic acid--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00924358 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
386.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
123040-16-4 | |
| Record name | Y 25130 | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=123040-16-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Azasetron hydrochloride [JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0123040164 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-(1-Azabicyclo[2.2.2]octan-3-yl)-6-chloro-4-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-8-carboximidic acid--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00924358 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-(1-Azabicyclo[2.2.2]oct-3-yl)-6-chloro-4-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-8-carboxamide hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | AZASETRON HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2BSS7XL60S | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of Azasetron Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
Azasetron hydrochloride is a potent and selective 5-HT₃ receptor antagonist, primarily utilized as an antiemetic for managing nausea and vomiting induced by chemotherapy. This technical guide provides a comprehensive overview of a prominent synthetic pathway for this compound, commencing from 6-chloro-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-8-carboxylic acid methyl ester. This document details the core chemical transformations, including N-methylation, ester hydrolysis, amide coupling, and final salt formation. It is intended to serve as a valuable resource, offering detailed experimental protocols, tabulated quantitative data, and visual diagrams of the synthesis workflow to facilitate a deeper understanding for researchers and professionals in the field of drug development and medicinal chemistry.
Introduction
Azasetron, with the chemical name N-(1-azabicyclo[2.2.2]oct-3-yl)-6-chloro-4-methyl-3-oxo-1,4-benzoxazine-8-carboxamide, is a second-generation 5-HT₃ receptor antagonist.[1] Its hydrochloride salt is the active pharmaceutical ingredient in formulations used to prevent chemotherapy-induced nausea and vomiting.[1] The synthesis of this compound involves the construction of a central benzoxazine core and its subsequent linkage to a 3-aminoquinuclidine moiety. This guide focuses on a synthetic route that has been reported in patent literature, highlighting the key steps and reaction parameters.
Overview of the Synthetic Pathway
The synthesis of this compound can be achieved through a multi-step process starting from readily available precursors. One documented pathway begins with methyl 5-chloro-2-hydroxybenzoic acid and proceeds through a nine-step synthesis involving nitration and reduction.[2] A more direct route, and the focus of this guide, commences with 6-chloro-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-8-carboxylic acid methyl ester. The core transformations in this pathway are:
-
N-Methylation: Introduction of a methyl group at the nitrogen atom of the benzoxazine ring.
-
Ester Hydrolysis: Conversion of the methyl ester to a carboxylic acid.
-
Amide Coupling: Formation of the amide bond between the carboxylic acid and 3-aminoquinuclidine.
-
Hydrochloride Salt Formation: Conversion of the Azasetron free base to its hydrochloride salt.
This pathway is efficient, with reported overall yields in the range of 70-75%.
Detailed Synthesis Steps and Experimental Protocols
Step 1: N-Methylation of 6-chloro-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-8-carboxylic acid methyl ester
The initial step involves the methylation of the nitrogen atom of the benzoxazine ring to yield methyl 6-chloro-4-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-8-carboxylate.
Experimental Protocol:
-
Reactants:
-
6-chloro-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-8-carboxylic acid methyl ester
-
Methylating agent (e.g., dimethyl sulfate, methyl iodide)
-
Base (e.g., potassium carbonate, sodium hydride)
-
Solvent (e.g., acetone, dimethylformamide)
-
-
Procedure:
-
Dissolve 6-chloro-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-8-carboxylic acid methyl ester in the chosen solvent in a reaction vessel equipped with a stirrer and a reflux condenser.
-
Add the base to the solution and stir for a designated period to facilitate the formation of the corresponding anion.
-
Slowly add the methylating agent to the reaction mixture.
-
Heat the mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice water to precipitate the product.
-
Filter the solid, wash with water, and dry under vacuum to obtain methyl 6-chloro-4-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-8-carboxylate.[3]
-
Step 2: Hydrolysis of Methyl 6-chloro-4-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-8-carboxylate
The methyl ester is hydrolyzed to the corresponding carboxylic acid, 6-chloro-4-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-8-carboxylic acid, which is a key intermediate for the subsequent amide coupling reaction.[4]
Experimental Protocol:
-
Reactants:
-
Methyl 6-chloro-4-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-8-carboxylate
-
Base (e.g., sodium hydroxide, potassium hydroxide)
-
Solvent (e.g., methanol, ethanol, water)
-
Acid for neutralization (e.g., hydrochloric acid)
-
-
Procedure:
-
Suspend methyl 6-chloro-4-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-8-carboxylate in a mixture of the alcohol and water.
-
Add an aqueous solution of the base to the suspension.
-
Heat the mixture to reflux and stir until the hydrolysis is complete (monitored by TLC).
-
Cool the reaction mixture and remove the organic solvent under reduced pressure.
-
Dilute the remaining aqueous solution with water and acidify with the acid to a pH of approximately 2-3 to precipitate the carboxylic acid.
-
Filter the precipitate, wash thoroughly with water, and dry to yield 6-chloro-4-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-8-carboxylic acid.
-
Step 3: Amide Coupling to form Azasetron
The pivotal step in the synthesis is the coupling of the carboxylic acid intermediate with 3-aminoquinuclidine to form the amide bond of Azasetron.
Experimental Protocol:
-
Reactants:
-
6-chloro-4-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-8-carboxylic acid
-
3-aminoquinuclidine (or its dihydrochloride salt)
-
Coupling agent (e.g., thionyl chloride, carbonyldiimidazole (CDI), dicyclohexylcarbodiimide (DCC))
-
Solvent (e.g., dichloromethane, chloroform, dimethylformamide)
-
Base (if starting with 3-aminoquinuclidine dihydrochloride, e.g., triethylamine)
-
-
Procedure (via Acyl Chloride):
-
Suspend 6-chloro-4-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-8-carboxylic acid in a suitable solvent like dichloromethane.
-
Add thionyl chloride dropwise at room temperature and then heat the mixture to reflux until the acid is converted to the acyl chloride.
-
In a separate flask, prepare a solution of 3-aminoquinuclidine and a base (if needed) in the same solvent.
-
Cool the acyl chloride solution and add it dropwise to the 3-aminoquinuclidine solution at a low temperature (e.g., 0-5 °C).
-
Allow the reaction mixture to warm to room temperature and stir until the reaction is complete.
-
Work up the reaction by washing with water and an aqueous basic solution (e.g., sodium bicarbonate).
-
Dry the organic layer, evaporate the solvent, and purify the crude product by recrystallization or column chromatography to obtain Azasetron free base.
-
Step 4: Formation of this compound
The final step is the conversion of the Azasetron free base into its more stable and water-soluble hydrochloride salt.
Experimental Protocol:
-
Reactants:
-
Azasetron free base
-
Hydrochloric acid (e.g., in isopropanol, ethanol, or as a gas)
-
Solvent (e.g., ethanol, isopropanol)
-
-
Procedure:
-
Dissolve the purified Azasetron free base in a suitable solvent such as ethanol.
-
Slowly add a solution of hydrochloric acid in an alcohol (e.g., isopropanolic HCl) to the Azasetron solution with stirring.
-
Continue stirring until precipitation is complete.
-
Filter the resulting solid, wash with a small amount of cold solvent, and dry under vacuum to obtain this compound.
-
Quantitative Data Summary
| Step No. | Reaction | Starting Material | Product | Reagents | Solvent | Temp. (°C) | Time (h) | Yield (%) | Purity (%) |
| 1 | N-Methylation | 6-chloro-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-8-carboxylic acid methyl ester | Methyl 6-chloro-4-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-8-carboxylate | Dimethyl sulfate, K₂CO₃ | Acetone | Reflux | 4-6 | ~90 | >98 |
| 2 | Hydrolysis | Methyl 6-chloro-4-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-8-carboxylate | 6-chloro-4-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-8-carboxylic acid | NaOH | Methanol/Water | Reflux | 2-4 | ~95 | >99 |
| 3 | Amide Coupling | 6-chloro-4-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-8-carboxylic acid | Azasetron | Thionyl chloride, 3-aminoquinuclidine | Dichloromethane | 0 - RT | 3-5 | ~85 | >98 |
| 4 | Salt Formation | Azasetron | This compound | HCl in Isopropanol | Ethanol | RT | 1-2 | >95 | >99.5 |
| Overall | ~70-75 |
Note: The data presented in this table are representative values and may vary depending on the specific reaction conditions and scale of the synthesis.
Visualizing the Synthesis Pathway
The following diagrams illustrate the logical flow of the this compound synthesis.
References
Azasetron Hydrochloride: A Comprehensive Technical Guide to its Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
Abstract
Azasetron hydrochloride is a potent and selective serotonin 5-HT3 receptor antagonist widely utilized as an antiemetic, particularly in the management of nausea and vomiting induced by chemotherapy and radiotherapy. This technical guide provides an in-depth overview of the core chemical properties and structural features of this compound. It includes a detailed summary of its physicochemical characteristics, spectroscopic data, and a description of its mechanism of action at the molecular level. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development and medicinal chemistry.
Chemical Properties
The chemical and physical properties of this compound are summarized in the table below, providing a consolidated view of its key characteristics.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₇H₂₀ClN₃O₃ · HCl | [1][2] |
| Molecular Weight | 386.3 g/mol | [2] |
| Appearance | White crystalline solid | |
| Melting Point | 301-303 °C | |
| Solubility | Soluble in water | |
| IUPAC Name | N-(1-azabicyclo[2.2.2]octan-3-yl)-6-chloro-4-methyl-3-oxo-1,4-benzoxazine-8-carboxamide;hydrochloride | [2] |
| CAS Number | 123040-16-4 | [2] |
| SMILES | CN1C(=O)COC2=C(C=C(C=C21)Cl)C(=O)NC3CN4CCC3CC4.Cl | [2] |
Chemical Structure
This compound possesses a complex heterocyclic structure, which is fundamental to its pharmacological activity. The molecule consists of a benzoxazine core linked to an azabicyclo[2.2.2]octane moiety via an amide bond.
Caption: Chemical structure of this compound.
Experimental Protocols
Detailed experimental protocols for the synthesis and analysis of this compound are crucial for reproducibility and further research. While specific proprietary methods may not be publicly available, the following sections outline generalized procedures based on established chemical principles and available literature.
Synthesis of this compound
The synthesis of this compound is a multi-step process. While a detailed, publicly available protocol is scarce, Chinese patents (CN101786963 and CN104557906) describe its synthesis. A general conceptual workflow is presented below.[3]
Caption: Conceptual workflow for the synthesis of this compound.
General Procedure: A typical synthesis would involve the coupling of a suitable activated derivative of 6-chloro-4-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-8-carboxylic acid with 3-aminoquinuclidine. The resulting Azasetron base is then purified, often by column chromatography or recrystallization. Finally, the base is treated with hydrochloric acid in a suitable solvent (e.g., ethanol or isopropanol) to yield this compound, which is then isolated by filtration and dried.
Analytical Methods
Objective: To confirm the chemical structure and purity of this compound.
Methodology:
-
Sample Preparation: A small amount of this compound (typically 5-10 mg for ¹H NMR, 20-50 mg for ¹³C NMR) is dissolved in a deuterated solvent (e.g., DMSO-d₆ or D₂O) in a standard 5 mm NMR tube.
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.
-
¹H NMR Acquisition:
-
Pulse Sequence: A standard single-pulse sequence is typically used.
-
Acquisition Parameters: Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width covering the expected chemical shift range of protons, and a relaxation delay of 1-5 seconds.
-
-
¹³C NMR Acquisition:
-
Pulse Sequence: A proton-decoupled pulse sequence is commonly employed to simplify the spectrum.
-
Acquisition Parameters: A larger number of scans is required due to the lower natural abundance and sensitivity of the ¹³C nucleus. The spectral width should encompass the chemical shift range of all carbon atoms in the molecule.
-
Objective: To identify the functional groups present in the this compound molecule.
Methodology:
-
Sample Preparation: The sample is typically prepared as a KBr (potassium bromide) pellet. A small amount of the finely ground sample is mixed with dry KBr powder and pressed into a thin, transparent disk. Alternatively, Attenuated Total Reflectance (ATR)-FTIR can be used with the solid sample directly.[4][5]
-
Instrumentation: A Fourier-transform infrared spectrometer.
-
Data Acquisition: The spectrum is typically recorded in the mid-infrared range (4000-400 cm⁻¹). A background spectrum of the KBr pellet or the empty ATR crystal is recorded first and automatically subtracted from the sample spectrum.
Objective: To determine the molecular weight and fragmentation pattern of this compound, further confirming its structure.
Methodology:
-
Ionization Method: Electrospray ionization (ESI) is a common technique for molecules like this compound, as it is a soft ionization method that typically produces the protonated molecular ion [M+H]⁺.[6][7]
-
Mass Analyzer: A variety of mass analyzers can be used, such as a quadrupole, time-of-flight (TOF), or ion trap.
-
Data Acquisition:
-
Full Scan MS: The instrument is set to scan a wide mass-to-charge (m/z) range to detect the molecular ion.
-
Tandem MS (MS/MS): To obtain structural information, the molecular ion is selected and fragmented by collision-induced dissociation (CID). The resulting fragment ions are then analyzed to elucidate the structure.[6][7]
-
Mechanism of Action: 5-HT3 Receptor Antagonism
This compound exerts its antiemetic effects by selectively and competitively blocking serotonin (5-hydroxytryptamine; 5-HT) at 5-HT3 receptors.[8] These receptors are ligand-gated ion channels located on peripheral vagal nerve terminals in the gastrointestinal tract and centrally in the chemoreceptor trigger zone (CTZ) of the brainstem.[9][10]
Chemotherapeutic agents and radiation can cause damage to enterochromaffin cells in the gut, leading to a significant release of serotonin. This released serotonin then binds to 5-HT3 receptors on vagal afferent nerves, initiating an upward signaling cascade to the vomiting center in the brain. This compound, by occupying the 5-HT3 receptors, prevents serotonin from binding and thereby blocks the initiation of this emetic signal.
Caption: Signaling pathway of emesis and the inhibitory action of this compound.
Conclusion
This compound is a well-characterized 5-HT3 receptor antagonist with a defined chemical structure and a clear mechanism of action. This guide has provided a comprehensive overview of its chemical properties, structural details, and the analytical methodologies used for its characterization. A thorough understanding of these fundamental aspects is essential for its effective use in research and clinical applications, as well as for the development of new and improved antiemetic therapies.
References
- 1. Azasetron | C17H20ClN3O3 | CID 2264 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Y 25130 | C17H21Cl2N3O3 | CID 115000 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. WO2017178645A1 - (+)-azasetron for use in the treatment of ear disorders - Google Patents [patents.google.com]
- 4. drawellanalytical.com [drawellanalytical.com]
- 5. azom.com [azom.com]
- 6. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 7. uab.edu [uab.edu]
- 8. 5-HT3 antagonist - Wikipedia [en.wikipedia.org]
- 9. High-resolution structures of multiple 5-HT3AR-setron complexes reveal a novel mechanism of competitive inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The 5-HT3 receptor as a therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
The Discovery and Development of Azasetron: A 5-HT3 Antagonist for Antiemetic Therapy
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the discovery and development of Azasetron, a potent and selective 5-HT3 receptor antagonist. Azasetron is a cornerstone in the management of nausea and vomiting, particularly chemotherapy-induced nausea and vomiting (CINV). This document details its pharmacological profile, mechanism of action, synthesis, and clinical evaluation. It is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development, offering detailed experimental protocols, quantitative data, and visual representations of key biological and chemical processes.
Introduction
Chemotherapy-induced nausea and vomiting (CINV) is a significant and distressing side effect of cancer treatment, impacting patient quality of life and adherence to therapy. The discovery of the role of the 5-hydroxytryptamine-3 (5-HT3) receptor in the emetic reflex revolutionized the management of CINV. Azasetron emerged as a second-generation 5-HT3 antagonist, offering high potency and selectivity in blocking the action of serotonin (5-HT) at these receptors. This guide explores the scientific journey of Azasetron, from its chemical synthesis to its clinical application.
Mechanism of Action
Azasetron is a competitive antagonist of the 5-HT3 receptor.[1] These receptors are ligand-gated ion channels located on vagal afferent nerves in the gastrointestinal tract and in the chemoreceptor trigger zone (CTZ) in the brainstem.[1]
Signaling Pathway of 5-HT3 Receptor-Mediated Emesis
Chemotherapeutic agents can cause the release of serotonin from enterochromaffin cells in the gut. This serotonin then binds to 5-HT3 receptors on vagal afferent nerves, initiating a signal cascade that travels to the nucleus of the solitary tract (NTS) and the area postrema (chemoreceptor trigger zone) in the brainstem, ultimately triggering the vomiting reflex.[1] Azasetron competitively binds to these 5-HT3 receptors, preventing serotonin from binding and thereby blocking the initiation of the emetic signal.[1]
The downstream signaling of 5-HT3 receptor activation involves the influx of cations, primarily Na+ and Ca2+, leading to neuronal depolarization. The increase in intracellular Ca2+ activates calmodulin, which in turn activates Ca2+/calmodulin-dependent protein kinase II (CaMKII). This kinase then activates the extracellular signal-regulated kinase (ERK) signaling pathway, contributing to the emetic response.
Synthesis of Azasetron
The chemical synthesis of Azasetron hydrochloride is a multi-step process starting from methyl 5-chloro-2-hydroxyl benzoic acid. The synthesis involves key steps such as nitration, reduction, and cyclization to form the benzoxazine core, followed by amidation with 3-aminoquinuclidine.
Logical Workflow for Azasetron Synthesis
The following diagram illustrates a plausible synthetic route for Azasetron, based on related benzoxazine syntheses.
Preclinical Pharmacology
In Vitro Binding Affinity
Azasetron demonstrates high affinity for the 5-HT3 receptor. Radioligand binding assays are crucial for determining the binding characteristics of antagonists like Azasetron.
Table 1: In Vitro Binding Affinity of Azasetron
| Parameter | Value | Reference |
| pKi | 9.27 | [2] |
| Ki (nM) | ~0.54 | Calculated from pKi |
| IC50 (nM) | 0.33 | [3] |
In Vivo Antiemetic Efficacy
Clinical Pharmacology and Efficacy
Azasetron has been extensively studied in clinical trials for the prevention of CINV. Its efficacy has been compared with other 5-HT3 antagonists, such as ondansetron and granisetron.
Table 2: Pharmacokinetic Properties of Azasetron
| Parameter | Value | Reference |
| Bioavailability (oral) | ~90% | [4] |
| Excretion (unmetabolized in urine) | 60-70% | [4] |
Table 3: Summary of Selected Clinical Trials of Azasetron in CINV
| Trial Design | Comparator | Patient Population | Key Efficacy Endpoint | Results | Reference |
| Randomized, crossover | Granisetron | Head and neck cancer patients receiving cisplatin | Protective rates for nausea and vomiting | Azasetron showed superior efficacy on days 3 and 4 compared to granisetron. | [5] |
| Randomized, double-blind, double-dummy | Ondansetron | Patients receiving moderately and highly emetogenic chemotherapy | Complete response (no emesis, no rescue medication) in delayed CINV (days 2-6) | Azasetron (45% complete response) was not proven to be non-inferior to ondansetron (54.5% complete response). | [6] |
| Two-treatment vs. standard bolus | Standard bolus Azasetron | Patients receiving cisplatin-containing chemotherapy | Inhibitory effect on vomiting and nausea | The two-treatment method (5 mg before and 8 hours after chemotherapy) was significantly more effective in inhibiting vomiting on days 1 and 2 compared to a single 10 mg bolus. | [7] |
| Continuous infusion vs. bolus injection | Bolus injection Azasetron | Patients receiving cisplatin-containing chemotherapy | Inhibitory effect on nausea and vomiting | Continuous infusion was significantly superior to bolus injection in inhibiting nausea on days 3 and 4 and vomiting on day 2. | [8] |
Experimental Protocols
Radioligand Binding Assay for 5-HT3 Receptor
This protocol describes a general method for determining the binding affinity of a compound like Azasetron to the 5-HT3 receptor.
Objective: To determine the inhibitory constant (Ki) of Azasetron for the 5-HT3 receptor.
Materials:
-
HEK293 cells stably expressing the human 5-HT3A receptor
-
[³H]-Granisetron (radioligand)
-
Azasetron (test compound)
-
Unlabeled granisetron (for non-specific binding)
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Wash buffer (ice-cold binding buffer)
-
Glass fiber filters (e.g., GF/B), pre-soaked in polyethylenimine (PEI)
-
Scintillation cocktail
-
96-well plates
-
Cell harvester
-
Scintillation counter
Procedure:
-
Membrane Preparation:
-
Culture and harvest HEK293 cells expressing the 5-HT3A receptor.
-
Homogenize cells in lysis buffer and centrifuge to pellet the membranes.
-
Resuspend the membrane pellet in binding buffer. Determine protein concentration.
-
-
Binding Assay:
-
In a 96-well plate, set up triplicate wells for total binding, non-specific binding, and competitive binding.
-
Total Binding: Add membrane preparation, [³H]-Granisetron, and binding buffer.
-
Non-specific Binding: Add membrane preparation, [³H]-Granisetron, and a high concentration of unlabeled granisetron.
-
Competitive Binding: Add membrane preparation, [³H]-Granisetron, and serial dilutions of Azasetron.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.
-
-
Filtration and Counting:
-
Rapidly filter the contents of each well through the pre-soaked glass fiber filters using a cell harvester.
-
Wash the filters several times with ice-cold wash buffer to remove unbound radioligand.
-
Dry the filters and place them in scintillation vials with scintillation cocktail.
-
Measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the Azasetron concentration.
-
Determine the IC50 value from the resulting sigmoidal curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Experimental Workflow: Radioligand Binding Assay
In Vivo Antiemetic Assay (Ferret Model)
This protocol outlines a general procedure for evaluating the antiemetic efficacy of a compound like Azasetron against cisplatin-induced emesis in ferrets.
Objective: To determine the efficacy of Azasetron in reducing the number of retches and vomits induced by cisplatin.
Animals: Male ferrets.
Materials:
-
Azasetron
-
Cisplatin
-
Vehicle (e.g., saline)
-
Observation cages with video recording equipment
Procedure:
-
Acclimatization: Acclimate ferrets to the experimental environment and handling.
-
Dosing:
-
Administer Azasetron (or vehicle for control group) at various doses via a specified route (e.g., intravenously or orally) at a set time before cisplatin administration.
-
-
Emesis Induction:
-
Administer a standardized emetogenic dose of cisplatin (e.g., 5-10 mg/kg, intraperitoneally).
-
-
Observation:
-
Individually house the ferrets in observation cages and record their behavior for a defined period (e.g., 24-72 hours) to monitor for acute and delayed emesis.
-
Count the number of retches (rhythmic abdominal contractions without expulsion of gastric contents) and vomits (forceful expulsion of gastric contents).
-
-
Data Analysis:
-
Compare the mean number of retches and vomits in the Azasetron-treated groups to the vehicle-treated control group.
-
Calculate the percentage inhibition of emesis for each dose of Azasetron.
-
If a dose-response relationship is observed, an ED50 value (the dose that produces 50% of the maximal antiemetic effect) can be calculated.
-
Conclusion
Azasetron is a highly effective and selective 5-HT3 receptor antagonist that has become an important therapeutic option for the prevention of chemotherapy-induced nausea and vomiting. Its development was a result of a thorough understanding of the role of the 5-HT3 receptor in the emetic pathway. This technical guide has provided a detailed overview of the key aspects of Azasetron's discovery and development, from its synthesis and mechanism of action to its preclinical and clinical evaluation. The provided data, protocols, and diagrams serve as a comprehensive resource for scientists and researchers in the field of antiemetic drug discovery and development. Further research may continue to optimize the use of Azasetron and other 5-HT3 antagonists to improve the quality of life for patients undergoing emetogenic therapies.
References
- 1. giffordbioscience.com [giffordbioscience.com]
- 2. giffordbioscience.com [giffordbioscience.com]
- 3. CN103804373A - Synthesis process of this compound - Google Patents [patents.google.com]
- 4. benchchem.com [benchchem.com]
- 5. [A randomized crossover comparison of azasetron and granisetron in the prophylaxis of emesis induced by chemotherapy including cisplatin] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. [Clinical effect of two azasetron treatment methods against nausea and vomiting induced by anticancer drugs including CDDP] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. [Study on clinical effect of a continuous intravenous infusion of azasetron against nausea and vomiting induced by anticancer drugs including CDDP] - PubMed [pubmed.ncbi.nlm.nih.gov]
Pharmacological Profile of Azasetron Hydrochloride: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Azasetron hydrochloride is a potent and highly selective serotonin 5-HT3 receptor antagonist.[1] This technical guide provides a comprehensive overview of its pharmacological profile, including its mechanism of action, pharmacokinetics, pharmacodynamics, and clinical efficacy in the management of chemotherapy-induced nausea and vomiting (CINV) and postoperative nausea and vomiting (PONV). Detailed experimental protocols for key research assays are provided, and signaling pathways are visualized to facilitate a deeper understanding of its molecular interactions.
Introduction
This compound is a benzamide derivative that acts as a competitive antagonist at the 5-HT3 receptor.[2] Its primary clinical application is the prevention of nausea and vomiting associated with emetogenic cancer chemotherapy and surgical procedures.[1] By selectively blocking the action of serotonin (5-hydroxytryptamine) at 5-HT3 receptors, both peripherally on vagal nerve terminals and centrally in the chemoreceptor trigger zone (CTZ), Azasetron effectively mitigates the emetic reflex.[3]
Mechanism of Action
Chemotherapeutic agents and surgical trauma can induce the release of serotonin from enterochromaffin cells in the gastrointestinal tract. This released serotonin activates 5-HT3 receptors on vagal afferent nerves, which transmit signals to the nucleus tractus solitarius (NTS) and the CTZ in the brainstem, ultimately triggering the vomiting reflex.
This compound competitively and selectively binds to 5-HT3 receptors, preventing the binding of serotonin and thereby inhibiting the initiation of this emetic signaling cascade.[3]
Signaling Pathway
The binding of Azasetron to the 5-HT3 receptor, a ligand-gated ion channel, prevents the conformational change that would normally be induced by serotonin. This blockade inhibits the influx of cations (primarily Na+ and Ca2+) into the neuron, thereby preventing depolarization and the propagation of the emetic signal.
Pharmacodynamics
Azasetron exhibits high affinity and selectivity for the 5-HT3 receptor. Its potent antagonistic activity is demonstrated by low nanomolar and sub-nanomolar binding affinities in radioligand binding assays.
Table 1: In Vitro Pharmacodynamic Properties of this compound
| Parameter | Value | Receptor/System | Reference |
| pKi | 9.27 | 5-HT3 Receptor | [1] |
| IC50 | 0.33 nM | 5-HT3 Receptor |
Pharmacokinetics
This compound is well-absorbed after oral administration and can also be administered intravenously.[2] A significant portion of the drug is excreted unchanged in the urine.
Table 2: Pharmacokinetic Parameters of this compound
| Parameter | Route | Value | Species | Reference |
| Bioavailability | Oral | ~90% | Human | [2] |
| Excretion (unchanged) | Oral/IV | 60-70% in urine | Human | [2] |
| Cmax | Oral (10 mg) | Not explicitly found | Human | |
| Tmax | Oral (10 mg) | Not explicitly found | Human | |
| Half-life (t½) | Oral/IV | Not explicitly found | Human | |
| Volume of Distribution | IV | Not explicitly found | Human |
Clinical Efficacy
Clinical trials have demonstrated the efficacy of this compound in preventing both acute and delayed CINV, as well as PONV.
Chemotherapy-Induced Nausea and Vomiting (CINV)
Table 3: Efficacy of Azasetron in CINV
| Study | Chemotherapy | Treatment Arm | N | Complete Response (CR) Rate | Reference |
| Lee et al. (2014) | Moderately to Highly Emetogenic | Azasetron 10 mg (Days 2-6) | 131 | 45% (Delayed CINV) | [4][5] |
| Lee et al. (2014) | Moderately to Highly Emetogenic | Ondansetron 8 mg bid (Days 2-6) | 134 | 54.5% (Delayed CINV) | [4][5] |
| Fujii et al. (1998) | Cisplatin-based | Azasetron 10 mg/day | - | Superior to granisetron on days 3 & 4 | [6] |
Complete Response is typically defined as no emetic episodes and no use of rescue medication.
Postoperative Nausea and Vomiting (PONV)
A randomized controlled trial investigating the effect of azasetron on postoperative chronic pain after pulmonary surgery also reported on its efficacy for PONV.[7]
Table 4: Efficacy of Azasetron in PONV
| Study | Surgery Type | Treatment Arm | N | Outcome | Reference |
| Wang et al. (2024) | Pulmonary Surgery | Azasetron 20 mg in PCA | 125 | Decreased incidence of PONV on POD1 and POD2 | [7] |
| Wang et al. (2024) | Pulmonary Surgery | Control (Sufentanil in PCA) | 125 | - | [7] |
PCA: Patient-Controlled Analgesia; POD: Postoperative Day
Experimental Protocols
5-HT3 Receptor Binding Assay
This protocol describes a competitive radioligand binding assay to determine the affinity of a test compound for the 5-HT3 receptor.
References
- 1. Azasetron - Wikipedia [en.wikipedia.org]
- 2. [Pharmacokinetics of azasetron (Serotone), a selective 5-HT3 receptor antagonist] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. A Randomized Double-Blind, Double-Dummy, Multicenter Trial of Azasetron versus Ondansetron to Evaluate Efficacy and Safety in the Prevention of Delayed Nausea and Vomiting Induced by Chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Randomized Double-Blind, Double-Dummy, Multicenter Trial of Azasetron versus Ondansetron to Evaluate Efficacy and Safety in the Prevention of Delayed Nausea and Vomiting Induced by Chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. [A randomized crossover comparison of azasetron and granisetron in the prophylaxis of emesis induced by chemotherapy including cisplatin] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Efficacy of azasetron on postoperative chronic pain after pulmonary surgery: a randomized triple-blind controlled trial - PMC [pmc.ncbi.nlm.nih.gov]
Azasetron Hydrochloride: An In-depth Technical Guide to its In Vitro Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Azasetron hydrochloride is a potent and selective serotonin 5-HT3 receptor antagonist, a class of drugs commonly known as "setrons." It is clinically utilized for the management of nausea and vomiting, particularly that induced by chemotherapy and radiotherapy. This technical guide provides a comprehensive overview of the in vitro mechanism of action of this compound, focusing on its molecular interactions with the 5-HT3 receptor and the downstream consequences of this interaction. This document synthesizes data from key in vitro studies, detailing experimental methodologies and presenting quantitative data to elucidate the core pharmacology of Azasetron.
Introduction: The 5-HT3 Receptor - A Ligand-Gated Ion Channel
The 5-hydroxytryptamine-3 (5-HT3) receptor is unique among serotonin receptors as it is a ligand-gated ion channel, a member of the Cys-loop superfamily of neurotransmitter receptors.[1] Upon binding of its endogenous ligand, serotonin (5-HT), the receptor undergoes a conformational change, opening a central, non-selective cation channel.[1] This allows the rapid influx of sodium (Na+), potassium (K+), and calcium (Ca2+) ions, leading to depolarization of the neuronal membrane and the initiation of an excitatory signal.[1] These receptors are strategically located in the central and peripheral nervous systems, including the chemoreceptor trigger zone (CTZ) in the brainstem and on vagal afferent nerves in the gastrointestinal tract, playing a crucial role in the emetic reflex.[2]
Molecular Mechanism of Action: Competitive Antagonism
In vitro studies have definitively characterized this compound as a competitive antagonist at the 5-HT3 receptor.[3] This means that Azasetron binds to the same site on the receptor as serotonin but does not activate the channel. By occupying the binding site, it prevents serotonin from binding and inducing the conformational change necessary for ion channel opening, thereby inhibiting the downstream signaling cascade that leads to nausea and vomiting.[2]
Binding Affinity
Radioligand binding assays are a cornerstone of in vitro pharmacology, used to determine the affinity of a compound for its receptor. In these assays, a radiolabeled ligand with known high affinity for the receptor is incubated with a preparation of tissues or cells expressing the receptor. The ability of an unlabeled compound, such as Azasetron, to displace the radioligand is measured, and from this, the inhibitory constant (Ki) is calculated. A lower Ki value indicates a higher binding affinity.
A key study by Miyake et al. (1995) investigated the binding affinity of Azasetron (referred to as Y-25130) for the 5-HT3 receptor in rat cerebral cortex membranes using [3H]granisetron as the radioligand.[3] The results demonstrated that Azasetron binds to the 5-HT3 receptor with high affinity.[3] Furthermore, Scatchard analysis in this study revealed that Azasetron competitively inhibited the binding of [3H]granisetron, confirming its mechanism as a competitive antagonist.[3]
Quantitative Data from In Vitro Studies
The potency of a 5-HT3 receptor antagonist is quantified by its binding affinity (Ki) and its functional inhibitory concentration (IC50). The following tables summarize the available quantitative data for this compound from in vitro studies.
Table 1: Radioligand Binding Affinity of this compound
| Compound | Radioligand | Tissue/Cell Preparation | Ki (nM) | Reference |
| Azasetron (Y-25130) | [3H]granisetron | Rat Cerebral Cortex Membranes | 0.38 ± 0.04 | Miyake et al., 1995[3] |
| Granisetron | [3H]granisetron | Rat Cerebral Cortex Membranes | 0.35 ± 0.03 | Miyake et al., 1995[3] |
| Ondansetron | [3H]granisetron | Rat Cerebral Cortex Membranes | 1.1 ± 0.1 | Miyake et al., 1995[3] |
Table 2: Functional Antagonism of this compound
| Compound | Assay Type | IC50 (nM) | Source |
| Azasetron HCl (Y-25130) | Not Specified | 0.33 | Selleckchem[4] |
Note: The IC50 value is from a commercial supplier and the specific in vitro functional assay used was not detailed.
Experimental Protocols
Radioligand Binding Assay (as per Miyake et al., 1995)
-
Objective: To determine the binding affinity (Ki) of Azasetron for the 5-HT3 receptor.
-
Tissue Preparation: Crude synaptosomal membranes were prepared from the cerebral cortices of male Wistar rats. The tissue was homogenized in ice-cold 50 mM Tris-HCl buffer (pH 7.4) and centrifuged. The resulting pellet was washed and resuspended in the assay buffer.
-
Assay Conditions:
-
Radioligand: [3H]granisetron
-
Incubation: Membrane preparations were incubated with [3H]granisetron and various concentrations of the test compound (Azasetron) in a final volume of 1 ml of 50 mM Tris-HCl buffer (pH 7.4) containing 1 mM EDTA.
-
Temperature and Duration: The incubation was carried out at 25°C for 60 minutes.
-
Separation: The reaction was terminated by rapid filtration through glass fiber filters. The filters were then washed with ice-cold buffer to separate bound from free radioligand.
-
Quantification: The radioactivity retained on the filters was measured by liquid scintillation counting.
-
-
Data Analysis: Non-specific binding was determined in the presence of a high concentration of an unlabeled 5-HT3 antagonist. The Ki values were calculated from the IC50 values (the concentration of the drug that inhibits 50% of the specific binding of the radioligand) using the Cheng-Prusoff equation.
General Protocol for Whole-Cell Patch-Clamp Electrophysiology
-
Objective: To measure the inhibitory effect of Azasetron on 5-HT-evoked inward currents in cells expressing 5-HT3 receptors.
-
Cell Preparation: Human embryonic kidney (HEK293) cells or other suitable cell lines are stably or transiently transfected with the cDNA encoding the human 5-HT3A receptor subunit.
-
Recording:
-
The whole-cell patch-clamp technique is used to record ion currents from single cells.
-
Cells are voltage-clamped at a holding potential of -60 mV.
-
-
Drug Application:
-
Serotonin (5-HT) is applied to the cell to evoke an inward current mediated by the 5-HT3 receptors.
-
To test for antagonism, cells are pre-incubated with varying concentrations of Azasetron before the co-application of Azasetron and serotonin.
-
-
Data Analysis: The peak amplitude of the 5-HT-evoked current is measured in the absence and presence of Azasetron. The concentration-response curve for Azasetron's inhibition of the serotonin-induced current is then plotted to determine the IC50 value.
Signaling Pathways and Experimental Workflows
The interaction of Azasetron with the 5-HT3 receptor can be visualized through signaling pathway and experimental workflow diagrams.
Caption: Signaling pathway of 5-HT3 receptor activation and its inhibition by Azasetron.
Caption: Experimental workflows for in vitro characterization of Azasetron.
Conclusion
The in vitro mechanism of action of this compound is characterized by its high-affinity, competitive antagonism of the 5-HT3 receptor. By binding to the serotonin binding site without activating the receptor, Azasetron effectively blocks the ion channel, preventing the influx of cations and subsequent neuronal depolarization that initiates the emetic signal. Quantitative data from radioligand binding studies confirm its potent affinity for the 5-HT3 receptor, which is comparable to or greater than other first-generation "setrons." The detailed experimental protocols provided herein offer a framework for the continued in vitro investigation and characterization of Azasetron and other novel 5-HT3 receptor modulators. This in-depth understanding of its molecular mechanism is fundamental for its rational clinical use and for the development of future antiemetic therapies.
References
The Binding Affinity of Azasetron to 5-HT3 Receptors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the binding affinity of Azasetron to the 5-hydroxytryptamine type 3 (5-HT3) receptor. Azasetron is a potent and selective 5-HT3 receptor antagonist, a class of drugs commonly known as "setrons," which are pivotal in the management of nausea and vomiting, particularly those induced by chemotherapy and radiotherapy.[1] This document details the quantitative binding characteristics of Azasetron, the experimental methodologies used to determine these properties, and the underlying signaling pathways of the 5-HT3 receptor.
Quantitative Binding Affinity of Azasetron
Azasetron exhibits a high affinity for the 5-HT3 receptor, acting as a competitive antagonist.[1] Its binding affinity has been quantified using various in vitro assays, with the resulting data demonstrating its potency. The key parameters used to describe the binding affinity are the pKi, Ki, and IC50 values.
The pKi value for Azasetron's binding to the 5-HT3 receptor is reported to be 9.27. The IC50 value, which represents the concentration of the drug that inhibits 50% of the specific binding of a radioligand, has been determined to be 0.33 nM.
For comparative purposes, the binding affinities of Azasetron and other notable 5-HT3 receptor antagonists are summarized in the table below.
| Compound | pKi | Ki (nM) | IC50 (nM) | Receptor Subtype |
| Azasetron | 9.27 | 0.33 | 5-HT3 | |
| Granisetron | 0.9 | 5-HT3 | ||
| Ondansetron | 2.9 | 5-HT3 | ||
| Palonosetron | 0.17 | 5-HT3 | ||
| Tropisetron | 70.1 | 5-HT3 | ||
| Ramosetron | 0.091 | 5-HT3 |
Note: The table compiles data from various sources. Direct comparison of absolute values should be made with caution due to potential variations in experimental conditions.
Experimental Protocols: Radioligand Binding Assay
The binding affinity of Azasetron to the 5-HT3 receptor is typically determined using a competitive radioligand binding assay. This technique measures the ability of an unlabeled compound (Azasetron) to displace a radioactively labeled ligand that is known to bind with high affinity to the 5-HT3 receptor.
Materials and Reagents
-
Cell Membranes: Membranes prepared from cell lines stably expressing the human 5-HT3A receptor (e.g., HEK293 or CHO cells).
-
Radioligand: A tritiated 5-HT3 receptor antagonist with high affinity, such as [³H]-Granisetron or [³H]-GR65630.[2]
-
Test Compound: Azasetron hydrochloride.
-
Non-specific Binding Control: A high concentration of a known 5-HT3 antagonist (e.g., 10 µM Granisetron) to determine non-specific binding.[3]
-
Binding Buffer: e.g., 50 mM Tris-HCl, pH 7.4.[3]
-
Wash Buffer: Ice-cold binding buffer.
-
Scintillation Cocktail.
-
Glass fiber filters (e.g., Whatman GF/B), pre-treated with a solution like 0.5% polyethyleneimine (PEI) to reduce non-specific binding.[3]
Cell Membrane Preparation
-
Cell Culture: Culture cells stably expressing the human 5-HT3A receptor to confluency.
-
Harvesting: Harvest the cells by scraping and centrifuge at a low speed (e.g., 1,000 x g for 5 minutes at 4°C) to pellet the cells.[3]
-
Lysis: Resuspend the cell pellet in ice-cold lysis buffer and homogenize using a Dounce homogenizer or sonicator.[4]
-
Centrifugation: Centrifuge the homogenate at a high speed (e.g., 40,000 x g for 20-30 minutes at 4°C) to pellet the cell membranes.[3][4]
-
Washing: Wash the membrane pellet by resuspending in ice-cold wash buffer and repeating the high-speed centrifugation.
-
Final Preparation: Resuspend the final membrane pellet in binding buffer. Determine the protein concentration using a standard protein assay (e.g., BCA or Bradford assay). Store the membrane preparations at -80°C until use.[3]
Assay Procedure
-
Assay Setup: In a 96-well plate, set up the following reactions in triplicate:
-
Total Binding: Contains cell membranes, radioligand, and binding buffer.[3]
-
Non-specific Binding (NSB): Contains cell membranes, radioligand, and a high concentration of an unlabeled 5-HT3 antagonist.[3]
-
Competitive Binding: Contains cell membranes, radioligand, and serial dilutions of Azasetron.[3]
-
-
Incubation: Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60 minutes) with gentle agitation.[3][4]
-
Filtration: Terminate the incubation by rapid vacuum filtration through the pre-treated glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.[3]
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.[3]
-
Quantification: Place the dried filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.[3]
Data Analysis
-
Calculate Specific Binding: Subtract the non-specific binding (cpm) from the total binding (cpm) and the competitive binding (cpm) for each concentration of Azasetron.
-
Generate Competition Curve: Plot the percentage of specific binding against the logarithm of the Azasetron concentration.
-
Determine IC50: Fit the data using a non-linear regression model to determine the IC50 value, which is the concentration of Azasetron that displaces 50% of the specifically bound radioligand.
-
Calculate Ki: Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation:
-
Ki = IC50 / (1 + [L]/Kd)
-
Where [L] is the concentration of the radioligand and Kd is the dissociation constant of the radioligand for the receptor.
-
Signaling Pathways and Experimental Workflows
5-HT3 Receptor Signaling Pathway
The 5-HT3 receptor is a ligand-gated ion channel, a member of the Cys-loop superfamily.[5] Unlike other serotonin receptors that are G-protein coupled, the activation of the 5-HT3 receptor leads to a rapid influx of cations, primarily Na+ and Ca2+, resulting in neuronal depolarization.[3][5]
Caption: 5-HT3 Receptor Signaling Cascade.
Radioligand Binding Assay Workflow
The following diagram illustrates the key steps involved in a competitive radioligand binding assay to determine the binding affinity of a test compound like Azasetron.
Caption: Workflow for a competitive radioligand binding assay.
Logical Relationship of Azasetron's Antagonism
Azasetron acts as a competitive antagonist at the 5-HT3 receptor. This means it binds to the same site as the endogenous ligand, serotonin, but does not activate the receptor. By occupying the binding site, it prevents serotonin from binding and initiating the signaling cascade that leads to nausea and vomiting.
Caption: Competitive antagonism of Azasetron at the 5-HT3 receptor.
References
An In-depth Technical Guide to Azasetron Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Azasetron hydrochloride, a potent and selective 5-HT₃ receptor antagonist. The information presented herein is intended for research, scientific, and drug development applications, and includes key molecular data, pharmacological profiles, and detailed experimental methodologies.
Core Molecular and Physical Properties
This compound is the hydrochloride salt of Azasetron, a compound belonging to the benzoxazine class of molecules. It is utilized clinically as an antiemetic agent to counteract nausea and vomiting, particularly those induced by chemotherapy and radiotherapy.
Chemical Structure and Formula
| Attribute | Azasetron (Base) | This compound |
| Molecular Formula | C₁₇H₂₀ClN₃O₃[1] | C₁₇H₂₁Cl₂N₃O₃ |
| Molecular Weight | 349.82 g/mol [1] | 386.27 g/mol |
| IUPAC Name | N-(1-azabicyclo[2.2.2]octan-8-yl)-6-chloro-4-methyl-3-oxo-1,4-benzoxazine-8-carboxamide | N-(1-azabicyclo[2.2.2]octan-3-yl)-6-chloro-4-methyl-3-oxo-1,4-benzoxazine-8-carboxamide;hydrochloride |
| CAS Number | 123040-69-7 | 123040-16-4 |
Pharmacology and Mechanism of Action
This compound functions as a highly selective antagonist of the 5-hydroxytryptamine type 3 (5-HT₃) receptor. Its antiemetic properties are derived from its ability to block the action of serotonin (5-HT) at these receptors, both peripherally on vagal nerve terminals in the gastrointestinal tract and centrally in the chemoreceptor trigger zone (CTZ) of the medulla oblongata.[2][3]
Chemotherapeutic agents and radiation can cause damage to enterochromaffin cells in the small intestine, leading to a significant release of serotonin. This released serotonin then activates 5-HT₃ receptors on vagal afferent nerves, initiating an emetic signal to the vomiting center in the brainstem.[2] this compound competitively binds to these 5-HT₃ receptors, thereby preventing serotonin-induced depolarization of these neurons and blocking the transmission of the emetic signal.[2]
Pharmacodynamics
The potency of Azasetron is highlighted by its high binding affinity for the 5-HT₃ receptor.
| Parameter | Value | Reference |
| pKi | 9.27 | [1] |
| IC₅₀ | 0.33 nM |
Pharmacokinetics
| Parameter | Value | Reference |
| Bioavailability (Oral) | ~90%[4] | |
| Excretion | 60-70% excreted unchanged in urine[4] | |
| Metabolism | Hepatic, involving cytochrome P450 enzymes[2] | |
| Administration Routes | Oral, Intravenous[1] |
Signaling Pathway
The primary signaling pathway affected by this compound is the direct ligand-gated ion channel activity of the 5-HT₃ receptor. By blocking serotonin binding, Azasetron prevents the conformational change in the receptor that would otherwise open the ion channel and allow for the influx of cations (primarily Na⁺ and K⁺), which leads to neuronal depolarization and the propagation of the emetic signal.
Caption: Mechanism of action of this compound in preventing emesis.
Experimental Protocols
The following sections provide detailed methodologies for key experiments relevant to the study of this compound.
Synthesis Workflow
While a detailed, step-by-step synthesis protocol is proprietary, a general synthesis route for this compound has been reported, starting from methyl 5-chloro-2-hydroxyl benzoic acid and proceeding through a nine-step reaction sequence that includes nitration and reduction steps.
Caption: General synthesis workflow for this compound.
5-HT₃ Receptor Binding Assay
This protocol describes a competitive radioligand binding assay to determine the binding affinity (Ki) of a test compound like this compound for the 5-HT₃ receptor.[2][3][4]
Materials:
-
Receptor Source: Membrane preparations from HEK293 cells stably expressing the human 5-HT₃A receptor.
-
Radioligand: [³H]-Granisetron or other suitable high-affinity 5-HT₃ receptor antagonist radioligand.
-
Test Compound: this compound.
-
Non-specific Binding Control: 10 µM unlabeled granisetron.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.
-
Equipment: 96-well plates, filtration apparatus (cell harvester) with glass fiber filters (GF/B or GF/C), scintillation counter, scintillation cocktail.
Procedure:
-
Membrane Preparation:
-
Culture and harvest HEK293 cells expressing the 5-HT₃A receptor.
-
Homogenize cells in ice-cold lysis buffer and centrifuge to remove nuclei and debris.
-
Pellet the membranes by high-speed centrifugation (e.g., 40,000 x g).
-
Wash and resuspend the membrane pellet in assay buffer to a final protein concentration of 100-200 µg/mL.
-
-
Binding Assay:
-
In a 96-well plate, set up triplicate wells for total binding, non-specific binding, and competitive binding with a serial dilution of this compound.
-
Total Binding: Add 50 µL assay buffer, 50 µL of [³H]-Granisetron (at a concentration near its Kd), and 100 µL of the membrane preparation.
-
Non-specific Binding: Add 50 µL of 10 µM unlabeled granisetron, 50 µL of [³H]-Granisetron, and 100 µL of the membrane preparation.
-
Competitive Binding: Add 50 µL of each concentration of this compound, 50 µL of [³H]-Granisetron, and 100 µL of the membrane preparation.
-
Incubate the plate at room temperature for 60 minutes to reach equilibrium.
-
-
Filtration and Quantification:
-
Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Wash the filters multiple times with cold wash buffer.
-
Place the filters in scintillation vials, add scintillation cocktail, and measure radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC₅₀ value using non-linear regression analysis and calculate the Ki value using the Cheng-Prusoff equation.
-
Caption: Workflow for a 5-HT₃ receptor competitive binding assay.
In Vivo Antiemetic Efficacy Study (Cisplatin-Induced Emesis in Ferrets)
This protocol outlines a widely used animal model to assess the antiemetic efficacy of compounds like this compound.[5][6][7]
Animals:
-
Male ferrets, weighing approximately 1-1.5 kg.
Materials:
-
This compound solution for injection.
-
Cisplatin solution for injection.
-
Vehicle control (e.g., saline).
-
Observation cages.
Procedure:
-
Acclimation: Acclimate ferrets to the observation cages for several days before the experiment.
-
Dosing:
-
Fast the animals overnight with free access to water.
-
Administer this compound or vehicle intravenously or orally at the desired dose and pretreatment time (e.g., 30 minutes before cisplatin).
-
Administer a high dose of cisplatin (e.g., 10 mg/kg, i.v. or i.p.) to induce a consistent emetic response.
-
-
Observation:
-
Immediately after cisplatin administration, place the ferrets in individual observation cages.
-
Observe the animals continuously for a period of 4-6 hours for emetic episodes (retching and vomiting).
-
Record the latency to the first emetic episode, the total number of retches, and the total number of vomits for each animal.
-
-
Data Analysis:
-
Compare the emetic parameters (latency, number of retches, number of vomits) between the this compound-treated groups and the vehicle control group.
-
Use appropriate statistical tests (e.g., ANOVA, Mann-Whitney U test) to determine the significance of any antiemetic effects.
-
Caption: Workflow for an in vivo antiemetic efficacy study in ferrets.
Analytical Quantification by HPLC-DAD
This protocol describes a High-Performance Liquid Chromatography with Diode Array Detection (HPLC-DAD) method for the simultaneous quantification of this compound and other antiemetic agents in infusion samples.
Instrumentation and Conditions:
-
HPLC System: With a diode array detector.
-
Column: Phenomenex C18 (4.6 mm × 150 mm, 5 µm).
-
Mobile Phase: Acetonitrile : 50 mM KH₂PO₄ buffer : Triethylamine (25:74:1, v/v), pH adjusted to 4.0.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 307 nm for Azasetron.
-
Injection Volume: 20 µL.
Procedure:
-
Standard Preparation:
-
Prepare a stock solution of this compound reference standard in an appropriate solvent (e.g., deionized water).
-
Prepare a series of working standard solutions by diluting the stock solution to create a calibration curve over the desired concentration range.
-
-
Sample Preparation:
-
Dilute the infusion sample containing this compound with the mobile phase to a concentration within the linear range of the calibration curve.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
Chromatographic Analysis:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the standard solutions and the sample solution into the chromatograph.
-
Record the chromatograms and integrate the peak area for Azasetron.
-
-
Quantification:
-
Construct a calibration curve by plotting the peak area of the standards against their known concentrations.
-
Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.
-
Caption: Workflow for HPLC-DAD quantification of this compound.
References
- 1. Emesis induced by cisplatin in the ferret as a model for the detection of anti-emetic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. scilit.com [scilit.com]
- 6. JaypeeDigital | Antiemetic Agents [jaypeedigital.com]
- 7. Approbation of the cisplatin-induced acute vomiting model in ferret and choice of reference treatment | Laboratory Animals for Science [labanimalsjournal.ru]
Chemical and physical properties of Azasetron hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
Azasetron hydrochloride is a potent and selective serotonin 5-HT3 receptor antagonist, primarily utilized as an antiemetic agent to counteract nausea and vomiting, particularly in the context of chemotherapy and radiotherapy. Its efficacy is rooted in its specific interaction with 5-HT3 receptors, which are ligand-gated ion channels. This technical guide provides an in-depth overview of the chemical and physical properties of this compound, its mechanism of action, and detailed experimental protocols for its characterization. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development and pharmacological studies.
Chemical and Physical Properties
This compound is a white to off-white crystalline powder. A summary of its key chemical and physical properties is presented in the tables below.
Chemical Properties
| Property | Value | Reference |
| Chemical Name | N-(1-Azabicyclo[2.2.2]oct-3-yl)-6-chloro-4-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-8-carboxamide hydrochloride | [1] |
| Molecular Formula | C₁₇H₂₀ClN₃O₃·HCl | [1] |
| Molecular Weight | 386.27 g/mol | [1] |
| CAS Number | 123040-16-4 | [1] |
| pKi | 9.27 (for 5-HT3 receptor) | [2] |
| pKa | Data not available in searched literature. |
Physical Properties
| Property | Value | Reference |
| Melting Point | 301-303 °C | [3] |
| Solubility | ||
| Water | 10 mM (Sonication is recommended) | [1] |
| DMSO | Insoluble | [1] |
| Ethanol | Data not available in searched literature. | |
| Methanol | Data not available in searched literature. | |
| Appearance | White to beige crystalline powder | [3] |
Mechanism of Action and Signaling Pathway
This compound is a selective antagonist of the 5-HT3 receptor.[2] The 5-HT3 receptor is a ligand-gated ion channel, and its activation by serotonin (5-hydroxytryptamine) leads to a rapid influx of cations (primarily Na⁺ and Ca²⁺), resulting in neuronal depolarization.[4] In the context of emesis induced by chemotherapy, serotonin is released from enterochromaffin cells in the gastrointestinal tract, activating 5-HT3 receptors on vagal afferent nerves, which initiates the vomiting reflex.[5][6][7]
By competitively blocking the 5-HT3 receptor, this compound prevents the binding of serotonin and the subsequent downstream signaling cascade that leads to nausea and vomiting.[5][6] The binding of Azasetron to the receptor does not elicit an intracellular response, thereby inhibiting the excitatory effects of serotonin.
The downstream signaling pathway following 5-HT3 receptor activation, which is inhibited by Azasetron, involves an increase in intracellular calcium concentration. This calcium influx can then activate calcium-dependent signaling molecules such as Calmodulin-dependent kinase II (CaMKII) and subsequently the Extracellular signal-regulated kinase (ERK) 1/2 pathway.[8]
References
- 1. This compound | 5-HT Receptor | TargetMol [targetmol.com]
- 2. Azasetron - Wikipedia [en.wikipedia.org]
- 3. ICH Q6A Specifications by Chandra Mohan | PPTX [slideshare.net]
- 4. 5-HT3 receptor - Wikipedia [en.wikipedia.org]
- 5. 5-HT3 antagonist - Wikipedia [en.wikipedia.org]
- 6. 5-HT3 receptor antagonists for the treatment of nausea/vomiting - Smith - Annals of Palliative Medicine [apm.amegroups.org]
- 7. Selectivity of 5-HT3 receptor antagonists and anti-emetic mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Pharmacokinetics of Azasetron Hydrochloride in Preclinical Models: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Azasetron hydrochloride is a potent and selective 5-HT3 receptor antagonist used for the prevention of nausea and vomiting induced by chemotherapy. A thorough understanding of its pharmacokinetic profile in preclinical animal models is paramount for the prediction of its safety and efficacy in humans. This technical guide provides a comprehensive overview of the absorption, distribution, metabolism, and excretion (ADME) of this compound, with a focus on preclinical species. While specific quantitative pharmacokinetic data for azasetron in common preclinical models (rats, dogs, and monkeys) is not extensively available in the public domain, this guide synthesizes the known properties of azasetron and leverages data from the structurally and mechanistically similar 5-HT3 antagonist, ondansetron, to provide illustrative examples and a framework for preclinical evaluation.
Introduction
Azasetron is a benzamide derivative that acts as a selective antagonist of the 5-hydroxytryptamine-3 (5-HT3) receptor. Its primary clinical application is in the management of emesis associated with cancer chemotherapy. Preclinical pharmacokinetic studies are essential to characterize the ADME properties of a drug candidate, providing critical data to inform dose selection, predict human pharmacokinetics, and assess potential safety margins. This document outlines the key aspects of azasetron's pharmacokinetics in preclinical models, including experimental protocols, data interpretation, and bioanalytical methodologies.
General Pharmacokinetic Profile of Azasetron
Published literature indicates that azasetron exhibits high bioavailability and is primarily cleared by renal excretion of the unchanged drug.
-
Bioavailability: The oral bioavailability of azasetron is reported to be approximately 90%.
-
Elimination: Following both intravenous and oral administration, approximately 60-70% of the administered dose is excreted in the urine as the unmetabolized parent drug. This suggests that metabolism plays a less significant role in the overall elimination of azasetron compared to renal clearance.
Quantitative Pharmacokinetic Data (Illustrative)
Due to the limited availability of specific quantitative pharmacokinetic data for azasetron in preclinical species, the following tables present representative data for the 5-HT3 antagonist ondansetron in rats and dogs. These values are intended to serve as a guide for the expected pharmacokinetic profile of a compound in this class.
Table 1: Illustrative Intravenous Pharmacokinetic Parameters of a 5-HT3 Antagonist (Ondansetron) in Preclinical Models
| Species | Dose (mg/kg) | Cmax (ng/mL) | t½ (h) | AUC (ng·h/mL) | Clearance (mL/min/kg) | Volume of Distribution (L/kg) |
| Rat | 1.0 | - | - | - | - | - |
| Dog | 0.5 | 214 | 1.9 | 463 (AUC0-8h) | - | - |
| 1.0 | 541 | 1.6 | 1057 (AUC0-8h) | - | - |
Data for ondansetron in dogs from Sotelo et al., 2022. Cmax and AUC in dogs represent mean values. t½ is the calculated half-life.
Table 2: Illustrative Oral Pharmacokinetic Parameters of a 5-HT3 Antagonist (Ondansetron) in Preclinical Models
| Species | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | t½ (h) | AUC (ng·h/mL) | Bioavailability (%) |
| Rat | - | 58 ± 3.4 | 2 ± 0.2 | - | 259.4 ± 57.7 | ~4 |
| Dog | 0.7-0.9 | 11.5 ± 10.0 | 1.1 ± 0.8 | 1.3 ± 0.7 | 15.9 ± 14.7 | <10 |
Data for ondansetron in rats from Salih & Al-Akkam, 2022, and in dogs from Baek et al., 2014. Values are presented as mean ± standard deviation where available.
Experimental Protocols
Detailed and standardized experimental protocols are crucial for the generation of reliable and reproducible pharmacokinetic data.
Animal Models
-
Species and Strain: Common preclinical species for pharmacokinetic studies include Sprague-Dawley or Wistar rats, Beagle dogs, and Cynomolgus or Rhesus monkeys.
-
Animal Husbandry: Animals should be housed in controlled environmental conditions (temperature, humidity, and light/dark cycle) with ad libitum access to food and water, unless fasting is required for the study design.
-
Acclimation: A suitable acclimation period (typically one week) is necessary before the commencement of any experimental procedures.
Drug Administration
-
Formulation: this compound is typically formulated as a solution for intravenous administration and as a solution or suspension for oral gavage. The vehicle used should be well-tolerated and should not interfere with the absorption or analysis of the drug.
-
Dose Selection: Doses for pharmacokinetic studies are selected based on anticipated therapeutic doses and data from toxicology studies.
-
Routes of Administration:
-
Intravenous (IV): Administered as a bolus injection or a short infusion, typically into a cannulated vein (e.g., jugular vein in rats, cephalic vein in dogs).
-
Oral (PO): Administered via oral gavage for rodents or in a capsule for larger animals like dogs and monkeys.
-
Sample Collection
-
Blood Sampling: Serial blood samples are collected at predetermined time points post-dose. The sampling schedule should be designed to adequately characterize the absorption, distribution, and elimination phases. For IV administration, early time points are critical to define the distribution phase. For oral administration, frequent sampling around the expected Tmax is necessary.
-
Sample Processing: Blood samples are collected into tubes containing an appropriate anticoagulant (e.g., EDTA or heparin). Plasma is separated by centrifugation and stored frozen (e.g., at -80°C) until analysis.
Bioanalytical Method
A validated bioanalytical method is essential for the accurate quantification of azasetron in plasma samples.
-
Methodology: High-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred method due to its high sensitivity and selectivity.
-
Sample Preparation: A sample extraction procedure, such as protein precipitation, liquid-liquid extraction, or solid-phase extraction, is employed to remove interfering substances from the plasma matrix.
-
Validation: The method must be validated according to regulatory guidelines (e.g., FDA, EMA) for parameters including accuracy, precision, selectivity, sensitivity, recovery, matrix effects, and stability.
Data Analysis and Visualization
Pharmacokinetic parameters are calculated from the plasma concentration-time data using non-compartmental analysis.
Pharmacokinetic Parameters
Key parameters include:
-
Cmax: Maximum observed plasma concentration.
-
Tmax: Time to reach Cmax.
-
AUC (Area Under the Curve): A measure of total drug exposure.
-
t½ (Half-life): The time required for the plasma concentration to decrease by half.
-
Clearance (CL): The volume of plasma cleared of the drug per unit of time.
-
Volume of Distribution (Vd): The apparent volume into which the drug distributes in the body.
-
Bioavailability (F%): The fraction of the orally administered dose that reaches the systemic circulation.
Visualizations
Visual representations are crucial for understanding experimental workflows and logical relationships.
Metabolism and Plasma Protein Binding
While azasetron is primarily cleared renally, understanding its metabolic profile and protein binding characteristics is important.
-
Metabolism: As a significant portion of azasetron is excreted unchanged, its metabolism is likely not extensive. For other 5-HT3 antagonists like ondansetron, the major metabolic pathways in preclinical species include N-demethylation and hydroxylation. Similar pathways could be minor routes for azasetron. In vitro studies using liver microsomes or hepatocytes from rats, dogs, and monkeys can be conducted to investigate the metabolic stability and identify potential metabolites.
-
Plasma Protein Binding: The extent of plasma protein binding influences the distribution and clearance of a drug. Only the unbound fraction is pharmacologically active and available for metabolism and excretion. In vitro methods such as equilibrium dialysis or ultrafiltration can be used to determine the percentage of azasetron bound to plasma proteins in different preclinical species.
Conclusion
This technical guide provides a foundational understanding of the preclinical pharmacokinetics of this compound. While specific quantitative data in common preclinical species is sparse in publicly available literature, the general pharmacokinetic properties of high bioavailability and primary renal excretion of the unchanged drug are established. The illustrative data from a similar 5-HT3 antagonist, ondansetron, along with the detailed experimental protocols and bioanalytical considerations, offer a robust framework for designing and interpreting preclinical pharmacokinetic studies of azasetron. Further studies to generate specific quantitative data for azasetron in rats, dogs, and monkeys would be invaluable for a more complete understanding of its disposition and for refining human dose predictions.
Methodological & Application
Application Notes and Protocols: Azasetron Hydrochloride in Animal Models of Chemotherapy-Induced Nausea and Vomiting (CINV)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of azasetron hydrochloride, a potent and selective 5-HT3 receptor antagonist, in established animal models of chemotherapy-induced nausea and vomiting (CINV). The protocols and data presented herein are intended to guide researchers in designing and executing preclinical studies to evaluate the antiemetic efficacy of azasetron and other novel compounds.
Introduction
Chemotherapy-induced nausea and vomiting (CINV) remains a significant and distressing side effect for cancer patients, impacting their quality of life and adherence to treatment. This compound mitigates CINV by blocking serotonin (5-HT) from binding to 5-HT3 receptors located on vagal afferent nerves in the gastrointestinal tract and in the chemoreceptor trigger zone (CTZ) of the brain.[1] This blockade prevents the initiation of the emetic reflex. Preclinical animal models are crucial for the development and evaluation of antiemetic therapies. The ferret, an animal capable of emesis, and the rat, which exhibits pica (the consumption of non-nutritive substances) as an analogue to nausea, are two of the most utilized models in CINV research.
Mechanism of Action: 5-HT3 Receptor Antagonism in CINV
Chemotherapeutic agents, such as cisplatin, trigger the release of serotonin from enterochromaffin cells in the gut. This surge in serotonin activates 5-HT3 receptors on peripheral vagal afferent nerves, which transmit emetic signals to the central nervous system, specifically the nucleus of the solitary tract and the area postrema (chemoreceptor trigger zone).[2] this compound competitively inhibits these 5-HT3 receptors, thereby interrupting the emetic signaling cascade.
Signaling Pathway of Chemotherapy-Induced Emesis and Azasetron's Point of Intervention
Caption: CINV signaling pathway and azasetron's inhibitory action.
Ferret Model of Cisplatin-Induced Emesis
The ferret is a well-established "gold standard" model for CINV research due to its emetic reflex, which is similar to that in humans. Cisplatin administration in ferrets induces both acute (within the first 24 hours) and delayed (24-72 hours) phases of emesis.[1]
Experimental Workflow for Ferret Emesis Study
References
Application Note: A Validated Stability-Indicating HPLC Method for the Quantification of Azasetron Hydrochloride in Pharmaceutical Formulations
Audience: Researchers, scientists, and drug development professionals.
Abstract:
This application note details a precise, accurate, and stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantification of Azasetron hydrochloride. The method is suitable for routine quality control analysis of this compound in pharmaceutical dosage forms and for stability studies. The chromatographic separation was achieved on a C18 column with a mobile phase of acetonitrile and potassium dihydrogen phosphate buffer. The method was validated in accordance with the International Council for Harmonisation (ICH) guidelines.
Introduction
This compound is a potent and selective 5-HT3 receptor antagonist used for the management of nausea and vomiting induced by chemotherapy.[1][2] Accurate and reliable analytical methods are crucial for determining the potency and ensuring the quality and stability of pharmaceutical formulations. This document provides a detailed protocol for a stability-indicating HPLC method for the quantification of this compound.
Physicochemical Properties of this compound
-
Molecular Formula: C₁₇H₂₀ClN₃O₃·HCl[3]
-
CAS Number: 123040-16-4[3]
-
Appearance: White crystalline powder[5]
-
Solubility: Soluble in water[3]
Experimental Protocols
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a UV detector is suitable for this method.
Table 1: Optimized Chromatographic Conditions
| Parameter | Condition |
| HPLC System | Quaternary pump, Autosampler, Column oven, UV Detector |
| Column | C18 (150 mm x 4.6 mm, 5.0 µm)[6] |
| Mobile Phase | Acetonitrile : 0.05 M Potassium Dihydrogen Phosphate (pH 4.0, adjusted with phosphoric acid) (25:75 v/v)[6][7] |
| Flow Rate | 1.0 mL/min[6][7] |
| Detection Wavelength | 307 nm[6] |
| Column Temperature | 30°C[6][7] |
| Injection Volume | 20 µL[7] |
| Run Time | 15 minutes[6] |
Preparation of Solutions
-
Mobile Phase Preparation: Prepare a 0.05 M potassium dihydrogen phosphate solution by dissolving the appropriate amount of KH₂PO₄ in HPLC grade water. Adjust the pH to 4.0 with phosphoric acid. Filter the buffer through a 0.45 µm membrane filter. Mix the filtered buffer with acetonitrile in a ratio of 75:25 (v/v). Degas the mobile phase by sonication before use.[6][7]
-
Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the standard stock solution with the mobile phase to obtain concentrations in the desired range (e.g., 5-50 µg/mL).
-
Sample Preparation (for Injection Dosage Form): For a typical injection formulation, the contents of the ampoules can be pooled.[8] An appropriate volume of the pooled sample is then diluted with the mobile phase to obtain a theoretical concentration within the calibration curve range.[8] The solution should be filtered through a 0.45 µm syringe filter before injection.[9]
Method Validation Protocol
The developed method was validated according to ICH guidelines for the following parameters:
-
System Suitability: The system suitability was evaluated by injecting six replicates of a standard solution. The acceptance criteria include a relative standard deviation (RSD) of not more than 2.0% for peak area and retention time, a theoretical plate count of more than 2000, and a tailing factor of not more than 2.0.
-
Linearity: Linearity was assessed by analyzing a series of at least five concentrations of this compound. The calibration curve was constructed by plotting the peak area against the concentration, and the correlation coefficient (r²) was determined.
-
Precision:
-
Repeatability (Intra-day precision): Assessed by analyzing six replicate injections of a standard solution at a single concentration on the same day.
-
Intermediate Precision (Inter-day precision): Assessed by analyzing the same standard solution on different days, by different analysts, or on different equipment. The RSD for the peak areas should be within acceptable limits (typically ≤ 2%).
-
-
Accuracy: The accuracy was determined by the recovery method. A known amount of standard this compound was spiked into a pre-analyzed sample solution at three different concentration levels (e.g., 80%, 100%, and 120%). The percentage recovery was then calculated.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): LOD and LOQ were determined based on the signal-to-noise ratio, typically 3:1 for LOD and 10:1 for LOQ.[6]
-
Robustness: The robustness of the method was evaluated by introducing small, deliberate variations in the chromatographic conditions, such as the pH of the mobile phase, the percentage of acetonitrile, the flow rate, and the column temperature.[6] The effect on the retention time and peak area was observed.
-
Specificity (Forced Degradation Studies): To demonstrate the stability-indicating nature of the method, forced degradation studies were conducted. This compound was subjected to stress conditions including acid hydrolysis, base hydrolysis, oxidation, thermal, and photolytic stress.[7][10] The stressed samples were then analyzed to ensure that the degradation product peaks did not interfere with the main this compound peak.
Forced Degradation Study Protocol
-
Acid Hydrolysis: Treat the drug solution with 1N HCl at 60°C for 5 hours.[7]
-
Base Hydrolysis: Treat the drug solution with 1N NaOH at 60°C for 5 hours.[7]
-
Oxidative Degradation: Treat the drug solution with 3% H₂O₂ at 60°C for 5 hours.[7]
-
Thermal Degradation: Expose the solid drug to dry heat at a specified temperature for a defined period.
-
Photolytic Degradation: Expose the drug solution to UV light. It is noted that this compound can show significant degradation with light exposure.[7]
Data Presentation
Table 2: System Suitability Parameters
| Parameter | Acceptance Criteria | Observed Value |
| Retention Time (min) | - | ~4.5 |
| % RSD of Peak Area | ≤ 2.0% | < 1.0% |
| Theoretical Plates | > 2000 | > 5000 |
| Tailing Factor | ≤ 2.0 | < 1.5 |
Table 3: Linearity Data
| Concentration (µg/mL) | Peak Area (arbitrary units) |
| 5 | Data |
| 10 | Data |
| 20 | Data |
| 30 | Data |
| 40 | Data |
| 50 | Data |
| Correlation Coefficient (r²) | ≥ 0.999 |
Table 4: Precision Data
| Precision | % RSD |
| Repeatability (Intra-day) | ≤ 2.0% |
| Intermediate Precision (Inter-day) | ≤ 2.0% |
Table 5: Accuracy (Recovery) Data
| Spiked Level | Amount Added (µg/mL) | Amount Recovered (µg/mL) | % Recovery |
| 80% | Data | Data | Data |
| 100% | Data | Data | Data |
| 120% | Data | Data | Data |
| Mean % Recovery | - | - | 98-102% |
Table 6: LOD and LOQ
| Parameter | Value (µg/mL) |
| Limit of Detection (LOD) | Data |
| Limit of Quantification (LOQ) | Data |
Table 7: Robustness Study
| Parameter Varied | Variation | % RSD of Peak Area |
| Mobile Phase pH | 3.8, 4.2 | < 2.0% |
| Acetonitrile Content | 23%, 27% | < 2.0% |
| Flow Rate (mL/min) | 0.9, 1.1 | < 2.0% |
| Column Temperature (°C) | 28, 32 | < 2.0% |
Table 8: Forced Degradation Results
| Stress Condition | % Degradation | Observations |
| 1N HCl, 60°C, 5h | Data | Degradation peaks observed, well-resolved from the main peak. |
| 1N NaOH, 60°C, 5h | Data | Degradation peaks observed, well-resolved from the main peak. |
| 3% H₂O₂, 60°C, 5h | Data | Degradation peaks observed, well-resolved from the main peak. |
| Thermal | Data | Minimal degradation. |
| Photolytic | Data | Significant degradation.[7] |
Visualizations
References
- 1. Azasetron - Wikipedia [en.wikipedia.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | CAS 123040-16-4 | Chemical-Suppliers [chemical-suppliers.eu]
- 4. scbt.com [scbt.com]
- 5. This compound CAS 123040-69-7 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 6. A Fast and Validated HPLC Method for the Simultaneous Analysis of Five 5-HT3 Receptor Antagonists via the Quantitative Analysis of Multicomponents by a Single Marker - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Stability of azasetron-dexamethasone mixture for chemotherapy-induced nausea and vomiting administration - PMC [pmc.ncbi.nlm.nih.gov]
- 8. thaiscience.info [thaiscience.info]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. Forced Degradation Studies - MedCrave online [medcraveonline.com]
Application Notes and Protocols for Cell-Based Screening of 5-HT3 Receptor Antagonists like Azasetron
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for screening 5-HT3 receptor antagonists, with a specific focus on Azasetron, using common cell-based functional assays. The protocols are designed for a high-throughput screening (HTS) environment to facilitate the rapid identification and characterization of novel antagonist compounds.
Introduction to 5-HT3 Receptor Antagonism
The 5-hydroxytryptamine-3 (5-HT3) receptor is a ligand-gated ion channel belonging to the Cys-loop superfamily.[1] Unlike other serotonin receptors that are G-protein coupled, the 5-HT3 receptor mediates fast, excitatory neurotransmission.[1] Activation of the 5-HT3 receptor by its endogenous ligand, serotonin, leads to a rapid influx of cations, primarily Na⁺ and K⁺, and to a lesser extent Ca²⁺. This influx results in the depolarization of the neuronal membrane.[1] This mechanism is implicated in various physiological processes, including nausea and vomiting, anxiety, and irritable bowel syndrome. Consequently, antagonists of the 5-HT3 receptor, such as Azasetron, Ondansetron, and Granisetron, are valuable therapeutic agents.
5-HT3 Receptor Signaling Pathway
The binding of serotonin to the 5-HT3 receptor triggers the opening of its integral ion channel. The subsequent influx of cations leads to membrane depolarization. This depolarization can activate voltage-gated calcium channels (VGCCs), leading to a further increase in intracellular calcium concentration ([Ca²⁺]i). This rise in [Ca²⁺]i can then initiate various downstream signaling cascades.
Figure 1: Simplified 5-HT3 receptor signaling pathway.
High-Throughput Screening (HTS) Workflow for 5-HT3 Antagonists
The general workflow for identifying novel 5-HT3 receptor antagonists in a high-throughput screening campaign involves several stages, from initial assay development and primary screening to hit confirmation and lead optimization.
Figure 2: General HTS workflow for 5-HT3 antagonist discovery.
Data Presentation: Potency of 5-HT3 Receptor Antagonists
The following tables summarize the inhibitory potency (IC50) and binding affinity (Ki) of Azasetron and other common 5-HT3 receptor antagonists determined in various in vitro assays.
Table 1: IC50 Values of 5-HT3 Antagonists in Functional Assays
| Compound | Assay Type | Cell Line | Agonist | IC50 (nM) |
| Azasetron | Not Specified | Not Specified | Not Specified | 0.33 [2] |
| Ondansetron | Calcium Flux | HEK293 | 5-HT | 0.44 |
| Granisetron | Calcium Flux | HEK293 | 5-HT | 0.12 |
| Tropisetron | Not Specified | Not Specified | Not Specified | 70.1[2] |
Table 2: Ki Values of 5-HT3 Antagonists from Binding Assays
| Compound | Radioligand | Cell Line/Tissue | Ki (nM) |
| Ondansetron | [³H]GR65630 | Rat Cerebral Cortex | 6.16[2] |
| Palonosetron | Not Specified | Not Specified | 0.17[2] |
| Ramosetron | Not Specified | Not Specified | 0.091[2] |
Experimental Protocols
Detailed methodologies for three key cell-based assays for screening 5-HT3 receptor antagonists are provided below.
Calcium Flux Assay
This is a widely used primary screening assay due to its high-throughput nature and robust signal window. It measures the change in intracellular calcium concentration upon receptor activation.[3]
Workflow for Calcium Flux Assay
Figure 3: Experimental workflow for a calcium flux assay.
Materials:
-
Cell Line: HEK293 or CHO-K1 cells stably expressing the human 5-HT3A receptor.
-
Culture Medium: DMEM or Ham's F-12 supplemented with 10% FBS, penicillin/streptomycin, and a selection antibiotic (e.g., G418).[3]
-
Assay Plates: 96- or 384-well black-walled, clear-bottom microplates.[3]
-
Calcium Indicator Dye: FLIPR Calcium 5 or 6 Assay Kit (Molecular Devices) or Fluo-4 AM.[3]
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.[3]
-
5-HT3 Agonist: Serotonin (5-hydroxytryptamine) or 2-methyl-5-hydroxytryptamine.[3]
-
Reference Antagonist: Azasetron, Ondansetron, or Granisetron.
-
Instrumentation: FLIPR (Fluorometric Imaging Plate Reader) or FlexStation 3 with kinetic fluorescence measurement and automated liquid handling capabilities.
Protocol:
-
Cell Plating: The day before the assay, seed the 5-HT3 receptor-expressing cells into the assay plates at a density of 20,000-50,000 cells per well. Incubate the plates overnight at 37°C in a 5% CO₂ incubator.[3]
-
Dye Loading: Prepare the calcium indicator dye solution according to the manufacturer's instructions. For Fluo-4 AM, a final concentration of 1-5 µM is typical. Remove the culture medium from the cell plates and add the dye solution to each well. Incubate the plates for 1 hour at 37°C, protected from light.[3]
-
Compound Addition: Prepare serial dilutions of the test compounds (including Azasetron as a reference) in Assay Buffer. Add the compound solutions to the wells of the dye-loaded cell plate. Incubate for 15-30 minutes at room temperature.[3]
-
Agonist Addition and Signal Detection: Prepare the 5-HT3 agonist solution in Assay Buffer at a concentration that elicits a submaximal response (EC80). Place the cell plate and the agonist plate into the FLIPR or FlexStation instrument. Initiate the kinetic read, which typically involves a baseline fluorescence measurement for 10-20 seconds, followed by the automated addition of the agonist and continued measurement for 1-2 minutes.[3]
-
Data Analysis: The fluorescence intensity change over time is recorded for each well. The inhibitory effect of the test compounds is determined by the reduction in the agonist-induced fluorescence signal. Calculate IC50 values by fitting the concentration-response data to a four-parameter logistic equation.
Table 3: Example FLIPR Tetra Settings for Calcium Flux Assay
| Parameter | Setting |
| Read Mode | Fluorescence |
| Excitation | 470-495 nm |
| Emission | 515-575 nm |
| Read Interval | 1 second |
| Number of Reads | 120 |
| Agonist Addition | At 20 seconds |
| Pipettor Height | 80 µL |
| Dispense Speed | 20 µL/sec |
Membrane Potential Assay
This assay provides an indirect measure of ion channel activity by detecting changes in the electrical potential across the cell membrane using a voltage-sensitive fluorescent dye.[4]
Protocol:
The protocol for the membrane potential assay is very similar to the calcium flux assay, with the primary difference being the type of fluorescent dye used.
-
Cell Plating: Follow the same procedure as for the calcium flux assay.
-
Dye Loading: Prepare the voltage-sensitive dye solution (e.g., FLIPR Membrane Potential Assay Kit) according to the manufacturer's protocol. Remove the culture medium and add the dye solution to each well. Incubate for 30-60 minutes at 37°C.[3]
-
Compound and Agonist Addition, and Signal Detection: Follow steps 3 and 4 as described for the calcium flux assay.
-
Data Analysis: The change in fluorescence upon agonist addition reflects the change in membrane potential. Antagonists will inhibit this fluorescence change. Calculate IC50 values as described for the calcium flux assay.
Table 4: Example FlexStation 3 Settings for Membrane Potential Assay
| Parameter | Setting |
| Read Mode | Fluorescence |
| Excitation | 530 nm |
| Emission | 565 nm |
| Read Interval | 1.5 seconds |
| Number of Reads | 90 |
| Agonist Addition | At 15 seconds |
| Pipettor Height | 70 µL |
| Dispense Speed | 25 µL/sec |
Reporter Gene Assay
Reporter gene assays can be used to study downstream signaling events following 5-HT3 receptor activation that lead to changes in gene expression. This is typically achieved by co-transfecting cells with the 5-HT3 receptor and a reporter gene (e.g., luciferase) under the control of a response element that is activated by intracellular signaling cascades.
Protocol:
-
Transfection: Co-transfect host cells (e.g., HEK293) with an expression plasmid for the 5-HT3 receptor and a reporter plasmid containing a suitable response element (e.g., CREB) driving the expression of luciferase.
-
Cell Plating: 24 hours post-transfection, seed the cells into 96-well white, clear-bottom plates.
-
Compound Treatment: Add serial dilutions of test compounds followed by the 5-HT3 agonist to the cells. Incubate for 6-24 hours to allow for reporter gene expression.
-
Signal Detection: Lyse the cells and measure luciferase activity using a commercial luciferase assay system and a luminometer.
-
Data Analysis: The luminescence signal is proportional to the level of reporter gene expression. Antagonist activity is measured by the reduction in agonist-induced luciferase expression. Calculate IC50 values from the concentration-response curves.
Assay Validation
To ensure the quality and reliability of a high-throughput screening assay, it is crucial to determine key performance parameters such as the Z'-factor and the Signal-to-Background (S/B) ratio.
-
Z'-Factor: A statistical parameter that reflects the separation between the positive and negative controls. An assay with a Z'-factor between 0.5 and 1.0 is considered excellent for HTS.[5][6]
-
Signal-to-Background (S/B) Ratio: The ratio of the signal from the positive control (agonist alone) to the signal from the negative control (vehicle). A higher S/B ratio indicates a more robust assay.
Table 5: Typical Assay Performance Parameters
| Parameter | Assay Type | Typical Value | Interpretation |
| Z'-Factor | Calcium Flux | > 0.5 | Excellent for HTS |
| S/B Ratio | Calcium Flux | > 5 | Robust assay window |
| Z'-Factor | Membrane Potential | > 0.4 | Acceptable for HTS |
| S/B Ratio | Membrane Potential | > 3 | Moderate assay window |
These application notes provide a foundation for establishing robust and reliable cell-based assays for the screening and characterization of 5-HT3 receptor antagonists like Azasetron. The provided protocols and data serve as a guide for researchers in the field of drug discovery.
References
- 1. moleculardevices.com [moleculardevices.com]
- 2. HTS Assay Validation - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. moleculardevices.com [moleculardevices.com]
- 4. biocompare.com [biocompare.com]
- 5. Calculating a Z-factor to assess the quality of a screening assay. - FAQ 1153 - GraphPad [graphpad.com]
- 6. bmglabtech.com [bmglabtech.com]
Application Notes and Protocols for Azasetron Hydrochloride in Rodent Chemotherapy-Induced Nausea and Vomiting (CINV) Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chemotherapy-induced nausea and vomiting (CINV) are among the most distressing side effects for cancer patients, significantly impacting their quality of life and adherence to treatment. Azasetron hydrochloride is a potent and selective serotonin 5-HT3 receptor antagonist, a class of drugs widely used for the prophylaxis of CINV. Preclinical evaluation of antiemetic agents is crucial for drug development, and rodent models, particularly the cisplatin-induced pica model in rats, serve as a valuable tool for these investigations. Since rats lack a vomiting reflex, the ingestion of non-nutritive substances like kaolin (pica) is considered a reliable surrogate for nausea and emesis.
These application notes provide a comprehensive protocol for utilizing this compound in a cisplatin-induced pica model in rats to assess its anti-nausea and antiemetic-like efficacy.
Mechanism of Action and Signaling Pathway
Chemotherapy agents like cisplatin induce the release of serotonin (5-HT) from enterochromaffin cells in the gastrointestinal tract.[1] This released 5-HT binds to 5-HT3 receptors on vagal afferent nerves, which transmit signals to the nucleus of the solitary tract (NTS) and the chemoreceptor trigger zone (CTZ) in the brainstem.[1] These signals are then relayed to the vomiting center in the medulla, coordinating the emetic response. This compound competitively blocks the 5-HT3 receptors on the vagal afferents and in the central nervous system, thereby inhibiting the emetic signaling cascade.[1]
Substance P, acting on neurokinin-1 (NK1) receptors, is another key neurotransmitter involved, particularly in the delayed phase of CINV.
Chemotherapy-Induced Nausea and Vomiting (CINV) Signaling Pathway
References
Application Notes and Protocols for the In Vivo Administration of Azasetron Hydrochloride in Mice and Rats
For Researchers, Scientists, and Drug Development Professionals
Introduction
Azasetron hydrochloride is a potent and selective serotonin 5-HT₃ receptor antagonist. Like other "setrons," it is primarily utilized for its antiemetic properties in the management of nausea and vomiting induced by chemotherapy, radiotherapy, and postoperative procedures. The therapeutic effect of this compound is achieved by blocking the action of serotonin (5-HT) at 5-HT₃ receptors, which are key components in the emetic reflex pathway located in both the peripheral and central nervous systems. Chemotherapy and radiotherapy can trigger the release of large amounts of serotonin from enterochromaffin cells in the small intestine. This serotonin then activates 5-HT₃ receptors on vagal afferent nerves, transmitting signals to the chemoreceptor trigger zone (CTZ) and the vomiting center in the brainstem, ultimately inducing nausea and vomiting. This compound competitively inhibits this interaction, thereby preventing the emetic signaling cascade.
These application notes provide a comprehensive overview of the in vivo administration of this compound in preclinical rodent models, specifically mice and rats. The following sections detail the mechanism of action, experimental protocols for evaluating antiemetic efficacy, and available pharmacokinetic data.
Mechanism of Action: 5-HT₃ Receptor Antagonism
The primary mechanism of action for this compound is the competitive antagonism of the 5-HT₃ receptor. This receptor is a ligand-gated ion channel. Upon binding of serotonin, the channel opens, allowing for the influx of cations (primarily Na⁺ and Ca²⁺), which leads to the depolarization of neurons and the propagation of the emetic signal. This compound binds to this receptor, preventing serotonin from activating the channel and thus inhibiting the downstream signaling that leads to nausea and vomiting.
Experimental Protocols
A common preclinical model for evaluating the antiemetic potential of compounds in rats is the cisplatin-induced pica model. Rodents lack the physiological ability to vomit; however, they exhibit pica, the consumption of non-nutritive substances like kaolin, in response to emetic stimuli. The reduction of kaolin intake is therefore used as a surrogate measure of antiemetic activity.
Cisplatin-Induced Pica in Rats: A Protocol for Antiemetic Testing
This protocol outlines a typical experimental workflow for assessing the efficacy of this compound in a rat model of chemotherapy-induced emesis.
Materials:
-
Male Wistar or Sprague-Dawley rats (180-220 g)
-
This compound
-
Cisplatin
-
Vehicle for this compound (e.g., sterile saline)
-
Kaolin pellets
-
Standard rat chow and water
-
Metabolic cages for individual housing and measurement of intake
Procedure:
-
Acclimatization: House rats individually in metabolic cages and allow them to acclimatize for at least 3-5 days. Provide free access to standard chow, water, and pre-weighed kaolin pellets.
-
Baseline Measurement: For 3 consecutive days before the experiment, measure and record the daily consumption of food, water, and kaolin to establish a baseline for each animal.
-
Grouping and Dosing: On the day of the experiment, randomly assign the animals to different treatment groups:
-
Group 1: Vehicle control (receives vehicle for both drug and cisplatin)
-
Group 2: Cisplatin control (receives vehicle for the drug and cisplatin)
-
Group 3 onwards: Cisplatin + this compound at various doses.
-
-
Drug Administration: Administer the assigned dose of this compound or vehicle via the chosen route (e.g., intraperitoneal - i.p., oral - p.o.).
-
Induction of Pica: Approximately 30 minutes after drug administration, induce pica by administering cisplatin (a common dose is 6 mg/kg, i.p.).
-
Monitoring and Data Collection: Over the next 24 to 72 hours, carefully monitor the animals for any adverse effects and measure the consumption of kaolin, food, and water at regular intervals (e.g., every 24 hours).
-
Data Analysis: Calculate the amount of kaolin consumed by each rat in each 24-hour period. The antiemetic efficacy of this compound is determined by its ability to significantly reduce kaolin consumption in the treated groups compared to the cisplatin control group.
Quantitative Data
While specific in vivo studies detailing dose-response relationships and pharmacokinetic parameters of this compound in mice and rats are not extensively available in publicly accessible literature, data from related 5-HT₃ antagonists and general pharmacokinetic principles can provide valuable context.
Antiemetic Efficacy (Hypothetical Data Based on Related Compounds)
The following table illustrates a hypothetical dose-dependent effect of a 5-HT₃ antagonist on cisplatin-induced pica in rats, based on findings for similar compounds.
| Treatment Group | Dose (mg/kg, i.p.) | Mean Kaolin Intake (g) at 24h (± SEM) | % Inhibition of Pica |
| Vehicle Control | - | 0.5 ± 0.1 | - |
| Cisplatin (6 mg/kg) + Vehicle | - | 8.2 ± 0.7 | 0% |
| Cisplatin + Azasetron HCl | 0.1 | 5.1 ± 0.6 | 40.3% |
| Cisplatin + Azasetron HCl | 0.3 | 2.8 ± 0.4 | 70.1% |
| Cisplatin + Azasetron HCl | 1.0 | 1.2 ± 0.3 | 90.9% |
Pharmacokinetic Parameters
General Pharmacokinetic Profile of Azasetron (from various sources):
| Parameter | Value | Species/Source |
| Bioavailability (Oral) | ~90% | General, not species-specific |
| Excretion (Unmetabolized) | 60-70% in urine (i.v. and oral) | General, not species-specific |
Pharmacokinetic Parameters of Ondansetron in Rats (for comparison):
| Administration Route | Dose (mg/kg) | Cmax (ng/mL) | Tmax (hr) | t½ (hr) | AUC (ng·hr/mL) |
| Intravenous | 1 | - | - | 0.5-0.7 | - |
| Oral | 8 | 58 ± 3.4 | 2.0 ± 0.2 | - | 246.25 ± 47.6 |
| Subcutaneous | 0.01 | ~3 ng/mL | ~0.25 | 0.5-0.7 | - |
Note: The data for Ondansetron is provided for comparative purposes to illustrate typical pharmacokinetic values for a 5-HT₃ antagonist in rats.
Conclusion
This compound is a potent antiemetic agent that effectively mitigates chemotherapy-induced nausea and vomiting by antagonizing the 5-HT₃ receptor. The cisplatin-induced pica model in rats serves as a reliable preclinical assay to evaluate its efficacy. While specific dose-response and pharmacokinetic data for this compound in mice and rats are limited in publicly available literature, the provided protocols and comparative data for related compounds offer a solid foundation for designing and conducting in vivo studies. Further research is warranted to establish a more detailed preclinical profile of this compound in these species to better inform clinical applications.
Application Notes and Protocols for the Analysis of Azasetron Hydrochloride in Biological Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
Azasetron hydrochloride is a potent and selective 5-HT3 receptor antagonist used for the management of nausea and vomiting induced by chemotherapy and radiotherapy. Accurate and reliable quantification of Azasetron in biological matrices such as plasma and urine is crucial for pharmacokinetic studies, bioequivalence assessment, and therapeutic drug monitoring. This document provides detailed application notes and protocols for the analytical determination of this compound in biological samples, focusing on High-Performance Liquid Chromatography (HPLC) with UV or Diode Array Detection (DAD) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).
Analytical Techniques Overview
The primary methods for the quantification of this compound in biological samples are HPLC and LC-MS/MS. HPLC with UV/DAD detection offers a cost-effective and robust method for routine analysis, while LC-MS/MS provides superior sensitivity and selectivity, making it the gold standard for bioanalytical studies requiring low detection limits.
High-Performance Liquid Chromatography (HPLC) is a chromatographic technique used to separate, identify, and quantify each component in a mixture. It relies on pumps to pass a pressurized liquid solvent containing the sample mixture through a column filled with a solid adsorbent material.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) combines the physical separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry. This technique is highly sensitive and selective, allowing for the detection of analytes at very low concentrations in complex matrices.
Experimental Protocols
Protocol 1: HPLC-DAD Method for Azasetron in Human Plasma (Representative Method)
This protocol describes a representative HPLC-DAD method for the quantification of Azasetron in human plasma. The methodology is based on established methods for the analysis of 5-HT3 antagonists in biological fluids.
1. Sample Preparation: Protein Precipitation
-
To 500 µL of human plasma in a microcentrifuge tube, add 1 mL of cold acetonitrile.
-
Vortex the mixture for 1 minute to precipitate the plasma proteins.
-
Centrifuge the tube at 10,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase.
-
Vortex for 30 seconds and inject 20 µL into the HPLC system.
2. Chromatographic Conditions
| Parameter | Condition |
| Column | C18 column (e.g., 150 mm × 4.6 mm, 5.0 µm) |
| Mobile Phase | Acetonitrile : 0.05 M Potassium Dihydrogen Phosphate (pH 4.0) (25:75, v/v)[1] |
| Flow Rate | 1.0 mL/min[1] |
| Detection Wavelength | 307 nm[1] |
| Column Temperature | 30°C |
| Injection Volume | 20 µL |
3. Validation Parameters
The method should be validated according to ICH guidelines, assessing linearity, precision, accuracy, selectivity, and stability.
Protocol 2: LC-MS/MS Method for Azasetron in Human Plasma (Representative Method)
This protocol outlines a highly sensitive and selective LC-MS/MS method for the determination of Azasetron in human plasma, adapted from validated methods for similar analytes.
1. Sample Preparation: Liquid-Liquid Extraction (LLE)
-
Pipette 200 µL of human plasma into a clean microcentrifuge tube.
-
Add 50 µL of an internal standard solution (e.g., a deuterated analog of Azasetron).
-
Add 100 µL of 0.1 M sodium hydroxide to alkalinize the sample.
-
Add 1 mL of ethyl acetate and vortex for 2 minutes.
-
Centrifuge at 12,000 rpm for 5 minutes.
-
Transfer the upper organic layer to a new tube.
-
Evaporate the organic solvent to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject 5 µL into the LC-MS/MS system.
2. LC-MS/MS Conditions
| Parameter | Condition |
| Column | C18 column (e.g., 50 mm × 2.1 mm, 1.8 µm) |
| Mobile Phase | A: 0.1% Formic acid in waterB: 0.1% Formic acid in acetonitrile |
| Gradient | Start with 95% A, decrease to 5% A over 3 minutes, hold for 1 minute, then return to initial conditions. |
| Flow Rate | 0.4 mL/min |
| Ion Source | Electrospray Ionization (ESI), Positive Mode |
| MS/MS Transition | Precursor Ion (m/z) → Product Ion (m/z) for Azasetron and Internal Standard (to be determined empirically) |
| Collision Energy | To be optimized for the specific instrument and analyte. |
Data Presentation
Table 1: Quantitative Data for HPLC-DAD Method
| Parameter | Value |
| Linearity Range (µg/mL) | 0.1 - 10 |
| Correlation Coefficient (r²) | > 0.999 |
| Intra-day Precision (%RSD) | < 2.0 |
| Inter-day Precision (%RSD) | < 3.0 |
| Accuracy (% Recovery) | 98.0 - 102.0 |
| Limit of Detection (LOD) (ng/mL) | ~10 |
| Limit of Quantification (LOQ) (ng/mL) | ~30 |
Note: The data presented are representative values based on similar validated methods and should be established for each specific laboratory and application.
Table 2: Quantitative Data for a Representative LC-MS/MS Method
| Parameter | Value |
| Linearity Range (ng/mL) | 0.1 - 100 |
| Correlation Coefficient (r²) | > 0.998 |
| Intra-day Precision (%RSD) | < 5.0 |
| Inter-day Precision (%RSD) | < 7.0 |
| Accuracy (% Bias) | ± 15% |
| Recovery (%) | > 85 |
| Lower Limit of Quantification (LLOQ) (ng/mL) | 0.1 |
Note: The data presented are representative values based on similar validated methods and should be established for each specific laboratory and application.
Visualizations
Caption: HPLC-DAD experimental workflow for Azasetron analysis.
Caption: LC-MS/MS experimental workflow for Azasetron analysis.
References
Application Notes and Protocols: Azasetron Hydrochloride in Serotonin Research
Abstract
Azasetron hydrochloride is a potent and highly selective competitive antagonist of the serotonin type 3 (5-HT3) receptor.[1][2][3] As a member of the "setron" class of drugs, it is a valuable tool compound for researchers investigating the physiological and pathological roles of the 5-HT3 receptor. This document provides detailed application notes on its use in serotonin research, summarizing key quantitative data and offering comprehensive protocols for fundamental in vitro and in vivo experiments.
Introduction and Mechanism of Action
The 5-HT3 receptor is unique among serotonin receptors as it is a ligand-gated ion channel, part of the Cys-loop superfamily.[4][5] These receptors are predominantly expressed in the central and peripheral nervous systems, including vagal afferent nerves, the enteric nervous system, and specific brain regions like the area postrema, which is involved in the vomiting reflex.[6][5][7]
Upon binding of serotonin (5-hydroxytryptamine, 5-HT), the 5-HT3 receptor channel opens, allowing a rapid influx of cations (primarily Na⁺ and Ca²⁺), which leads to neuronal depolarization and excitation.[8] This rapid signaling is implicated in various processes, including emesis, gut motility, visceral pain perception, and anxiety.[5][9]
This compound exerts its effects by competitively binding to the 5-HT3 receptor, thereby blocking the binding of serotonin and preventing channel activation.[7] This action inhibits the downstream signaling cascade, making it an effective antiemetic and a crucial tool for elucidating the functions of the 5-HT3 receptor.[6][7]
Caption: 5-HT3 receptor signaling and competitive antagonism by Azasetron.
Quantitative Data: Comparative Potency
The potency of 5-HT3 receptor antagonists is typically quantified by their half-maximal inhibitory concentration (IC50) and their binding affinity (Ki). The pKi is the negative logarithm of the Ki value, where a higher pKi indicates greater binding affinity.[10][11] Azasetron demonstrates high affinity and potency, comparable to other widely used 'setrons'.
| Compound | Receptor/Tissue | Method | IC50 (nM) | Ki (nM) | pKi | Reference(s) |
| Azasetron | 5-HT3 | Radioligand Binding | 0.33 | - | 9.27 | [3][12] |
| Ondansetron | Rat Cerebral Cortex | Radioligand Binding | - | - | 8.70 | [10] |
| Granisetron | Rat Cerebral Cortex | Radioligand Binding | - | - | 9.15 | [10] |
| Ramosetron | 5-HT3 Receptor | Radioligand Binding | - | 0.091 | - | [12] |
| Palonosetron | 5-HT3 Receptor | Radioligand Binding | - | 0.17 | 10.5 | [10][12] |
| Tropisetron | 5-HT3 Receptor | Radioligand Binding | 70.1 | 5.3 | - | [12] |
Note: IC50 values are dependent on assay conditions, while Ki is an intrinsic measure of binding affinity.[13][14][15]
Application Notes
In Vitro Research
-
Receptor Binding Studies: Azasetron is an ideal competitor ligand in radioligand binding assays to characterize the affinity of novel compounds for the 5-HT3 receptor. Its high affinity allows for accurate determination of the Ki of test compounds.[8][16]
-
Electrophysiology: In patch-clamp studies, azasetron can be used to selectively block 5-HT3 receptor-mediated currents, helping to isolate and study the function of these channels in native neurons or heterologous expression systems.[10][17] This is crucial for understanding the receptor's role in synaptic transmission and neuronal excitability.
In Vivo Research
-
Emesis Models: As a potent antiemetic, azasetron serves as a positive control in animal models (e.g., cisplatin-induced emesis in ferrets) to validate the model and test the efficacy of new antiemetic drugs.[7][18]
-
Visceral Pain and Hypersensitivity: The 5-HT3 receptor is implicated in pain signaling from the gut.[9] Azasetron can be used in models of visceral hypersensitivity (e.g., irritable bowel syndrome models) to investigate the role of 5-HT3 receptors in abdominal pain and to screen for new analgesic compounds.[5]
-
Anxiety and Cognition: Given the expression of 5-HT3 receptors in brain regions associated with mood and cognition, azasetron can be employed in behavioral models to explore the receptor's involvement in anxiety and memory processes.[9]
Experimental Protocols
Protocol 1: In Vitro Radioligand Binding Assay
This protocol describes a competitive binding assay to determine the Ki of a test compound using azasetron as a reference competitor and [³H]-Granisetron as the radioligand.
Caption: Workflow for a competitive radioligand binding assay.
A. Materials
-
Cell Membranes: Membranes from HEK293 cells stably expressing the human 5-HT3A receptor.
-
Radioligand: [³H]-Granisetron or [³H]-GR65630.
-
Binding Buffer: 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Competitors: this compound (for reference), unlabeled test compound.
-
Non-specific Control: High concentration (e.g., 10 µM) of a known 5-HT3 antagonist like ondansetron.
-
Equipment: 96-well plates, cell harvester, scintillation counter, glass fiber filters (GF/B) pre-soaked in 0.5% polyethyleneimine (PEI).[4]
B. Procedure
-
Membrane Preparation: Homogenize cells in ice-cold lysis buffer and centrifuge to pellet nuclei. Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet membranes. Resuspend the pellet in binding buffer and determine protein concentration.[19]
-
Assay Setup: In a 96-well plate, set up the following reactions in triplicate (final volume 200 µL)[4][19]:
-
Total Binding: 50 µL binding buffer + 50 µL [³H]-Granisetron (at its Kd concentration, e.g., 0.3 nM) + 100 µL membrane suspension (20-50 µg protein).
-
Non-Specific Binding (NSB): 50 µL non-specific control + 50 µL [³H]-Granisetron + 100 µL membrane suspension.
-
Competitive Binding: 50 µL of serially diluted azasetron or test compound (e.g., 10 pM to 100 µM) + 50 µL [³H]-Granisetron + 100 µL membrane suspension.
-
-
Incubation: Incubate the plate for 60 minutes at room temperature with gentle agitation to reach equilibrium.[19]
-
Filtration: Rapidly terminate the reaction by vacuum filtration through the pre-soaked GF/B filters using a cell harvester. Wash each filter three times with 3 mL of ice-cold wash buffer.[20]
-
Quantification: Transfer filters to scintillation vials, add 4-5 mL of scintillation cocktail, and quantify the bound radioactivity in counts per minute (CPM) using a scintillation counter.
C. Data Analysis
-
Calculate Specific Binding = Total Binding (CPM) - Non-Specific Binding (CPM).
-
Plot the percentage of specific binding against the log concentration of the competitor (azasetron or test compound).
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Calculate the Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[11]
Protocol 2: In Vitro Electrophysiology (Whole-Cell Patch Clamp)
This protocol outlines the procedure for measuring the inhibitory effect of azasetron on 5-HT-evoked currents in cultured neurons or cells expressing 5-HT3 receptors.
A. Materials & Solutions
-
Cells: Cultured neurons or HEK293 cells expressing 5-HT3 receptors.
-
Artificial Cerebrospinal Fluid (aCSF) / Extracellular Solution (in mM): 140 NaCl, 2.5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose. Adjust pH to 7.4.
-
Intracellular Solution (in mM): 140 K-Gluconate, 2 MgCl₂, 10 EGTA, 10 HEPES, 2 ATP-Mg, 0.3 GTP-Na. Adjust pH to 7.3.[10]
-
Agonist: Serotonin (5-HT), prepared as a concentrated stock and diluted in aCSF.
-
Antagonist: this compound, prepared as a concentrated stock and diluted in aCSF.
-
Equipment: Patch-clamp amplifier, microscope, micromanipulator, perfusion system.
B. Procedure
-
Preparation: Place the coverslip with cultured cells into the recording chamber and continuously perfuse with oxygenated aCSF.
-
Patching: Using a borosilicate glass pipette (3-6 MΩ resistance) filled with intracellular solution, establish a whole-cell patch-clamp configuration on a target cell.[10]
-
Data Acquisition: Clamp the cell at a holding potential of -70 mV.
-
Agonist Application: Apply a short pulse (e.g., 2-5 seconds) of 5-HT (e.g., 10 µM) via the perfusion system to evoke an inward current. Record the peak amplitude of this current.
-
Antagonist Application: Perfuse the cell with aCSF containing a known concentration of azasetron for 2-3 minutes.
-
Co-application: While still in the presence of azasetron, apply the same 5-HT pulse again and record the resulting current.
-
Washout: Perfuse with aCSF alone for 5-10 minutes to allow for recovery of the 5-HT response.
-
Dose-Response: Repeat steps 5-7 with increasing concentrations of azasetron to generate a dose-response curve.
C. Data Analysis
-
Measure the peak amplitude of the 5-HT-evoked current in the absence and presence of each concentration of azasetron.
-
Calculate the percentage of inhibition for each azasetron concentration.
-
Plot the percentage of inhibition against the log concentration of azasetron and fit the data to determine the IC50 value.
Protocol 3: In Vivo Assessment of Visceral Hypersensitivity (Von Frey Test)
This protocol describes the use of Von Frey filaments to measure mechanical withdrawal thresholds in a rodent model of visceral hypersensitivity, assessing the analgesic potential of azasetron.
Caption: Workflow for an in vivo visceral hypersensitivity study.
A. Materials
-
Animals: Rats or mice with induced visceral hypersensitivity (or control animals).
-
Test Apparatus: Elevated platform with a wire mesh floor, individual transparent enclosures.
-
Von Frey Filaments: Calibrated set of filaments with varying bending forces (e.g., 0.008g to 60g).[21]
-
Compound: this compound dissolved in a suitable vehicle (e.g., saline), and vehicle alone.
B. Procedure
-
Habituation: Place animals individually in the enclosures on the mesh platform for at least 1-2 hours for several days prior to testing to allow them to acclimate to the environment.[22][23]
-
Baseline Measurement: Apply Von Frey filaments to the plantar surface of the hind paw (or the abdominal region for visceral sensitivity) with sufficient force to cause bending.[21]
-
Start with a mid-range filament (e.g., 0.6g).[22]
-
A positive response is a sharp withdrawal, flinching, or licking of the paw.
-
Use the "up-down" method to determine the 50% withdrawal threshold. If there is a response, use the next smaller filament; if there is no response, use the next larger filament.
-
-
Compound Administration: Administer azasetron or vehicle via the desired route (e.g., intraperitoneal, oral). A typical dose for a 5-HT3 antagonist might be in the range of 0.1-10 mg/kg, which should be determined in pilot studies.[24]
-
Post-Treatment Measurement: At a specified time post-administration (e.g., 30, 60, 120 minutes), repeat the Von Frey testing to determine the post-treatment withdrawal threshold. The experimenter should be blinded to the treatment groups.
C. Data Analysis
-
Calculate the 50% paw withdrawal threshold (in grams) for each animal at baseline and post-treatment time points.
-
Compare the withdrawal thresholds between the vehicle-treated and azasetron-treated groups using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).
-
An increase in the withdrawal threshold in the azasetron group compared to the vehicle group indicates an analgesic or anti-hyperalgesic effect.
References
- 1. [Pharmacokinetics of azasetron (Serotone), a selective 5-HT3 receptor antagonist]. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 2. [Pharmacokinetics of azasetron (Serotone), a selective 5-HT3 receptor antagonist] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Azasetron - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. The 5-HT3 receptor as a therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 5-HT3 antagonist - Wikipedia [en.wikipedia.org]
- 7. What is the mechanism of this compound? [synapse.patsnap.com]
- 8. benchchem.com [benchchem.com]
- 9. 5-HT3 Receptor Antagonism: A Potential Therapeutic Approach for the Treatment of Depression and other Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. IC50 - Wikipedia [en.wikipedia.org]
- 12. selleckchem.com [selleckchem.com]
- 13. The difference between Ki, Kd, IC50, and EC50 values - The Science Snail [sciencesnail.com]
- 14. What is the difference between Ki and IC50 in enzyme inhibition? | AAT Bioquest [aatbio.com]
- 15. promegaconnections.com [promegaconnections.com]
- 16. Receptor-Ligand Binding Assays [labome.com]
- 17. Patch Clamp Study of Serotonin-Gated Currents via 5-HT Type 3 Receptors by Using a Novel Approach SHAM for Receptor Channel Scanning - PMC [pmc.ncbi.nlm.nih.gov]
- 18. [Comparison of ramosetron and azasetron for prevention of acute and delayed cisplatin-induced emesis in lung cancer patients] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
- 20. giffordbioscience.com [giffordbioscience.com]
- 21. Behavioral and molecular processing of visceral pain in the brain of mice: impact of colitis and psychological stress - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Von Frey Test Protocol - IMPReSS [web.mousephenotype.org]
- 23. biomed-easy.com [biomed-easy.com]
- 24. dctd.cancer.gov [dctd.cancer.gov]
Application of Azasetron in studying central and peripheral 5-HT3 receptor function
Application Notes: Azasetron in the Study of 5-HT3 Receptor Function
For Researchers, Scientists, and Drug Development Professionals
Introduction to Azasetron and 5-HT3 Receptors
The 5-hydroxytryptamine type 3 (5-HT3) receptor is a unique member of the serotonin receptor family, functioning as a ligand-gated ion channel rather than a G-protein coupled receptor.[1] This structural difference allows it to mediate rapid, excitatory neurotransmission in both the central nervous system (CNS) and the peripheral nervous system (PNS).[1][2] In the PNS, 5-HT3 receptors are densely located on vagal afferent nerves in the gastrointestinal (GI) tract, where they play a critical role in gut-brain signaling, including the regulation of GI motility and the initiation of the vomiting reflex.[2][3] Centrally, high concentrations of 5-HT3 receptors are found in areas of the brainstem involved in emesis, such as the area postrema (chemoreceptor trigger zone) and the nucleus of the solitary tract.[4][5]
Azasetron is a potent and highly selective 5-HT3 receptor antagonist.[6][7] It belongs to the benzamide derivative class, distinguishing it structurally from indole-type antagonists like ondansetron and granisetron.[6][7] This selectivity and potency make Azasetron an invaluable pharmacological tool for elucidating the distinct roles of central and peripheral 5-HT3 receptors in various physiological and pathophysiological processes. Its primary clinical application is in the prevention of nausea and vomiting induced by chemotherapy, radiotherapy, and surgery.[8]
Mechanism of Action
Azasetron exerts its effects through competitive antagonism at the 5-HT3 receptor.[8] The process is initiated when stimuli, such as chemotherapeutic agents, cause the release of serotonin from enterochromaffin cells in the small intestine.[3][8] This released serotonin then binds to 5-HT3 receptors on both peripheral vagal afferent nerves and central neurons in the chemoreceptor trigger zone.[4][8] Activation of these ligand-gated ion channels permits the influx of cations (Na+, K+, Ca2+), leading to rapid neuronal depolarization and the transmission of emetic signals to the vomiting center in the medulla.[2][9] Azasetron selectively binds to these 5-HT3 receptors, blocking the binding of serotonin and thereby inhibiting the transmission of these signals, which effectively prevents nausea and vomiting.[8]
Quantitative Data: Pharmacological Profile of 5-HT3 Antagonists
Azasetron's high affinity for the 5-HT3 receptor is a key characteristic of its potent antiemetic effect. The following table provides a comparative summary of the binding affinities (IC50 or Ki) for Azasetron and other commonly used 5-HT3 antagonists. Lower values indicate higher binding affinity.
| 5-HT3 Antagonist | Receptor Affinity | Reference |
| Azasetron | IC50: 0.33 nM | [10] |
| Ramosetron | Ki: 0.091 nM | [10] |
| Palonosetron | Ki: 0.17 nM | [10] |
| Ondansetron | Ki: 6.16 nM | [10] |
| Tropisetron | Ki: 5.3 nM | [10] |
| Granisetron | - | |
| Dolasetron | - |
Note: IC50 (half-maximal inhibitory concentration) and Ki (inhibition constant) are both measures of antagonist potency. While not directly interchangeable, they provide a strong basis for comparing the relative affinity of different compounds for the same receptor.
Experimental Protocols
The following protocols are generalized methodologies that can be adapted for the use of Azasetron to study 5-HT3 receptor function in various experimental paradigms.
Protocol 1: In Vitro Competitive Radioligand Binding Assay
This protocol is designed to determine the binding affinity (Ki) of Azasetron for the 5-HT3 receptor in a specific tissue or cell line expressing the receptor.
Objective: To quantify the affinity of Azasetron for 5-HT3 receptors by measuring its ability to compete with a known radiolabeled 5-HT3 antagonist.
Materials:
-
Tissue homogenate or cell membranes expressing 5-HT3 receptors (e.g., from NG108-15 cells or specific brain regions).
-
Radioligand: [3H]Granisetron or another suitable 5-HT3 radiolabeled antagonist.[11]
-
Azasetron hydrochloride.
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Non-specific binding control (e.g., high concentration of a non-labeled antagonist like Tropisetron).
-
Scintillation vials and cocktail.
-
Liquid scintillation counter.
-
Glass fiber filters.
-
Filtration manifold.
Procedure:
-
Membrane Preparation: Prepare cell or tissue membranes according to standard laboratory protocols and determine the protein concentration.
-
Assay Setup: In microcentrifuge tubes, combine the assay buffer, a fixed concentration of [3H]Granisetron (typically at or near its Kd value), and varying concentrations of Azasetron (e.g., 10-12 M to 10-5 M).
-
Controls: Prepare tubes for total binding (no competitor) and non-specific binding (with a saturating concentration of an unlabeled antagonist).
-
Incubation: Add the membrane preparation to each tube to initiate the binding reaction. Incubate at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).
-
Termination: Rapidly terminate the reaction by vacuum filtration through glass fiber filters. Wash the filters quickly with ice-cold assay buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the Azasetron concentration. Use non-linear regression analysis (e.g., using Prism software) to fit a sigmoidal dose-response curve and determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation.
Protocol 2: In Vivo Model of Chemotherapy-Induced Nausea (Kaolin Consumption Test)
This protocol assesses the anti-nausea properties of Azasetron in rodents, using the pica model where nausea induces the consumption of non-nutritive substances like kaolin.[12]
Objective: To evaluate the efficacy of Azasetron in reducing nausea-like behavior (kaolin consumption) induced by a chemotherapeutic agent.
Materials:
-
Rodents (rats or mice).
-
Standard chow and water.
-
Kaolin (hydrated aluminum silicate) prepared as a paste or pellet.
-
Chemotherapeutic agent (e.g., Cisplatin, 6 mg/kg, i.p.).[12]
-
This compound.
-
Vehicle control (e.g., saline).
-
Metabolic cages for individual housing and measurement.
Procedure:
-
Acclimation & Baseline: House animals individually and acclimate them to the test environment with free access to water, chow, and a pre-weighed amount of kaolin. Measure the daily consumption of all three for 2-3 days to establish a stable baseline.[12]
-
Drug Administration: On the test day, administer Azasetron (at desired doses, e.g., 0.1, 1, 10 mg/kg) or vehicle via the desired route (e.g., intraperitoneally, i.p.) at a specified time before the emetic challenge (e.g., 30 minutes prior).[12]
-
Induction of Nausea: Administer the chemotherapeutic agent (e.g., Cisplatin) to induce nausea.[12]
-
Measurement: Return animals to their cages with pre-weighed kaolin, chow, and water. Measure the consumption of each over the next 24-48 hours.
-
Data Analysis: Calculate the amount of kaolin consumed by each animal. Compare the kaolin intake between the Azasetron-treated groups and the vehicle-treated group. A statistically significant reduction in kaolin consumption in the presence of Azasetron indicates an anti-nausea effect.
Protocol 3: In Vivo Model of Gastrointestinal Motility (Charcoal Transit Test)
This protocol is used to investigate the effect of Azasetron on intestinal transit, a key function modulated by peripheral 5-HT3 receptors.
Objective: To determine if Azasetron alters the rate of intestinal transit in rodents.
Materials:
-
Mice.
-
Charcoal meal (e.g., 10% charcoal suspension in 5% gum acacia).
-
This compound.
-
Vehicle control.
-
Oral gavage needles.
Procedure:
-
Animal Preparation: Fast mice for 12-18 hours prior to the experiment, with free access to water to ensure an empty GI tract.[12]
-
Drug Administration: Administer Azasetron (at desired doses) or vehicle intraperitoneally (i.p.) or orally (p.o.).[12]
-
Charcoal Administration: After a set pre-treatment time (e.g., 30 minutes), administer a fixed volume of the charcoal meal (e.g., 0.2 mL) to each mouse via oral gavage.[12]
-
Transit Measurement: After a specific time (e.g., 20-30 minutes), humanely euthanize the animals. Carefully dissect the entire small intestine, from the pyloric sphincter to the cecum.
-
Data Collection: Lay the intestine flat without stretching and measure its total length. Then, measure the distance the charcoal meal has traveled from the pylorus.
-
Data Analysis: Calculate the percent transit for each animal as: (Distance traveled by charcoal / Total length of small intestine) x 100. Compare the mean percent transit between Azasetron-treated and vehicle-treated groups.
Protocol 4: In Vivo Model of Visceral Pain (Colorectal Distension)
This protocol assesses the potential analgesic effects of Azasetron on visceral pain, a symptom often associated with disorders like Irritable Bowel Syndrome (IBS).
Objective: To evaluate the effect of Azasetron on the pain response to a noxious mechanical stimulus in the colon.
Materials:
-
Rats.
-
Colorectal distension balloon catheter.
-
Pressure transducer and pump system to inflate the balloon.
-
Visceromotor response (VMR) recording system (e.g., electromyography of abdominal muscles).
-
This compound.
-
Vehicle control.
Procedure:
-
Animal Preparation: Acclimate rats to the testing environment and restraint devices. For acute studies, no further preparation is needed.
-
Catheter Placement: Gently insert a lubricated balloon catheter into the descending colon and secure it in place (e.g., by taping to the tail).[12]
-
Drug Administration: Administer Azasetron or vehicle via the desired route (e.g., intravenous, i.v., or intrathecal, i.t., for central effects).[12]
-
Baseline Measurement: Record baseline abdominal muscle activity before any distension.
-
Distension Protocol: Apply graded colorectal distension pressures (e.g., 20, 40, 60, 80 mmHg) for a fixed duration (e.g., 10 seconds) with a rest period between each distension. Record the VMR (abdominal muscle contractions) during each distension.
-
Data Analysis: Quantify the VMR for each distension pressure. Compare the VMR responses between the Azasetron-treated and vehicle-treated groups. A significant reduction in the VMR at a given pressure indicates a visceral analgesic effect.
References
- 1. researchgate.net [researchgate.net]
- 2. Therapeutics of 5-HT3 Receptor Antagonists: Current Uses and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 5-HT3 receptor antagonists for the treatment of nausea/vomiting - Smith - Annals of Palliative Medicine [apm.amegroups.org]
- 4. 5-HT3 antagonist - Wikipedia [en.wikipedia.org]
- 5. The 5-HT3 receptor as a therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 6. [Pharmacokinetics of azasetron (Serotone), a selective 5-HT3 receptor antagonist]. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 7. [Pharmacokinetics of azasetron (Serotone), a selective 5-HT3 receptor antagonist] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. What is the mechanism of this compound? [synapse.patsnap.com]
- 9. 5-HT3 Receptor Antagonism: A Potential Therapeutic Approach for the Treatment of Depression and other Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 10. selleckchem.com [selleckchem.com]
- 11. Prolonged inhibition of 5-HT3 receptors by palonosetron results from surface receptor inhibition rather than inducing receptor internalization - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
Application Notes: The Use of Azasetron Hydrochloride in the Study of Visceral Hypersensitivity
Audience: Researchers, scientists, and drug development professionals.
Introduction
Visceral hypersensitivity, a condition characterized by an increased perception of pain from internal organs in response to normal or sub-threshold stimuli, is a key pathophysiological mechanism in functional gastrointestinal disorders such as Irritable Bowel Syndrome (IBS).[1][2][3][4] The study of this condition relies on robust animal models and pharmacological tools to investigate the underlying neural pathways. Azasetron hydrochloride is a potent and selective 5-HT3 receptor antagonist.[5][6] While primarily known for its antiemetic properties in managing chemotherapy-induced nausea and vomiting, its mechanism of action makes it a valuable tool for investigating the role of the serotonergic system in visceral nociception.[5][6][7]
The 5-HT3 receptor is a ligand-gated ion channel heavily expressed on peripheral and central neurons, including vagal and spinal afferent nerves that innervate the gut.[2] These receptors play a significant role in transmitting sensory information, including pain and bloating, from the gut to the central nervous system.[2] By blocking these receptors, Azasetron can interrupt the nociceptive signaling cascade, making it an important compound for studying and potentially modulating visceral pain.
Mechanism of Action in Visceral Nociception
The therapeutic and investigational efficacy of Azasetron in visceral sensation is rooted in its ability to selectively inhibit 5-HT3 receptors in the peripheral and central nervous systems.[5]
-
Serotonin (5-HT) Release: Mechanical or chemical stimuli in the gut trigger the release of serotonin from enterochromaffin cells in the intestinal lining.[5][7]
-
Afferent Nerve Activation: The released serotonin binds to 5-HT3 receptors located on the terminals of extrinsic primary afferent nerves (e.g., spinal and vagal afferents).[2][5][7]
-
Nociceptive Signaling: Activation of these receptors leads to depolarization of the neuron, initiating an action potential that travels to the spinal cord and brain, where it is interpreted as pain or discomfort.[4]
-
Pharmacological Blockade: this compound acts as a competitive antagonist at the 5-HT3 receptor, preventing serotonin from binding.[5] This blockade effectively interrupts the transmission of the emetic and nociceptive signals, thereby reducing the perception of visceral pain.[5]
Protocols for Studying Visceral Hypersensitivity
Induction of Visceral Hypersensitivity in Animal Models
Several rodent models are used to induce a state of chronic visceral hypersensitivity that mimics human conditions.
-
Post-Inflammatory Model: A transient colitis is induced using agents like dextran sulfate sodium (DSS) or trinitrobenzene sulfonic acid (TNBS).[3][8][9] The inflammation resolves, but animals are left with long-lasting visceral hypersensitivity.
-
Neonatal Irritation Model: Pups are subjected to mild colonic irritation with substances like acetic acid or repeated colorectal distension during a critical developmental window (e.g., postnatal days 8-12).[9][10] This early-life stress leads to hypersensitivity in adulthood.
-
Stress-Induced Model: Chronic psychological stress, such as water avoidance stress, can induce visceral hypersensitivity, mimicking the brain-gut axis dysfunction seen in IBS.[3][11]
Protocol: Assessment of Visceral Pain via Colorectal Distension (CRD)
Colorectal distension (CRD) is the most widely accepted method for quantifying visceral sensitivity in preclinical studies.[12] The visceromotor response (VMR), measured by electromyography (EMG) of the abdominal muscles, serves as a quantitative measure of the pain response.[13][14][15]
Materials:
-
Male Wistar or Sprague-Dawley rats (200-250g)
-
Isoflurane anesthesia system
-
Colorectal distension balloon catheter (e.g., 5-6 cm flexible latex balloon)
-
Distension control device/sphygmomanometer
-
EMG electrodes (Teflon-coated stainless steel wires)
-
EMG amplifier and data acquisition system
-
Small restraint cages (e.g., Bollmann cages)
Methodology:
-
Electrode Implantation (Surgery):
-
Anesthetize the rat with isoflurane (2-3%).
-
Make a small abdominal incision and implant two EMG electrodes into the external oblique abdominal muscle.[13]
-
Exteriorize the electrode leads at the back of the neck and suture the incisions.
-
Allow the animal to recover for at least one week before experimentation.[13]
-
-
Habituation:
-
To minimize stress-related responses, habituate the rats to the restraint cages for 45-75 minutes daily for 3-4 days prior to the experiment.[8]
-
-
Experimental Procedure:
-
On the day of the experiment, place the conscious, recovered rat in the restraint cage.
-
Gently insert the lubricated balloon catheter into the distal colon (approximately 7-8 cm from the anus) and secure the catheter to the tail with tape.[13]
-
Allow the animal to adapt for a 30-minute stabilization period.[13]
-
Baseline Measurement: Perform a series of graded, phasic distensions. A common protocol involves pressures of 20, 40, 60, and 80 mmHg, with each distension lasting 20-30 seconds and separated by a 5-minute rest interval.[8] Record the EMG activity during each distension.
-
Drug Administration: Administer this compound or vehicle via the desired route (e.g., intravenously, orally). The standard clinical dose of Azasetron is 10 mg, which can be used as a starting point for dose-response studies after appropriate allometric scaling.[6]
-
Post-Drug Measurement: After a suitable absorption period (e.g., 30-40 minutes post-administration), repeat the CRD protocol exactly as performed for the baseline measurement.[10]
-
-
Data Analysis:
-
Quantify the VMR by calculating the area under the curve (AUC) of the EMG signal during the distension period, subtracting the baseline EMG activity before distension.
-
Compare the VMR at each pressure point before and after drug administration using appropriate statistical tests (e.g., paired t-test or ANOVA). A significant reduction in VMR in the Azasetron-treated group indicates an anti-nociceptive effect.
-
Quantitative Data Summary
While direct studies using Azasetron for visceral hypersensitivity are less common in the literature than those using the prototypical 5-HT3 antagonist alosetron, the expected outcomes are similar due to the shared mechanism of action. The following table summarizes representative data from studies using 5-HT3 antagonists to modulate visceral pain.
| Animal Model & Induction Method | 5-HT3 Antagonist | Dosage & Route | Key Findings | Reference(s) |
| Rat; Neonatal Colon Irritation | DA-9701 (contains 5-HT3 antagonist components) | 0.3 & 1 mg/kg, oral | Dose-dependent decrease in blood pressure changes in response to CRD, indicating increased pain threshold. | [10] |
| Rat; Serotonin Transporter Knockout (SERT-KO) | Alosetron, Granisetron | Not specified, subcutaneous | Paradoxically increased VMR to CRD in female SERT-KO rats, highlighting sex-specific and model-specific complexities in central 5-HT signaling. | [1] |
| Rat; Glycerol-induced chemical irritation | Alosetron | Not specified, route not specified | Significantly attenuated glycerol-induced visceral pain (EMG response). | [16] |
| Rat; Colorectal Distension (CRD) only | Alosetron | Not specified, route not specified | Did not significantly affect VMR to acute mechanical distension in healthy rats. | [16] |
Note: The varied effects, such as the paradoxical increase in pain in SERT-KO models, underscore the complexity of the serotonergic system.[1] Results can be highly dependent on the specific animal model, the sex of the animals, and whether the visceral hypersensitivity is peripherally or centrally mediated.[1] Therefore, Azasetron is a valuable tool for dissecting these different contributions to visceral pain.
References
- 1. 5-HT3 receptor signaling in serotonin transporter-knockout rats: a female sex-specific animal model of visceral hypersensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Therapeutics of 5-HT3 Receptor Antagonists: Current Uses and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CRITICAL EVALUATION OF ANIMAL MODELS OF VISCERAL PAIN FOR THERAPEUTICS DEVELOPMENT: A FOCUS ON IRRITABLE BOWEL SYNDROME - PMC [pmc.ncbi.nlm.nih.gov]
- 4. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 5. What is the mechanism of this compound? [synapse.patsnap.com]
- 6. Azasetron - Wikipedia [en.wikipedia.org]
- 7. 5-HT3 receptor antagonists for the treatment of nausea/vomiting - Smith - Annals of Palliative Medicine [apm.amegroups.org]
- 8. Long‐lasting visceral hypersensitivity in a model of DSS‐induced colitis in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | The Effect of Serine Protease Inhibitors on Visceral Pain in Different Rodent Models With an Intestinal Insult [frontiersin.org]
- 10. Effect of DA-9701 on Colorectal Distension-Induced Visceral Hypersensitivity in a Rat Model [gutnliver.org]
- 11. researchgate.net [researchgate.net]
- 12. Rodent models of colorectal distension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. journals.physiology.org [journals.physiology.org]
- 14. CRF2 receptor activation prevents colorectal distension induced visceral pain and spinal ERK1/2 phosphorylation in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Stress and visceral pain: from animal models to clinical therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 16. 5-HT3-receptor antagonist inhibits visceral pain differently in chemical and mechanical stimuli in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Azasetron hydrochloride solubility issues in research buffers
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility and handling of Azasetron Hydrochloride in common research buffers.
Frequently Asked Questions (FAQs)
Q1: What is the general solubility of this compound?
This compound is soluble in water.[1][2] Sonication is often recommended to facilitate dissolution.[3] Its solubility in aqueous solutions can be influenced by pH.
Q2: How soluble is this compound in common laboratory solvents?
Quantitative solubility data is summarized in the table below. It is important to note that for some solvents, using ultrasound is necessary to achieve the indicated solubility.
Q3: Is this compound stable in aqueous solutions?
This compound is sensitive to light.[4] When protected from light, it is stable in 0.9% sodium chloride solution for 48 hours at 25°C and for 14 days at 4°C.[4] However, significant degradation can occur within hours when exposed to light.[4]
Q4: How should I store stock solutions of this compound?
Based on its stability profile, it is recommended to store stock solutions in light-protected containers. For short-term storage, 4°C is suitable. For long-term storage, aliquoting and freezing at -20°C or -80°C is advisable to prevent degradation from repeated freeze-thaw cycles.
Troubleshooting Guide
| Issue Encountered | Possible Cause | Recommended Solution |
| Precipitation observed in PBS or other neutral buffers. | This compound's solubility may decrease at neutral or alkaline pH. The concentration may be too high for the specific buffer conditions. | 1. Use a co-solvent: Prepare a concentrated stock solution in DMSO and then dilute it into the aqueous buffer. Ensure the final DMSO concentration is non-toxic to your cells (typically <0.1%).2. Adjust pH: If your experiment allows, use a slightly more acidic buffer to increase solubility.3. Sonication: Use a sonicator to aid in the dissolution of the compound in the buffer.4. Prepare fresh solutions: Due to potential for precipitation over time, it is best to prepare solutions fresh before each experiment. |
| Compound appears difficult to dissolve, even in water. | The dissolution kinetics may be slow. | 1. Apply sonication: Use a bath sonicator or a probe sonicator to provide energy to break down powder aggregates and enhance solvation.2. Gentle warming: Gentle warming of the solvent can sometimes improve solubility. However, be cautious as excessive heat can degrade the compound. |
| Variability in experimental results. | This could be due to inconsistent solution preparation or degradation of the compound. | 1. Ensure complete dissolution: Visually inspect your solution to ensure no particulates are present before use.2. Protect from light: Always prepare and store this compound solutions in amber vials or wrap containers in aluminum foil to prevent photodegradation.3. Prepare fresh dilutions: Prepare working dilutions from a frozen stock solution immediately before your experiment. |
Data Presentation
Table 1: Solubility of this compound in Various Solvents
| Solvent | Solubility | Conditions |
| Water | 20 mg/mL (51.78 mM) | Requires sonication.[3] |
| Water | ~2 mg/mL | Clear solution.[2] |
| Water | 10 mM | Sonication is recommended. |
| Phosphate Buffered Saline (PBS) | 50 mg/mL (129.44 mM) | Clear solution; requires sonication. |
| Dimethyl Sulfoxide (DMSO) | 2.22 mg/mL (5.75 mM) | Requires sonication.[3] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in Water
-
Weighing: Accurately weigh out the required amount of this compound powder (Molecular Weight: 386.27 g/mol ). For 1 mL of a 10 mM solution, you will need 3.86 mg.
-
Dissolution: Add the powder to the desired volume of high-purity water.
-
Sonication: Place the vial in a sonicator bath and sonicate until the solid is completely dissolved. Visually inspect the solution against a light source to ensure no particulates are visible.
-
Sterilization (if required): If the solution is for use in cell culture, sterilize it by passing it through a 0.22 µm syringe filter.
-
Storage: Store the stock solution in a light-protected container at 4°C for short-term use or in aliquots at -20°C or -80°C for long-term storage.
Protocol 2: Preparation of a Working Solution in PBS using a DMSO Co-solvent
-
Prepare a concentrated stock in DMSO: Dissolve this compound in 100% DMSO to create a high-concentration stock solution (e.g., 100 mM). Sonication may be required for complete dissolution.
-
Dilution into PBS: Perform a serial dilution of the DMSO stock solution into your sterile PBS to achieve the final desired working concentration. It is crucial to add the DMSO stock to the PBS and mix immediately to prevent precipitation.
-
Final DMSO Concentration: Ensure the final concentration of DMSO in your working solution is low (e.g., <0.1%) to avoid solvent-induced artifacts in your experiments.
Visualizations
Caption: A flowchart illustrating the recommended steps for the proper dissolution and preparation of this compound solutions.
References
Technical Support Center: Optimizing Azasetron Hydrochloride Dosage in Preclinical Animal Studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of Azasetron hydrochloride in preclinical animal models. The following troubleshooting guides and frequently asked questions (FAQs) address common issues to facilitate robust and reliable experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a potent and selective serotonin 5-HT3 receptor antagonist.[1][2][3] Its antiemetic effect is achieved by blocking 5-HT3 receptors in both the peripheral and central nervous systems.[4] During chemotherapy or radiotherapy, enterochromaffin cells in the small intestine release large amounts of serotonin.[5][6] This serotonin binds to 5-HT3 receptors on vagal nerve terminals, transmitting emetic signals to the vomiting center in the medulla and the chemoreceptor trigger zone (CTZ).[4][5] Azasetron competitively inhibits this binding, effectively interrupting the emetic signal pathway.[4][7]
dot
Caption: Mechanism of emesis and the inhibitory action of Azasetron.
Q2: How should I select a starting dose for this compound in my animal model?
A2: Selecting an appropriate starting dose is critical. A multi-step approach is recommended:
-
Literature Review: Search for studies using Azasetron or other 5-HT3 antagonists (e.g., ondansetron, granisetron) in your chosen animal model or a closely related one.[8]
-
Dose-Range Finding Study: Conduct a preliminary dose-range finding or Maximum Tolerated Dose (MTD) study.[9][10] This involves administering single, escalating doses to small groups of animals to identify a dose range that is well-tolerated without significant adverse effects.[10][11]
-
Consider the Route of Administration: The administration route significantly impacts bioavailability. Oral doses may need to be higher than intravenous (IV) or intraperitoneal (IP) doses to achieve similar systemic exposure.[8] Azasetron has high oral bioavailability (approx. 90%) in humans, which may translate to animal models.[1][3]
-
Allometric Scaling: While less common for initial studies, allometric scaling from the human dose (typically 10 mg daily) can provide a theoretical starting point, but this should always be confirmed with in-vivo tolerability studies.[12][13]
Q3: Which preclinical animal model is most appropriate for evaluating anti-emetic efficacy?
A3: The choice of model depends on the specific research question.
-
Ferrets (Mustela putorius furo): Considered a "gold-standard" model because their emetic reflex is neurochemically similar to humans. They are excellent for studying chemotherapy-induced emesis (CIE).[14][15]
-
House Musk Shrew (Suncus murinus): A small mammal that is highly sensitive to motion-induced emesis and is also used for CIE studies.[14][16]
-
Dogs (Canis lupus familiaris): Highly sensitive to emetogens like cisplatin and have been historically used to evaluate 5-HT3 antagonists.[17][18]
-
Rats (Rattus norvegicus): Rats lack a vomiting reflex but exhibit "pica" (consumption of non-nutritive substances like kaolin clay), which is considered an analogue for nausea.[14][19] This model is useful for studying nausea-like behavior.
Q4: What is known about the pharmacokinetics of this compound in preclinical models?
A4: Specific pharmacokinetic data for Azasetron in common rodent models is limited in publicly available literature. However, key characteristics have been identified:
-
In humans, Azasetron has a high oral bioavailability of approximately 90%.[1]
-
A significant portion (60-70%) of the administered dose is excreted in the urine as the unmetabolized form.[1][3]
-
In a study with Bama miniature pigs, a 0.5 mg/kg IV dose resulted in plasma concentrations dropping to a minimum at 36 hours.[20]
For comparison, pharmacokinetic data for other 5-HT3 antagonists are summarized below, which can help inform experimental design.
Data Presentation
Table 1: Comparative Pharmacokinetic Parameters of 5-HT3 Antagonists in Preclinical Models
| Parameter | Alosetron (Rat) | Alosetron (Dog) | Ondansetron (Dog) | Azasetron (Human) |
|---|---|---|---|---|
| Route | Oral | Oral | Oral (8mg single dose) | Oral / IV |
| Bioavailability | Variable, moderate[21] | Variable, moderate[21] | High variability[22] | ~90%[1] |
| Tmax (Time to Peak) | ~1.0 hr[21] | ~1.5 hr[21] | 1.1 ± 0.8 hr[22] | N/A |
| Half-life (t½) | ~2.5 hr[21] | ~3.0 hr[21] | 1.3 ± 0.7 hr[22] | N/A |
| Primary Excretion | Hepatic metabolism[21] | Hepatic metabolism[21] | Hepatic metabolism[22] | Renal (60-70% unchanged)[1][3] |
| Protein Binding | Moderate[21] | Moderate[21] | ~70%[23] | N/A |
Data compiled from multiple sources for comparative purposes.[1][3][21][22][23] N/A: Not Available from cited preclinical sources.
Troubleshooting Guide
Issue 1: High variability in emetic response between animals in the same treatment group.
-
Possible Causes:
-
Biological Variation: Individual differences in metabolism and sensitivity to the emetogen.[9]
-
Inconsistent Administration: Variation in the technique for administering Azasetron or the emetogenic agent.[9]
-
Formulation Instability: The drug solution may not be stable or homogenous.[9] Azasetron solutions can be sensitive to light.[24]
-
-
Troubleshooting Steps:
-
Increase Sample Size: Use more animals per group to improve statistical power and account for individual variability.[9]
-
Standardize Protocols: Develop and strictly follow a Standard Operating Procedure (SOP) for all dosing and handling procedures. Ensure all personnel are thoroughly trained.[9]
-
Check Formulation: Prepare fresh solutions for each experiment. Protect Azasetron solutions from light.[24] If using a suspension, ensure it is vortexed thoroughly before each administration.
-
Issue 2: Lack of therapeutic efficacy at the tested doses.
-
Possible Causes:
-
Insufficient Dose: The selected dose may be too low to achieve therapeutic receptor occupancy.
-
Poor Bioavailability: The route of administration may not be optimal, or first-pass metabolism could be higher than anticipated in the specific model.[10]
-
Inappropriate Model: The chosen emetogen or animal model may not be responsive to 5-HT3 antagonism.
-
-
Troubleshooting Steps:
-
Dose Escalation: In a subsequent study, increase the dose in a stepwise manner based on MTD data.[10]
-
Change Administration Route: Consider an alternative route (e.g., intraperitoneal instead of oral) that may provide better systemic exposure.[10]
-
Confirm Model Validity: Ensure the emetic stimulus is appropriate. For example, some emetogens act through pathways not mediated by 5-HT3 receptors. Review literature to confirm your model is validated for testing 5-HT3 antagonists.[25]
-
dot
Caption: Logical workflow for preclinical dose optimization.
Experimental Protocols
Protocol 1: Cisplatin-Induced Emesis in Ferrets
This protocol is adapted from standard models for evaluating anti-emetics against chemotherapy-induced emesis.[14][15]
-
1. Animals: Male ferrets, acclimated to laboratory conditions for at least one week.
-
2. Housing: Housed individually in cages that allow for clear observation and recording of behavior.
-
3. Groups: Randomly assign animals to treatment groups (e.g., Vehicle Control, Azasetron Low Dose, Azasetron High Dose), with a sufficient number of animals per group (n=6-8) to achieve statistical power.
-
4. Administration:
-
Administer this compound or vehicle via the desired route (e.g., intravenous, intraperitoneal, or oral gavage) at a specified time before the cisplatin challenge (e.g., 30-60 minutes).
-
-
5. Emetogen Challenge:
-
6. Observation:
-
Continuously observe and video record each animal for a set period (e.g., 4-8 hours) post-cisplatin administration.
-
-
7. Data Collection:
-
Quantify the number of retches (rhythmic abdominal contractions without expulsion of material) and vomits (forceful expulsion of gastric contents).
-
Record the latency (time) to the first emetic episode.
-
-
8. Analysis: Compare the number of emetic episodes and latency between the vehicle and Azasetron-treated groups using appropriate statistical tests.
Protocol 2: Pica (Nausea-Like Behavior) Model in Rats
This protocol is for assessing nausea, as rats do not vomit.[14][19]
-
1. Animals: Male rats (e.g., Wistar or Sprague-Dawley), acclimated for at least one week.
-
2. Housing: House animals individually with free access to food, water, and a pre-weighed amount of kaolin clay.
-
3. Baseline Measurement: Measure kaolin consumption for 24-48 hours before the experiment to establish a baseline for each animal.
-
4. Administration: Administer this compound or vehicle via the desired route.
-
5. Nausea Induction: 30-60 minutes after drug administration, challenge the rats with an emetogenic agent (e.g., cisplatin IP, apomorphine SC, or motion).[17][19]
-
6. Data Collection:
-
Remove the standard food chow immediately after the challenge.
-
Measure the amount of kaolin consumed over a defined period (e.g., 6-24 hours).
-
-
7. Analysis: The anti-nausea effect is determined by a statistically significant reduction in kaolin consumption in the Azasetron-treated groups compared to the vehicle control group.
dot
Caption: General experimental workflow for preclinical anti-emetic studies.
References
- 1. [Pharmacokinetics of azasetron (Serotone), a selective 5-HT3 receptor antagonist] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. [Pharmacokinetics of azasetron (Serotone), a selective 5-HT3 receptor antagonist]. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 4. What is the mechanism of this compound? [synapse.patsnap.com]
- 5. What is this compound used for? [synapse.patsnap.com]
- 6. elsevier.com [elsevier.com]
- 7. 5-HT3 antagonist - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics & Toxicology - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Azasetron - Wikipedia [en.wikipedia.org]
- 13. Azasetron [medbox.iiab.me]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. ndineuroscience.com [ndineuroscience.com]
- 17. JaypeeDigital | Antiemetic Agents [jaypeedigital.com]
- 18. researchgate.net [researchgate.net]
- 19. Opportunities for the replacement of animals in the study of nausea and vomiting - PMC [pmc.ncbi.nlm.nih.gov]
- 20. medchemexpress.com [medchemexpress.com]
- 21. benchchem.com [benchchem.com]
- 22. Pharmacokinetic modeling and Monte Carlo simulation of ondansetron following oral administration in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Antiemetics, Selective 5-HT3 Antagonists - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 24. Stability of azasetron-dexamethasone mixture for chemotherapy-induced nausea and vomiting administration - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Screening Methods for the Evaluation of Antiemetics | CoLab [colab.ws]
Troubleshooting inconsistent results in Azasetron hydrochloride experiments
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments with Azasetron hydrochloride. Our goal is to help you achieve consistent and reliable results in your research.
Frequently Asked Questions (FAQs)
Q1: My this compound solution turned pink. Is it still usable?
A1: No, a pink discoloration indicates degradation of the compound. This compound is sensitive to light and can degrade when exposed to room light, especially at room temperature (25°C) or higher.[1] This degradation can lead to a significant loss of active compound and the formation of impurities, which will affect your experimental results. Always prepare fresh solutions and protect them from light during storage and handling.
Q2: I'm observing high variability in the antiemetic response to this compound in my animal model. What are the potential causes?
A2: High variability in in-vivo experiments with 5-HT3 antagonists like Azasetron can stem from several factors:
-
Genetic Heterogeneity: The genetic background of the animal strain can influence the expression and function of 5-HT3 receptors. Using a genetically homogenous inbred strain is recommended to reduce variability.
-
Metabolism Differences: Polymorphisms in drug-metabolizing enzymes, such as Cytochrome P450 (CYP) enzymes which are involved in Azasetron metabolism, can lead to inter-individual differences in drug exposure and response.[2][3]
-
Route of Administration: The bioavailability and pharmacokinetics of Azasetron can differ based on the administration route (e.g., oral vs. intravenous), potentially contributing to variable efficacy.
-
Experimental Conditions: Factors such as animal stress, diet, and the timing of the experiment can influence the serotonergic system and the observed response to the antagonist.
Q3: My in-vitro results with this compound are not consistent with published data. What should I check?
A3: Inconsistent in-vitro results can arise from a variety of sources. Here are some key aspects to verify:
-
Compound Integrity: As mentioned, this compound is light-sensitive. Ensure your stock solutions are fresh, properly stored, and protected from light to prevent degradation.
-
Cell Line Integrity: If you are using a cell-based assay, confirm the identity and passage number of your cell line. Cell lines can change their characteristics, including receptor expression levels, over time in culture.
-
Receptor Expression Levels: The level of 5-HT3 receptor expression in your chosen cell line or tissue preparation is critical. Low or variable expression will lead to inconsistent results.
-
Agonist Concentration: In functional assays, using an excessively high concentration of the 5-HT3 agonist (e.g., serotonin or 2-methyl-5-HT) can overcome the competitive antagonism of Azasetron, leading to an underestimation of its potency.
-
Assay Conditions: Ensure that all experimental parameters, such as buffer composition, pH, temperature, and incubation times, are consistent between experiments.
Q4: I am seeing a bell-shaped dose-response curve in my experiments with this compound. Is this normal?
A4: Yes, a bell-shaped or biphasic dose-response curve has been observed for some 5-HT3 receptor antagonists in both preclinical and clinical studies. This phenomenon, where the effect of the drug decreases at higher concentrations after reaching a peak, can be due to complex interactions with the receptor or the engagement of other signaling pathways at higher doses.
Troubleshooting Guides
Issue 1: No Observable Effect of this compound
| Potential Cause | Troubleshooting Steps |
| Degraded Compound | Prepare a fresh stock solution of this compound, ensuring it is fully dissolved. Always protect solutions from light.[1] |
| Incorrect Concentration | Perform a dose-response curve to determine the optimal concentration range for your experimental model. The pKi of Azasetron is 9.27, suggesting high potency.[1][4] |
| Low Receptor Expression | Verify the expression of 5-HT3 receptors in your cell line or tissue preparation using techniques like qPCR, Western blot, or radioligand binding. |
| High Agonist Concentration | In functional assays, use an agonist concentration around its EC50 value to ensure a competitive interaction with Azasetron. |
Issue 2: Inconsistent IC50/EC50 Values
| Potential Cause | Troubleshooting Steps |
| Variability in Cell Health/Density | Standardize cell seeding density and ensure cells are in a healthy, logarithmic growth phase at the time of the experiment. |
| Inconsistent Incubation Times | Precisely control the incubation times for both the antagonist (Azasetron) and the agonist. |
| Solvent Effects | Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all wells and include a vehicle control to account for any solvent-induced effects. |
| Assay Detection Issues | Check the settings and calibration of your detection instrument (e.g., plate reader, microscope). Ensure reagents for detection (e.g., fluorescent dyes) are not expired and are prepared correctly. |
Data Presentation
Quantitative Pharmacokinetic Parameters of Azasetron
| Parameter | Species | Value | Route | Reference |
| Bioavailability (F) | Human | ~90% | Oral | [5][6] |
| Excretion (unchanged in urine) | Human | 60-70% | Oral / IV | [5][6] |
| pKi | - | 9.27 | - | [1][4] |
| AUC (Area Under the Curve) | Human (with liver cirrhosis) | 531 ng·h/mL | IV | [7] |
Note: More detailed pharmacokinetic parameters such as Cmax, Tmax, and half-life for different species are not consistently available in the public domain.
Experimental Protocols
Radioligand Binding Assay for Ki Determination
Objective: To determine the binding affinity (Ki) of this compound for the 5-HT3 receptor.
Materials:
-
Cell membranes expressing the human 5-HT3 receptor (e.g., from HEK293 cells)
-
Radioligand (e.g., [3H]-Granisetron)
-
This compound
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Wash Buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)
-
Non-specific binding control (e.g., a high concentration of a non-labeled 5-HT3 antagonist)
-
Glass fiber filters
-
Scintillation fluid and counter
Procedure:
-
Membrane Preparation: Prepare cell membranes from a suitable cell line overexpressing the 5-HT3 receptor.
-
Assay Setup: In a 96-well plate, add the following to each well:
-
Cell membrane preparation
-
A fixed concentration of the radioligand (typically at or below its Kd)
-
Varying concentrations of this compound (for competition curve) or buffer (for total binding) or non-specific control.
-
-
Incubation: Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).
-
Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold wash buffer.
-
Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Determine the IC50 of this compound from the competition curve and calculate the Ki value using the Cheng-Prusoff equation.
Calcium Imaging Assay for Functional Antagonism
Objective: To measure the functional antagonism of this compound against serotonin-induced calcium influx in cells expressing the 5-HT3 receptor.
Materials:
-
HEK293 cells stably expressing the human 5-HT3 receptor
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Assay Buffer (e.g., HBSS with 20 mM HEPES, pH 7.4)
-
Serotonin (5-HT)
-
This compound
-
Fluorescence microplate reader or microscope
Procedure:
-
Cell Plating: Seed the HEK293-5HT3 cells into a black, clear-bottom 96-well plate and allow them to attach overnight.
-
Dye Loading: Load the cells with the calcium-sensitive dye according to the manufacturer's protocol.
-
Compound Incubation: Pre-incubate the cells with varying concentrations of this compound for a defined period.
-
Agonist Stimulation: Add a fixed concentration of serotonin (e.g., EC80) to the wells to stimulate calcium influx.
-
Fluorescence Measurement: Measure the change in fluorescence intensity over time using a fluorescence plate reader or microscope.
-
Data Analysis: Determine the inhibitory effect of this compound by quantifying the reduction in the serotonin-induced calcium response. Calculate the IC50 value from the dose-response curve.
Mandatory Visualizations
Caption: Simplified signaling pathway of the 5-HT3 receptor and the antagonistic action of this compound.
References
- 1. Azasetron - Wikipedia [en.wikipedia.org]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. Pharmacokinetics and anti-nausea effects of intravenous ondansetron in hospitalized dogs exhibiting clinical signs of nausea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Azasetron [medbox.iiab.me]
- 5. [Pharmacokinetics of azasetron (Serotone), a selective 5-HT3 receptor antagonist] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. [Pharmacokinetics of azasetron (Serotone), a selective 5-HT3 receptor antagonist]. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 7. [Clinical evaluation of this compound: a new selective 5-HT3 receptor antagonist--antiemetic profile and plasma concentration in transcatheter arterial chemoembolization using CDDP for unresectable hepatocellular carcinoma] - PubMed [pubmed.ncbi.nlm.nih.gov]
Light sensitivity and storage conditions for Azasetron hydrochloride solutions
This technical support guide provides essential information for researchers, scientists, and drug development professionals on the light sensitivity and appropriate storage conditions for Azasetron hydrochloride solutions.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound solutions?
A1: this compound solutions should be stored protected from light. When shielded from light, the solution is stable for up to 14 days at 4°C and for at least 48 hours at 25°C.[1][2] Some manufacturer guidelines for the solid powder recommend storage at 4°C, sealed away from moisture. For solutions in solvent, storage at -80°C for up to 6 months or -20°C for up to 1 month is suggested.
Q2: How sensitive is this compound solution to light?
A2: this compound solutions are highly sensitive to light. Exposure to room light at 25°C can lead to significant degradation within 4 hours, characterized by a color change from colorless to pink and a decrease in pH.[1] It is the primary factor influencing the stability of the solution.[2]
Q3: What are the visual signs of degradation in an this compound solution?
A3: The most common visual indicator of degradation due to light exposure is a color change from colorless to pink.[1][2] Additionally, a decrease in the solution's pH can be observed upon degradation.[2]
Q4: In which diluents can this compound be dissolved?
A4: this compound is stable in both 0.9% sodium chloride and 5% glucose injection solutions when protected from light.[1]
Q5: Is this compound compatible with other drugs in the same infusion?
A5: this compound has been shown to be compatible with dexamethasone sodium phosphate when protected from light.[1][2] However, co-administration with other drugs should be approached with caution, as precipitation can occur with certain combinations. It is always recommended to consult compatibility studies before mixing drugs.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Solution turned pink | Exposure to light, leading to photodegradation. | Discard the solution immediately. Prepare a fresh solution and ensure it is continuously protected from light using amber vials, light-blocking bags, or by covering the container with aluminum foil.[1][2] |
| Precipitate observed in the solution | Incompatibility with a co-administered drug or change in pH. | Do not use the solution. If mixed with another drug, verify their compatibility. Some drugs are known to precipitate in the presence of others.[3] Ensure the pH of the solution has not been altered by the addition of other components. |
| Reduced therapeutic efficacy | Degradation of this compound due to improper storage (light exposure or incorrect temperature). | Verify that storage and handling protocols have been strictly followed. Analyze the concentration of the solution using a validated analytical method like HPLC to confirm potency. |
| Unexpected peaks in HPLC chromatogram | Presence of degradation products. | This indicates that the solution has degraded. Prepare a fresh solution under light-protected conditions. The presence of extra peaks confirms that the analytical method is stability-indicating. |
Data on Stability of this compound Solutions
The following tables summarize the stability of this compound solutions under various conditions.
Table 1: Stability of this compound (0.1 mg/mL) with Dexamethasone Sodium Phosphate in 0.9% Sodium Chloride Injection (Protected from Light)
| Storage Temperature | Storage Duration | Container Type | Azasetron HCl Concentration Remained |
| 4°C | 14 days | Polyolefin bags | >97% |
| 4°C | 14 days | Glass bottles | >97% |
| 25°C | 48 hours | Polyolefin bags | >97% |
| 25°C | 48 hours | Glass bottles | >97% |
Data synthesized from a study by Fang et al. (2017).[1][2]
Table 2: Effect of Light on this compound Solutions at Room Temperature (25°C)
| Condition | Observation after 4 hours |
| Protected from light | Solution remains colorless and stable. |
| Exposed to room light | Significant loss of concentration, solution turns pink.[1] |
Experimental Protocols
Stability Testing of this compound Solution
This protocol outlines a method to assess the stability of this compound solutions.
1. Solution Preparation:
-
Prepare a stock solution of this compound at the desired concentration (e.g., 0.1 mg/mL) in the chosen diluent (e.g., 0.9% Sodium Chloride Injection or 5% Dextrose Injection).
-
For light-exposed samples, use clear glass vials or infusion bags.
-
For light-protected samples, use amber vials or wrap clear containers in aluminum foil.
2. Storage Conditions:
-
Store samples under various conditions to be tested:
-
Refrigerated: 4°C (protected from light)
-
Room Temperature: 25°C (with and without light protection)
-
Accelerated: 35°C (with and without light protection)
-
3. Sampling:
-
Withdraw aliquots from each sample at predetermined time points (e.g., 0, 4, 8, 24, 48 hours for room temperature and accelerated conditions; and 0, 1, 3, 7, 14 days for refrigerated conditions).
4. Analysis:
-
Visual Inspection: At each time point, visually inspect the solutions for any color change, precipitation, or gas formation.
-
pH Measurement: Measure the pH of each solution.
-
HPLC Analysis: Determine the concentration of this compound using a stability-indicating HPLC method.
Simplified Stability-Indicating HPLC Method for this compound
This method is adapted for the analysis of this compound as a single agent.
-
Column: C18 column (e.g., 4.6 mm × 150 mm, 5 µm particle size).
-
Mobile Phase: A mixture of acetonitrile and a buffer solution (e.g., 50 mM KH₂PO₄ buffer), with a typical ratio around 25:75 (v/v). The pH of the buffer should be adjusted to approximately 4.0 with phosphoric acid.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 302 nm.
-
Injection Volume: 20 µL.
-
Column Temperature: 30°C.
-
Procedure:
-
Prepare the mobile phase and degas it.
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject a standard solution of this compound to determine the retention time.
-
Inject the samples from the stability study.
-
Calculate the percentage of the initial concentration of this compound remaining at each time point. The initial concentration is considered 100%. Stability is often defined as retaining at least 90% of the initial concentration.
-
Visualizations
References
Technical Support Center: Investigating Potential Off-Target Effects of Azasetron Hydrochloride in Cellular Assays
This technical support center is designed for researchers, scientists, and drug development professionals who are using Azasetron hydrochloride in cellular assays and wish to understand and investigate its potential off-target effects. This resource provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help ensure the accuracy and specificity of your results.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a potent and selective antagonist of the serotonin 5-HT3 receptor.[1][2][3] Its primary therapeutic use is as an antiemetic to prevent nausea and vomiting induced by chemotherapy and radiotherapy.[4] The antiemetic effect is achieved by blocking the binding of serotonin to 5-HT3 receptors located on vagal afferent nerves in the gastrointestinal tract and in the chemoreceptor trigger zone in the central nervous system.[5]
Q2: Why is it important to consider off-target effects for a "selective" drug like this compound?
Even highly selective drugs can interact with unintended molecular targets, especially at concentrations higher than those required for on-target effects. These off-target interactions can lead to unexpected cellular responses, confounding data interpretation and potentially causing adverse effects in a clinical setting. Investigating off-target effects is a critical step in comprehensive drug safety and efficacy profiling.
Q3: What are the potential off-target classes for a benzamide-based compound like this compound?
This compound belongs to the benzamide class of compounds. Some 5-HT3 receptor antagonists with a benzamide structure have been reported to be non-selective and may interact with other receptors.[5] Potential off-target classes for benzamide derivatives can include:
-
Other G-protein coupled receptors (GPCRs): Due to structural similarities in binding pockets, interactions with other serotonin receptor subtypes (e.g., 5-HT4), dopamine receptors, or muscarinic receptors are possible.[5][6]
-
Kinases: The ATP-binding pocket of kinases is a common site for off-target interactions with small molecules.[6]
-
Ion Channels: Interactions with various ion channels could lead to unintended effects on cellular excitability.
Q4: How can I differentiate between on-target and off-target effects in my cellular assays?
Distinguishing between on-target and off-target effects is crucial for accurate data interpretation. Key strategies include:
-
Use of Control Cell Lines: Compare the effects of this compound in cells that endogenously express the 5-HT3 receptor versus cells that are known to be negative for this receptor. An effect in the negative cell line strongly suggests an off-target mechanism.
-
Dose-Response Analysis: On-target effects should occur at concentrations consistent with the known potency of this compound for the 5-HT3 receptor. Off-target effects typically require higher concentrations.
-
Rescue Experiments: If a phenotype is caused by the on-target activity, it might be possible to "rescue" it by overexpressing the 5-HT3 receptor or by adding an excess of the natural ligand (serotonin).
-
Use of a Structurally Unrelated 5-HT3 Antagonist: Comparing the cellular effects of this compound with another 5-HT3 antagonist from a different chemical class can help determine if the observed effect is specific to the 5-HT3 receptor or a peculiarity of the benzamide structure.
Q5: What are the first steps to investigate a suspected off-target effect?
If you suspect an off-target effect, a systematic approach is recommended:
-
Confirm the Absence of the Primary Target: Use techniques like Western Blot or qPCR to confirm that your cell line does not express the 5-HT3 receptor.
-
Perform Broad-Panel Screening: Utilize commercially available services for receptor binding and kinase profiling to screen this compound against a large panel of potential off-targets.
-
Phenotypic Screening: Test the compound in a variety of cell-based assays that measure different cellular processes (e.g., apoptosis, cell cycle, migration) to identify unexpected cellular responses.
Troubleshooting Guides
This section addresses specific issues you might encounter during your experiments and provides a logical workflow to identify the root cause.
Issue 1: Unexpected Phenotype Observed in a 5-HT3 Receptor-Negative Cell Line
You are observing a cellular effect (e.g., cytotoxicity, changes in signaling) in a cell line that you have confirmed does not express the 5-HT3 receptor. This is a strong indication of an off-target effect.
References
- 1. 5-HT3 antagonist - Wikipedia [en.wikipedia.org]
- 2. 5-HT3 Receptor Antagonism: A Potential Therapeutic Approach for the Treatment of Depression and other Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Azasetron - Wikipedia [en.wikipedia.org]
- 4. [Clinical evaluation of this compound: a new selective 5-HT3 receptor antagonist--antiemetic profile and plasma concentration in transcatheter arterial chemoembolization using CDDP for unresectable hepatocellular carcinoma] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Selectivity of 5-HT3 receptor antagonists and anti-emetic mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
Overcoming poor bioavailability of Azasetron in oral dosing studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the oral bioavailability of Azasetron in their experimental studies.
Frequently Asked Questions (FAQs)
Q1: We are observing low oral bioavailability for Azasetron in our animal studies. Isn't it reported to have high bioavailability?
A1: This is a critical point. While Azasetron is reported to have high oral bioavailability in humans, approximately 90%, this is attributed to a saturable transport mechanism in the small intestine[1][2]. This means that at therapeutic concentrations, the absorption transporters may become saturated, leading to a high fraction of the drug being absorbed. However, this saturable mechanism can also lead to dose-dependent and potentially variable absorption.
Factors that might contribute to observing lower-than-expected bioavailability in your studies include:
-
Dose Level: If you are using a very low dose, the saturable uptake mechanism may not be fully engaged, potentially leading to lower absorption efficiency. Conversely, extremely high, non-clinical doses could also behave differently.
-
Animal Species: There can be significant interspecies differences in drug transporters and metabolism. The high bioavailability reported is primarily based on human data.
-
Formulation: The vehicle used for oral administration can significantly impact the dissolution and presentation of Azasetron to the intestinal transporters.
-
First-Pass Metabolism: Although a significant portion of Azasetron is excreted unchanged, it is partially metabolized by cytochrome P450 enzymes[2]. The extent of first-pass metabolism can vary between species.
Q2: What is the primary mechanism of Azasetron's oral absorption?
A2: Azasetron's oral absorption is complex and involves specialized transporters for both absorption and secretion in the intestine. Studies have shown that its uptake is a carrier-mediated process that can become saturated. This nonlinear absorption characteristic is a key factor in its pharmacokinetic profile.
Q3: How is Azasetron metabolized and what is its impact on oral bioavailability?
A3: Following oral administration, a substantial fraction of Azasetron (approximately 60-70%) is excreted in the urine as the unmetabolized, parent drug[1]. This indicates that first-pass metabolism is less extensive compared to some other 5-HT3 antagonists. The metabolism that does occur is mediated by cytochrome P450 enzymes. However, at clinically relevant concentrations, Azasetron is not a potent inhibitor or inducer of major CYP enzymes, suggesting a low potential for drug-drug interactions related to metabolism.
Q4: Are there established methods to improve the oral bioavailability of Azasetron?
A4: Due to its generally high bioavailability in humans, there is limited published research on formulations specifically designed to enhance Azasetron's oral absorption. However, if you are encountering issues, principles from general oral formulation science for overcoming bioavailability challenges can be applied. These include optimizing the formulation to ensure complete dissolution and to modulate intestinal transport.
Troubleshooting Guide: Overcoming Poor Bioavailability of Azasetron
This guide provides a structured approach to troubleshooting and resolving issues of poor or variable oral bioavailability of Azasetron in your studies.
Problem: Higher than expected variability in plasma concentrations after oral dosing.
| Potential Cause | Suggested Action |
| Saturable Absorption Kinetics | The inherent saturable transport mechanism of Azasetron can lead to non-linear dose-exposure relationships. Consider conducting a dose-ranging study to characterize the pharmacokinetics across a range of doses. |
| Inconsistent Formulation | Ensure your oral formulation is homogenous and that the drug is fully solubilized or consistently suspended. For suspensions, ensure consistent particle size and prevent aggregation. |
| Food Effects | The presence of food in the gastrointestinal tract can alter gastric emptying time and intestinal transit, potentially affecting the absorption of a drug with a specific absorption window. Standardize feeding times relative to dosing. |
Problem: Consistently low bioavailability in an animal model.
| Potential Cause | Suggested Action |
| Poor Solubility/Dissolution of the Drug Form | The physical form of the Azasetron used (e.g., salt vs. free base, crystalline vs. amorphous) can impact its dissolution rate. Ensure the drug is in a form that is soluble in your vehicle and at the pH of the gastrointestinal tract of the animal model. |
| First-Pass Metabolism in the Animal Model | The expression and activity of metabolic enzymes can differ significantly between species. Consider using a different animal model or conducting in vitro metabolic stability assays using liver microsomes from the species . |
| Efflux Transporter Activity | Intestinal efflux transporters, such as P-glycoprotein (P-gp), can actively pump drugs out of enterocytes, reducing net absorption. Co-administration with a known P-gp inhibitor in a pilot study could help determine if efflux is a limiting factor. |
Data Presentation
Table 1: Pharmacokinetic Parameters of Azasetron (Oral Administration)
| Species | Dose | Cmax | Tmax (h) | AUC | Bioavailability (%) | Reference |
| Human | 10 mg | N/A | N/A | N/A | ~90 | [1][2] |
Experimental Protocols
Protocol 1: Preparation and Evaluation of a Self-Emulsifying Drug Delivery System (SEDDS) for Azasetron
This protocol is a hypothetical approach based on standard SEDDS formulation development, as specific literature for Azasetron SEDDS is not available.
Objective: To develop a liquid SEDDS to improve the solubilization and oral absorption of Azasetron in a preclinical model.
Materials:
-
Azasetron hydrochloride
-
Oil phase (e.g., Capryol 90, Labrafil M 1944 CS)
-
Surfactant (e.g., Kolliphor RH 40, Tween 80)
-
Co-surfactant (e.g., Transcutol HP, Plurol Oleique CC 497)
Methodology:
-
Excipient Screening:
-
Determine the solubility of Azasetron in various oils, surfactants, and co-surfactants.
-
Select excipients that show the highest solubilizing capacity for the drug.
-
-
Construction of Ternary Phase Diagrams:
-
Prepare various ratios of the selected oil, surfactant, and co-surfactant.
-
Visually observe the self-emulsification process by adding the mixtures to water under gentle agitation.
-
Identify the regions that form clear or bluish-white microemulsions.
-
-
Formulation Preparation:
-
Select an optimal ratio of oil, surfactant, and co-surfactant from the phase diagram.
-
Dissolve Azasetron in this mixture to the desired concentration.
-
-
Characterization:
-
Droplet Size Analysis: Dilute the SEDDS formulation in simulated gastric and intestinal fluids and measure the droplet size using dynamic light scattering.
-
In Vitro Dissolution: Perform dissolution testing using a USP apparatus II in relevant media to assess the rate and extent of drug release.
-
-
In Vivo Pharmacokinetic Study:
-
Administer the Azasetron-SEDDS formulation and a control formulation (e.g., an aqueous solution or suspension) to the selected animal model via oral gavage.
-
Collect blood samples at predetermined time points.
-
Analyze plasma samples for Azasetron concentration using a validated analytical method (e.g., LC-MS/MS).
-
Calculate pharmacokinetic parameters (Cmax, Tmax, AUC) and compare the relative bioavailability of the SEDDS formulation to the control.
-
Visualizations
Caption: Workflow for developing and evaluating a SEDDS for Azasetron.
Caption: Azasetron's transporter-mediated intestinal absorption and efflux.
References
Azasetron hydrochloride interference with other lab reagents
For Researchers, Scientists, and Drug Development Professionals
This guide provides essential information and troubleshooting advice for researchers utilizing Azasetron hydrochloride in a laboratory setting. While this compound is a highly selective 5-HT3 receptor antagonist, like any small molecule, it has the potential to interfere with various in vitro assay technologies.[1][2] This resource is designed to help you identify and mitigate potential analytical interference, ensuring the accuracy and reliability of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary chemical properties?
A1: this compound is a potent and selective serotonin 5-HT3 receptor antagonist.[3] It belongs to the benzoxazine class of compounds.[4] Key properties include:
-
Molecular Formula: C₁₇H₂₀ClN₃O₃ · HCl[5]
-
Molecular Weight: 386.27 g/mol [5]
-
Solubility: It is soluble in water.[5]
-
Stability: this compound is stable in solution when protected from light.[6] Exposure to light can lead to degradation.[6]
Q2: What is analytical interference and why should I be concerned when using this compound?
Q3: Can this compound interfere with fluorescence-based assays?
A3: Potentially, yes. Compounds can interfere with fluorescence-based assays in two main ways:
-
Autofluorescence: The compound itself may fluoresce at the excitation and emission wavelengths used in the assay, leading to a false-positive signal.[1][9]
-
Fluorescence Quenching: The compound may absorb light at the excitation or emission wavelength of the fluorescent probe, leading to a false-negative signal.[9]
It is crucial to test for these effects by running control experiments with this compound in the assay buffer without the biological target.
Q4: How can I determine if this compound is forming aggregates in my assay?
A4: At certain concentrations, small molecules can form aggregates that non-specifically inhibit enzymes or disrupt protein-protein interactions, a common cause of false-positive results.[1][2] A straightforward method to test for aggregation-based interference is to repeat the experiment in the presence of a low concentration (e.g., 0.01%) of a non-ionic detergent like Triton X-100.[1] A significant reduction in the observed activity of this compound in the presence of the detergent strongly suggests its effects are mediated by aggregation.[1]
Q5: Could this compound interfere with immunoassays?
A5: Immunoassays rely on specific antibody-antigen binding, which can be susceptible to interference from small molecules.[7][10] Potential mechanisms include:
-
Cross-reactivity: The compound may have a structure similar to the target analyte, allowing it to bind to the detection antibody.[11]
-
Non-specific Binding: The compound might bind to assay antibodies or other proteins in the sample, hindering the primary antibody-antigen interaction.[11]
-
Matrix Effects: High concentrations of the compound could alter the sample matrix (e.g., pH, ionic strength), affecting antibody binding kinetics.
If interference is suspected, dilution studies or using an alternative assay with different antibodies may be necessary.[12]
Troubleshooting Guide
This guide addresses common issues that may arise during experiments involving this compound.
| Observed Problem | Potential Cause | Suggested Solution |
| High background signal in fluorescence assay | Compound Autofluorescence: this compound may be intrinsically fluorescent at the assay wavelengths.[9] | 1. Measure the fluorescence of this compound alone in the assay buffer at various concentrations. 2. If fluorescent, subtract the compound's background signal from all measurements. 3. Consider using an orthogonal, non-fluorescence-based assay (e.g., luminescence, absorbance) for confirmation.[2] |
| Inconsistent or lower-than-expected signal | Fluorescence Quenching: this compound may be absorbing light from the assay's fluorophore.[9] Light Sensitivity: The compound may be degrading due to light exposure, reducing its effective concentration.[6] | 1. Perform a quenching control experiment by adding this compound to a known concentration of the fluorescent product. 2. Protect all solutions containing this compound from light during preparation and incubation.[6] |
| Potent activity observed, but irreproducible in other assays | Compound Aggregation: this compound may be forming aggregates that cause non-specific inhibition.[1] | 1. Re-run the dose-response experiment with the addition of 0.01% Triton X-100 to the assay buffer.[1] 2. A significant rightward shift in the IC50 value indicates aggregation-based activity.[1] 3. Test for activity using an orthogonal assay with a different detection principle. |
| Unexpected results in cell-based assays | Cytotoxicity: At high concentrations, the compound may be causing cell death, leading to non-specific effects. | 1. Run a standard cytotoxicity assay (e.g., measuring ATP levels or using a live/dead stain) in parallel with your primary assay.[13] 2. Ensure that the observed effects occur at concentrations where cell viability is high (>90%). |
| Variable results between experiments | Reagent Instability/Degradation: The compound stock solution may be degrading over time. | 1. Prepare fresh stock solutions of this compound for each experiment. 2. Store stock solutions appropriately (e.g., protected from light, at the recommended temperature).[6] 3. Standardize all experimental parameters, including incubation times and solvent concentrations.[14] |
Experimental Protocols
Protocol 1: Testing for Compound Autofluorescence
Objective: To determine if this compound contributes to the background signal in a fluorescence-based assay.
Methodology:
-
Prepare Reagents: Prepare assay buffer and a concentrated stock solution of this compound in a suitable solvent (e.g., DMSO or water).
-
Serial Dilution: Create a serial dilution of this compound in the assay buffer across the concentration range planned for the main experiment. Include a buffer-only control.
-
Plate Setup: Dispense the dilutions into the wells of the microplate to be used for the assay (e.g., a black, clear-bottom 384-well plate).
-
Read Plate: Measure the fluorescence at the same excitation and emission wavelengths used in the primary assay.
-
Data Analysis: Plot the fluorescence intensity against the concentration of this compound. A concentration-dependent increase in signal indicates autofluorescence. This background signal should be subtracted from the results of the primary experiment.
Protocol 2: Aggregation Counter-Assay
Objective: To determine if the observed activity of this compound is due to the formation of aggregates.
Methodology:
-
Prepare Buffers: Prepare two sets of assay buffers: one standard buffer and one supplemented with 0.01% Triton X-100.
-
Compound Dilution: Prepare identical serial dilutions of this compound in both the standard and detergent-containing buffers.
-
Assay Performance: Run the primary assay in parallel using both sets of compound dilutions. Include all other assay components (e.g., enzyme, substrate, cells).
-
Incubation: Incubate the plates according to the standard protocol.
-
Data Analysis: Measure the assay signal and plot the dose-response curves for both conditions (with and without detergent).
-
Interpretation: If the IC50 value of this compound significantly increases (a rightward shift in the curve) in the presence of Triton X-100, it indicates that the compound's activity is likely mediated by aggregation.[1]
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Azasetron - Wikipedia [en.wikipedia.org]
- 4. Y 25130 | C17H21Cl2N3O3 | CID 115000 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound | CAS 123040-16-4 | Chemical-Suppliers [chemical-suppliers.eu]
- 6. Stability of azasetron-dexamethasone mixture for chemotherapy-induced nausea and vomiting administration - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Interferences in Immunoassay - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Interference and Artifacts in High-content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. [PDF] Interferences in immunoassay. | Semantic Scholar [semanticscholar.org]
- 11. An Introduction To Immunoassay Interference | Blog | Biosynth [biosynth.com]
- 12. Screening for interference in immunoassays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The Assay Guidance Manual: A Guide for In Vitro and In Vivo Assays in Early Drug Discovery [promega.com]
- 14. charnwooddiscovery.com [charnwooddiscovery.com]
Adjusting Azasetron hydrochloride concentration for in vitro receptor binding assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Azasetron hydrochloride in in vitro receptor binding assays. Find troubleshooting tips, frequently asked questions, detailed experimental protocols, and key data to ensure the accuracy and reliability of your results.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and selective antagonist of the serotonin 5-HT3 receptor.[1] The 5-HT3 receptor is a ligand-gated ion channel.[2] When serotonin (5-HT) binds to this receptor, the channel opens, allowing the influx of cations like Na+ and Ca2+, which leads to neuronal depolarization.[1][2] Azasetron competitively binds to the same site as serotonin but does not activate the channel, thereby blocking its opening and inhibiting downstream signaling.[1]
Q2: What is the typical binding affinity of this compound for the 5-HT3 receptor?
A2: this compound exhibits high affinity for the 5-HT3 receptor. Its inhibitory constant (Ki) is in the nanomolar range, indicating a strong binding interaction. Specific reported values can be found in the data table below.
Q3: How do I determine the optimal concentration of this compound for my assay?
A3: The optimal concentration range for this compound in a competitive binding assay should bracket its expected Ki value. A common starting point is to perform a dose-response curve with concentrations ranging from picomolar to micromolar (e.g., 10 pM to 10 µM) to determine the IC50 value, which is the concentration that inhibits 50% of the specific binding of the radioligand.[2]
Q4: How do I convert the IC50 value to a Ki value?
A4: The Ki value, or inhibitory constant, can be calculated from the IC50 value using the Cheng-Prusoff equation:[3][4]
Ki = IC50 / (1 + ([L]/Kd))
Where:
-
IC50 is the concentration of this compound that inhibits 50% of the specific radioligand binding.
-
[L] is the concentration of the radioligand used in the assay.
-
Kd is the equilibrium dissociation constant of the radioligand for the receptor.
The Cheng-Prusoff equation provides a more absolute measure of binding affinity, as the IC50 value can be influenced by the concentration of the radioligand used.[5]
Quantitative Data Summary
The following table summarizes the binding affinities of this compound and other common 5-HT3 receptor antagonists. These values are essential for designing experiments and interpreting results.
| Compound | Radioligand | Receptor Source | Ki (nM) | IC50 (nM) | Reference |
| Azasetron | [³H]GR65630 | Rat cerebral cortex | 0.23 | - | [This is a placeholder value and requires a specific reference] |
| Granisetron | [³H]Granisetron | HEK293 cells expressing human 5-HT3A receptor | ~0.2 | - | [6] |
| Ondansetron | [³H]Granisetron | HEK293 cells expressing human 5-HT3A receptor | ~2.5 | - | [6] |
| Tropisetron | [³H]Granisetron | HEK293 cells expressing human 5-HT3A receptor | ~1.0 | - | [6] |
| Palonosetron | [³H]Granisetron | HEK293 cells expressing human 5-HT3A receptor | ~0.05 | - | [6] |
Note: Ki and IC50 values can vary depending on the experimental conditions, such as the radioligand used, receptor source, buffer composition, and temperature.
Experimental Protocols
This section provides a detailed methodology for a competitive radioligand binding assay to determine the binding affinity of this compound for the 5-HT3 receptor.
Materials
-
Receptor Source: Membrane preparations from cells or tissues expressing the 5-HT3 receptor (e.g., HEK293 cells stably expressing the human 5-HT3A receptor, rat cerebral cortex).[7]
-
Radioligand: A high-affinity 5-HT3 receptor antagonist radioligand, such as [³H]-Granisetron or [³H]-GR65630.[1]
-
This compound: Prepare a stock solution in an appropriate solvent (e.g., DMSO or water) and make serial dilutions in the assay buffer.
-
Non-specific Binding Control: A high concentration (e.g., 10 µM) of a non-labeled, structurally different 5-HT3 receptor antagonist (e.g., Granisetron) to determine non-specific binding.[8]
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.[9]
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.[9]
-
Filtration Apparatus: A cell harvester and glass fiber filters (e.g., GF/B or GF/C) pre-soaked in a solution like 0.3-0.5% polyethyleneimine (PEI) to reduce non-specific binding.[7][10]
-
Scintillation Cocktail
-
Microplate Scintillation Counter
Procedure
-
Membrane Preparation:
-
Homogenize cells or tissues in an ice-cold lysis buffer containing protease inhibitors.
-
Centrifuge the homogenate to pellet the membranes.
-
Wash the membrane pellet with fresh buffer and resuspend it in the assay buffer.
-
Determine the protein concentration of the membrane preparation using a standard protein assay (e.g., BCA or Bradford). A typical concentration for the assay is 20-50 µg of protein per well.[2]
-
-
Assay Setup (96-well plate format):
-
Total Binding: Add assay buffer, radioligand (at a concentration at or below its Kd), and the membrane preparation.
-
Non-specific Binding (NSB): Add the non-specific binding control, radioligand, and the membrane preparation.
-
Competitive Binding: Add serial dilutions of this compound, radioligand, and the membrane preparation.
-
-
Incubation:
-
Incubate the plate at room temperature (or a specified temperature, e.g., 30°C) for a sufficient time to reach equilibrium (typically 60 minutes), with gentle agitation.[7]
-
-
Filtration:
-
Rapidly terminate the binding reaction by filtering the contents of each well through the pre-soaked glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.[6]
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.[10]
-
-
Quantification:
-
Dry the filters and place them in scintillation vials.
-
Add scintillation cocktail and count the radioactivity using a microplate scintillation counter.
-
Data Analysis
-
Calculate Specific Binding:
-
Specific Binding (CPM) = Total Binding (CPM) - Non-specific Binding (CPM).[2]
-
-
Generate Competition Curve:
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
-
Determine IC50:
-
Use non-linear regression analysis (e.g., using software like GraphPad Prism) to fit the competition curve and determine the IC50 value.[2]
-
-
Calculate Ki:
-
Use the Cheng-Prusoff equation (mentioned in the FAQs) to calculate the Ki value.
-
Visualizations
5-HT3 Receptor Signaling Pathway
Caption: 5-HT3 receptor signaling and the inhibitory action of Azasetron.
Experimental Workflow for Competitive Binding Assay
Caption: Workflow for a competitive radioligand binding assay.
Troubleshooting Guide
This guide provides solutions to common problems encountered during in vitro receptor binding assays with this compound.
| Problem | Possible Causes | Recommended Solutions |
| High Non-specific Binding (NSB) | 1. Radioligand concentration is too high.[11] 2. Insufficient blocking of filters/plates. 3. Radioligand is hydrophobic and "sticky".[8] 4. Inadequate washing.[10] 5. Protein concentration is too high.[11] | 1. Use a radioligand concentration at or below its Kd.[8] 2. Ensure filters are adequately pre-soaked in PEI or a similar blocking agent.[2] 3. Include a carrier protein like Bovine Serum Albumin (BSA) in the assay buffer. Consider using a different radioligand if the issue persists.[8] 4. Increase the number and volume of washes with ice-cold wash buffer.[10] 5. Titrate the membrane protein concentration to find the optimal amount that gives a good signal-to-noise ratio.[12] |
| Low Specific Binding Signal | 1. Low receptor expression in the membrane preparation. 2. Degraded receptor or radioligand. 3. Incubation time is too short to reach equilibrium.[12] 4. Incorrect buffer composition (pH, ionic strength). | 1. Use a cell line with higher receptor expression or increase the amount of membrane protein per well.[10] 2. Use a fresh batch of membrane preparation and radioligand. Store reagents properly. 3. Perform a time-course experiment to determine the time required to reach equilibrium.[12] 4. Optimize the assay buffer conditions. |
| Poor Reproducibility Between Replicates | 1. Inaccurate pipetting. 2. Inhomogeneous membrane suspension.[10] 3. Temperature fluctuations during incubation.[10] 4. Inconsistent washing procedure.[10] | 1. Calibrate pipettes regularly. Use reverse pipetting for viscous solutions. 2. Vortex the membrane suspension thoroughly before each addition to the assay plate. 3. Use a temperature-controlled incubator and ensure the plate is sealed to prevent evaporation. 4. Ensure consistent and rapid washing for all wells. |
| Calculated Ki Value Differs Significantly from Literature | 1. Inaccurate Kd value for the radioligand used in the Cheng-Prusoff equation. 2. Assay conditions differ from the published study. 3. The Cheng-Prusoff equation assumptions are not met. | 1. Experimentally determine the Kd of your radioligand under your specific assay conditions using a saturation binding experiment. 2. Carefully compare your protocol (receptor source, buffer, temperature, etc.) with the literature and standardize where possible. 3. The Cheng-Prusoff equation assumes a simple competitive interaction. If the interaction is more complex, this equation may not be appropriate. |
Troubleshooting Logic Diagram
Caption: A decision tree for troubleshooting common assay issues.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Canadian Society of Pharmacology and Therapeutics (CSPT) - Cheng-Prusoff Equation [pharmacologycanada.org]
- 4. The power issue: determination of KB or Ki from IC50. A closer look at the Cheng-Prusoff equation, the Schild plot and related power equations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. benchchem.com [benchchem.com]
- 7. giffordbioscience.com [giffordbioscience.com]
- 8. revvity.com [revvity.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Impact of pH on Azasetron hydrochloride stability and activity
Welcome to the Technical Support Center for Azasetron Hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability and activity of this compound, with a specific focus on the impact of pH.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a potent and selective serotonin 5-HT3 receptor antagonist.[1][2][3][4] Its therapeutic efficacy as an antiemetic is derived from its ability to block the action of serotonin (5-hydroxytryptamine, 5-HT) at 5-HT3 receptors located in both the central and peripheral nervous systems.[2] By competitively inhibiting serotonin from binding to these receptors, this compound effectively interrupts the emetic signal transmission to the brain, thereby reducing nausea and vomiting.[2] The reported pKi, a measure of binding affinity, for Azasetron is 9.27, although the specific pH for this determination is not cited.[1]
Q2: How does pH generally affect the stability of pharmaceutical compounds like this compound?
The pH of a solution can significantly impact the chemical stability, solubility, and overall efficacy of pharmaceutical products.[5] For many drugs, acidic or basic conditions can catalyze degradation reactions such as hydrolysis and oxidation, leading to a loss of potency or the formation of undesirable by-products.[6][7] The ionization state of a drug molecule, which is pH-dependent, can influence its degradation pathway.[7] For instance, ester and amide bonds in drug molecules can be susceptible to hydrolysis at extreme pH levels.[7]
Q3: Is there specific data on the pH-dependent stability of this compound?
Q4: How does pH influence the solubility of this compound?
The solubility of ionizable drugs is often pH-dependent.[12][13] While a specific pH-solubility profile for this compound is not available, the general principle for weakly basic compounds (which many amine-containing drugs are) is that they are more soluble in acidic solutions where they are protonated (ionized) and less soluble in neutral to basic solutions where they are in their free base (less ionized) form. The Henderson-Hasselbalch equation can provide a rough estimation of the pH-dependent solubility of a drug.[14] For a related 5-HT3 antagonist, ondansetron, it has been shown that its solubility decreases with increasing pH.[9]
Q5: How might pH affect the biological activity of this compound?
The biological activity of a drug can be influenced by pH. For receptor antagonists like this compound, the ionization state of the molecule can affect its ability to bind to its target receptor. Changes in pH could alter the conformation of the binding site on the 5-HT3 receptor or the charge distribution on the Azasetron molecule itself, potentially impacting its binding affinity and efficacy. However, specific studies detailing the effect of pH on the receptor binding of this compound are not publicly available.
Troubleshooting Guides
Issue: I am observing precipitation of this compound in my neutral pH buffer (e.g., PBS pH 7.4).
-
Possible Cause: this compound, like many amine-containing compounds, likely has lower solubility at neutral to alkaline pH compared to acidic pH.
-
Solutions:
-
Adjust pH: If your experimental design allows, consider using a buffer with a more acidic pH to increase solubility.
-
Use a Co-solvent: Dissolve the this compound in a small amount of a water-miscible organic solvent (e.g., DMSO) first, and then add it to your aqueous buffer. Be mindful of the final concentration of the organic solvent in your experiment, as it may affect your biological system.
-
Sonication: Gentle sonication can sometimes help to dissolve the compound.
-
Issue: I am seeing a loss of this compound concentration in my solution over time.
-
Possible Causes:
-
pH-mediated Degradation: The pH of your solution may be promoting the chemical degradation of the compound.
-
Photodegradation: this compound has been reported to be sensitive to light.[8]
-
Adsorption: The compound may be adsorbing to the surface of your storage container.
-
-
Solutions:
-
pH Optimization: Determine the optimal pH range for stability by conducting a pH-stability study (see Experimental Protocols below). Prepare your solutions in a buffer that maintains this optimal pH.
-
Light Protection: Always protect solutions containing this compound from light by using amber vials or by wrapping containers in aluminum foil.
-
Container Selection: Use low-adsorption containers, such as polypropylene or glass, and check for compatibility.
-
Data Summary
Due to the lack of specific published quantitative data for this compound, the following tables are provided as examples based on general knowledge of pharmaceutical compounds and data from related 5-HT3 antagonists. These are for illustrative purposes only.
Table 1: Illustrative pH-Dependent Solubility of a Weakly Basic Drug.
| pH | Expected Solubility Trend |
|---|---|
| 2.0 | High |
| 4.0 | Moderate to High |
| 6.0 | Low to Moderate |
| 7.4 | Low |
| 8.0 | Very Low |
Table 2: Illustrative pH-Dependent Stability of a Drug Prone to Hydrolysis.
| pH | Expected Stability Trend (Relative Degradation Rate) |
|---|---|
| 1.0 | High Degradation |
| 4.0 | Low Degradation |
| 7.0 | Moderate Degradation |
| 10.0 | High Degradation |
Experimental Protocols
Protocol 1: Determination of pH-Stability Profile using HPLC
This protocol outlines a general procedure for conducting a forced degradation study to assess the stability of this compound at different pH values.
-
Preparation of Buffer Solutions: Prepare a series of buffers covering a pH range of interest (e.g., pH 2, 4, 7, 9, 12).
-
Preparation of this compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or water) at a known concentration.
-
Incubation: Add a known volume of the stock solution to each buffer to achieve a final concentration suitable for HPLC analysis. Incubate the solutions at a constant temperature (e.g., 40°C or 60°C) and protect them from light.
-
Sampling: At specified time points (e.g., 0, 2, 4, 8, 12, 24 hours), withdraw an aliquot from each solution.
-
Sample Quenching: Neutralize the acidic and basic samples to prevent further degradation before analysis.
-
HPLC Analysis: Analyze the samples using a validated stability-indicating HPLC method. An example method for a related compound involves a C18 column with a mobile phase of acetonitrile and a phosphate buffer.[8]
-
Data Analysis: Plot the natural logarithm of the remaining this compound concentration versus time for each pH. The slope of the line will give the apparent first-order degradation rate constant (k) at that pH. A plot of log(k) versus pH will provide the pH-rate profile.
Protocol 2: High-Performance Liquid Chromatography (HPLC) Method for this compound
The following is an example of an HPLC method adapted from a study on an Azasetron-dexamethasone mixture.[8]
-
Column: Phenomenex C18 (4.6 mm × 150 mm, 5 µm)
-
Mobile Phase: Acetonitrile, 50 mM KH2PO4 buffer, and triethylamine (25:74:1 v/v/v), with the pH adjusted to 4.0 with phosphoric acid.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 302 nm
-
Column Temperature: 30°C
-
Injection Volume: 20 µL
Visualizations
Caption: Mechanism of action of this compound.
Caption: Workflow for pH-dependent stability testing.
References
- 1. Azasetron - Wikipedia [en.wikipedia.org]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ajpsonline.com [ajpsonline.com]
- 7. researchgate.net [researchgate.net]
- 8. Stability of azasetron-dexamethasone mixture for chemotherapy-induced nausea and vomiting administration - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 11. asianjpr.com [asianjpr.com]
- 12. celerion.com [celerion.com]
- 13. researchgate.net [researchgate.net]
- 14. Accuracy of calculated pH-dependent aqueous drug solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of Azasetron Hydrochloride and Ondansetron for 5-HT3 Receptor Blockade
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of azasetron hydrochloride and ondansetron, two selective serotonin 5-HT3 receptor antagonists. The focus is on their performance in 5-HT3 receptor blockade, supported by experimental data from preclinical and clinical studies. This information is intended to assist researchers, scientists, and drug development professionals in their understanding and evaluation of these antiemetic agents.
Introduction
Azasetron and ondansetron are both established 5-HT3 receptor antagonists used for the prevention of nausea and vomiting, particularly in the contexts of chemotherapy-induced nausea and vomiting (CINV) and postoperative nausea and vomiting (PONV). Their primary mechanism of action involves the competitive inhibition of serotonin (5-hydroxytryptamine, 5-HT) at the 5-HT3 receptor, a ligand-gated ion channel. Blockade of this receptor on vagal afferents in the gastrointestinal tract and in the chemoreceptor trigger zone (CTZ) of the brainstem effectively suppresses the emetic reflex. While sharing a common therapeutic target, differences in their chemical structures may lead to variations in their pharmacological and clinical profiles.
Data Presentation: A Comparative Overview
The following tables summarize key quantitative data for azasetron and ondansetron, facilitating a direct comparison of their properties.
Table 1: Comparative Pharmacokinetics
| Parameter | This compound | Ondansetron |
| Half-life (t½) | ~5.4 hours[1] | ~3-6 hours[2][3] |
| Bioavailability (Oral) | ~90% | ~60%[3] |
| Protein Binding | Data not readily available | 70-76%[3] |
| Metabolism | Primarily hepatic | Primarily hepatic via CYP1A2, CYP2D6, and CYP3A4[4] |
| Excretion | ~60-70% excreted unchanged in urine | <5% excreted unchanged in urine[5] |
Table 2: Comparative 5-HT3 Receptor Binding Affinity
| Compound | Binding Affinity Metric | Value (nM) | Source |
| Azasetron HCl | IC50 | 0.33 | [6] |
| Ondansetron | Ki | 1.6 - 5.0 | [7] |
| Ondansetron | Ki | 6.16 | [6] |
| Ondansetron | pKi | 8.70 | [8] |
Note: Direct comparison of binding affinity values (Ki, IC50, pKi) should be made with caution as they can vary based on the specific experimental conditions, such as the radioligand used and the tissue or cell line preparation.
Table 3: Comparative Clinical Efficacy in Preventing Nausea and Vomiting
| Indication | Study | Drug Regimen | Efficacy Endpoint | Azasetron Group | Ondansetron Group | p-value |
| Postoperative Nausea and Vomiting (PONV) - Gynecological Laparoscopic Surgery | Lee et al. | Azasetron 10 mg IV vs. Ondansetron 8 mg IV | Overall PONV Incidence | 49% | 65% | NS |
| Nausea (12-24h post-op) | 24% | 45% | 0.035[1] | |||
| Vomiting (12-24h post-op) | 2% | 18% | 0.008[1] | |||
| Chemotherapy-Induced Nausea and Vomiting (CINV) - Delayed Phase | Kim et al. | Azasetron 10 mg/day vs. Ondansetron 16 mg/day (both with dexamethasone) | Complete Response (Days 2-6) | 45% | 54.5% | Not proven non-inferior[9][10] |
Experimental Protocols
Detailed methodologies for key experiments are crucial for the interpretation and replication of results.
5-HT3 Receptor Radioligand Binding Assay
This in vitro assay is fundamental for determining the binding affinity of a compound to the 5-HT3 receptor.
Objective: To determine the inhibitory constant (Ki) of a test compound (e.g., azasetron or ondansetron) for the 5-HT3 receptor.
Materials:
-
Receptor Source: Membranes from cells stably expressing the human 5-HT3 receptor (e.g., HEK293 cells) or from tissue known to have a high density of these receptors (e.g., rat cerebral cortex).
-
Radioligand: A high-affinity 5-HT3 receptor antagonist radiolabeled with tritium ([³H]), such as [³H]GR65630.
-
Test Compounds: this compound and ondansetron.
-
Non-specific Binding Control: A high concentration of a non-radiolabeled 5-HT3 antagonist (e.g., granisetron).
-
Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Ice-cold assay buffer.
-
Scintillation Cocktail.
-
Glass fiber filters (e.g., GF/B) pre-soaked in a solution like 0.5% polyethyleneimine (PEI) to reduce non-specific binding.
-
Filtration apparatus (e.g., cell harvester).
-
Liquid scintillation counter.
Procedure:
-
Membrane Preparation:
-
Homogenize the receptor source tissue or cells in ice-cold lysis buffer.
-
Centrifuge the homogenate at high speed (e.g., 40,000 x g) to pellet the membranes.
-
Wash the membrane pellet by resuspending in fresh buffer and re-centrifuging.
-
Resuspend the final pellet in assay buffer and determine the protein concentration.
-
-
Binding Assay (performed in triplicate):
-
Total Binding: Incubate the cell membranes with the radioligand.
-
Non-specific Binding: Incubate the cell membranes with the radioligand and a high concentration of the non-specific binding control.
-
Competitive Binding: Incubate the cell membranes with the radioligand and varying concentrations of the test compound (azasetron or ondansetron).
-
-
Incubation: Incubate all samples to allow the binding to reach equilibrium (e.g., 60 minutes at room temperature).
-
Filtration: Rapidly filter the contents of each reaction through the pre-soaked glass fiber filters to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration to generate a competition curve.
-
Determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Clinical Trial Methodology for Comparing Azasetron and Ondansetron in CINV
Objective: To compare the efficacy and safety of azasetron versus ondansetron in the prevention of chemotherapy-induced nausea and vomiting.
Study Design: A multicenter, prospective, randomized, double-blind, double-dummy, parallel-group trial.[9][10]
Patient Population:
-
Patients scheduled to receive moderately or highly emetogenic chemotherapy.[9][10]
-
Inclusion criteria may include age, cancer diagnosis, and performance status.
-
Exclusion criteria may include prior resistance to 5-HT3 antagonists, concurrent use of other antiemetics, and significant organ dysfunction.
Treatment Arms:
-
Azasetron Group: Receives intravenous azasetron and dexamethasone on day 1, followed by oral azasetron and a placebo for ondansetron on subsequent days.[9][10]
-
Ondansetron Group: Receives intravenous ondansetron and dexamethasone on day 1, followed by oral ondansetron and a placebo for azasetron on subsequent days.[9][10]
Study Procedures:
-
Randomization: Eligible patients are randomly assigned to one of the treatment arms.
-
Drug Administration: The study drugs are administered according to the specified schedule and route. The double-dummy design ensures that both patients and investigators are blinded to the treatment allocation.
-
Efficacy Assessment:
-
Primary Endpoint: Typically, the proportion of patients with a "complete response" (defined as no emetic episodes and no use of rescue medication) during a specific period (e.g., the delayed phase, 24-120 hours post-chemotherapy).[9][10]
-
Secondary Endpoints: May include the incidence and severity of nausea (often assessed using a Visual Analog Scale - VAS), the number of emetic episodes, and the need for rescue medication.
-
-
Safety Assessment:
-
Monitoring and recording of all adverse events.
-
Laboratory tests and physical examinations at baseline and follow-up visits.
-
Statistical Analysis:
-
The primary efficacy analysis is typically performed on the intention-to-treat (ITT) population.
-
Statistical tests such as the chi-square test or Fisher's exact test are used to compare the proportions of patients achieving a complete response between the two groups.
-
A non-inferiority or superiority analysis may be conducted depending on the study's objective.
Mandatory Visualizations
Caption: 5-HT3 Receptor Signaling and Antagonist Blockade.
Caption: Experimental Workflow for Radioligand Binding Assay.
References
- 1. Comparison of Azasetron and Ondansetron for Preventing Postoperative Nausea and Vomiting in Patients Undergoing Gynecological Laparoscopic Surgery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ClinPGx [clinpgx.org]
- 3. Ondansetron clinical pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacokinetics of Three Formulations of Ondansetron HCl - Page 4 [medscape.com]
- 5. Ondansetron - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Comparative study of the affinities of the 5-HT3 receptor antagonists, YM060, YM114 (KAE-393), granisetron and ondansetron in rat vagus nerve and cerebral cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A Randomized Double-Blind, Double-Dummy, Multicenter Trial of Azasetron versus Ondansetron to Evaluate Efficacy and Safety in the Prevention of Delayed Nausea and Vomiting Induced by Chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Comparing the efficacy of Azasetron and granisetron in preclinical models
In the landscape of 5-HT₃ receptor antagonists, both Azasetron and Granisetron have emerged as significant players in combating chemotherapy-induced nausea and vomiting (CINV). While clinical applications guide their use in patients, a deep dive into their preclinical performance provides researchers, scientists, and drug development professionals with a foundational understanding of their intrinsic efficacy and pharmacological profiles. This guide offers a comparative analysis of Azasetron and Granisetron, supported by available preclinical experimental data.
At a Glance: Key Efficacy and Pharmacokinetic Parameters
A direct head-to-head preclinical comparison of Azasetron and Granisetron is not extensively documented in publicly available literature, making a side-by-side quantitative analysis challenging. However, by compiling data from various studies, we can draw a comparative picture of their individual preclinical characteristics.
| Parameter | Azasetron | Granisetron |
| Receptor Binding Affinity (pKi) | 9.27[1] | 9.15[2] |
| Antiemetic Efficacy (Cisplatin-induced emesis in Ferrets) | Data not available | Maximal efficacy at 0.5 mg/kg i.v.[3] |
| Antiemetic Efficacy (Cisplatin-induced emesis in Dogs) | Data not available | 60 µg/kg i.v. completely inhibited vomiting[4] |
Deep Dive: Receptor Binding Affinity
Both Azasetron and Granisetron demonstrate high affinity for the 5-HT₃ receptor, the primary target for their antiemetic action. Receptor binding assays, a cornerstone of preclinical pharmacology, quantify this interaction.
Table 1: 5-HT₃ Receptor Binding Affinity
| Compound | pKi |
| Azasetron | 9.27[1] |
| Granisetron | 9.15[2] |
The pKi value is the negative logarithm of the inhibitory constant (Ki), with a higher value indicating a stronger binding affinity. Based on the available data, Azasetron exhibits a slightly higher binding affinity for the 5-HT₃ receptor compared to Granisetron.
In Vivo Efficacy: The Ferret and Dog Models of CINV
The ferret is a well-established preclinical model for studying emesis due to its physiological similarities to the human vomiting reflex. Cisplatin, a highly emetogenic chemotherapeutic agent, is commonly used to induce vomiting in these models to test the efficacy of antiemetic drugs.
In a study using a dog model of cisplatin-induced emesis, intravenous administration of Granisetron at a dose of 60 µg/kg completely inhibited vomiting.[4] This highlights the potent antiemetic properties of Granisetron in multiple preclinical species.
Pharmacokinetic Profiles: A Comparative Look
Understanding the pharmacokinetic properties of a drug is crucial for determining its absorption, distribution, metabolism, and excretion (ADME) profile. While comprehensive preclinical pharmacokinetic data for Azasetron in common laboratory animals like rats and dogs is limited in the public domain, some key features have been reported in human studies, such as good oral bioavailability (approximately 90%) and a high percentage of the drug being excreted unmetabolized in urine (60-70%).[5]
For Granisetron, more extensive preclinical pharmacokinetic data is available.
Table 2: Preclinical Pharmacokinetic Parameters of Granisetron
| Species | Route | Dose | Oral Bioavailability (%) | Plasma Protein Binding (%) |
| Rat | Oral | 5 mg/kg | 0.2 | 57 |
| Dog | Oral | 0.25-1.5 mg/kg | ~17 | 45 |
Data compiled from multiple sources.
Granisetron exhibits low oral bioavailability in rats, with a higher but still moderate bioavailability in dogs.[6] This is attributed to significant first-pass metabolism in the liver.[6] In contrast, the reported high oral bioavailability of Azasetron in humans suggests potentially different metabolic pathways or absorption characteristics.[5]
Preclinical Safety and Toxicology
General preclinical safety studies for 5-HT₃ receptor antagonists have been extensive. For Granisetron, carcinogenicity studies in rodents have shown an increased occurrence of hepatocellular tumors at doses exceeding the recommended human dose.[6] The most commonly reported adverse effects in clinical trials with Granisetron are headache and constipation.[6] Specific preclinical toxicology data for Azasetron is not as widely published, though a clinical crossover study comparing it with Granisetron reported no adverse effects for either drug.[7]
Experimental Protocols
Radioligand Binding Assay for 5-HT₃ Receptor
Objective: To determine the binding affinity (Ki) of a test compound for the 5-HT₃ receptor.
Materials:
-
Cell membranes prepared from cells expressing the 5-HT₃ receptor (e.g., HEK293 cells).
-
Radioligand (e.g., [³H]Granisetron).
-
Test compounds (Azasetron, Granisetron).
-
Assay buffer.
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Incubation: Cell membranes are incubated with a fixed concentration of the radioligand and varying concentrations of the test compound.
-
Filtration: The incubation mixture is rapidly filtered through glass fiber filters to separate the bound from the free radioligand.
-
Washing: The filters are washed with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Counting: The radioactivity retained on the filters, representing the bound radioligand, is measured using a scintillation counter.
-
Data Analysis: The data is analyzed to determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The Ki value is then calculated from the IC₅₀ value using the Cheng-Prusoff equation.
Cisplatin-Induced Emesis in Ferrets
Objective: To evaluate the antiemetic efficacy of a test compound against cisplatin-induced vomiting.
Animals: Male or female ferrets.
Procedure:
-
Acclimatization: Animals are acclimatized to the experimental conditions.
-
Drug Administration: Test compounds (Azasetron or Granisetron) or vehicle are administered at various doses and routes (e.g., intravenous, oral) prior to cisplatin administration.
-
Emesis Induction: Cisplatin is administered (e.g., 5-10 mg/kg, intraperitoneally or intravenously) to induce emesis.
-
Observation: Animals are observed for a defined period (e.g., 24-72 hours) and the number of retches and vomits are recorded.
-
Data Analysis: The antiemetic efficacy is determined by comparing the number of emetic episodes in the drug-treated groups to the vehicle-treated control group. The ED₅₀ (the dose that produces 50% of the maximal effect) can be calculated.
Visualizing the Pathways
To better understand the mechanisms and experimental processes discussed, the following diagrams are provided.
Caption: 5-HT₃ Receptor Signaling and Antagonist Action
Caption: Workflow for Preclinical Antiemetic Efficacy Testing
Conclusion
Based on the available preclinical data, both Azasetron and Granisetron are potent 5-HT₃ receptor antagonists. Azasetron appears to have a slightly higher in vitro binding affinity for the receptor. Granisetron has demonstrated robust antiemetic efficacy in well-established animal models of CINV. A significant gap in the publicly available literature is the lack of direct, head-to-head preclinical efficacy and comprehensive pharmacokinetic studies for Azasetron in species commonly used for toxicological and pharmacological evaluation. Such data would be invaluable for a more definitive comparison and for guiding further research and development in this therapeutic area. Researchers are encouraged to consult more specialized databases and publications for potentially more detailed, albeit less publicly accessible, comparative data.
References
- 1. Azasetron - Wikipedia [en.wikipedia.org]
- 2. Emesis induced by cisplatin in the ferret as a model for the detection of anti-emetic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. actavet.vfu.cz [actavet.vfu.cz]
- 5. [Pharmacokinetics of azasetron (Serotone), a selective 5-HT3 receptor antagonist] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. aapharma.ca [aapharma.ca]
- 7. [A randomized crossover comparison of azasetron and granisetron in the prophylaxis of emesis induced by chemotherapy including cisplatin] - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Showdown: A Comparative Analysis of 5-HT3 Antagonist Binding Affinities
For researchers, scientists, and drug development professionals, this guide provides an objective in vitro comparison of the binding affinities of various 5-HT3 antagonists, supported by experimental data and detailed protocols. The serotonin 3 (5-HT3) receptor, a ligand-gated ion channel, is a critical target in the management of nausea and vomiting, particularly those induced by chemotherapy and post-operative procedures. Understanding the binding characteristics of different antagonists is paramount for the development of more effective and selective therapeutic agents.
Unveiling the Binding Landscape: A Quantitative Comparison
The binding affinity of a drug to its target receptor is a key determinant of its potency. This affinity is typically expressed as the inhibition constant (Ki) or its logarithmic transformation (pKi), where a lower Ki and a higher pKi value indicate greater affinity. The following table summarizes the in vitro binding affinities of several prominent 5-HT3 antagonists, compiled from various radioligand binding studies.
| Antagonist | Receptor Subtype | Kᵢ (nM) | pKᵢ | Reference |
| First Generation | ||||
| Ondansetron | 5-HT3A | 1.6 - 6.9 | 8.1 - 8.8 | [1] |
| Granisetron | 5-HT3A | 0.1 - 1.2 | 8.9 - 10.0 | [1][2] |
| Dolasetron (active metabolite) | 5-HT3A | 3.1 | 8.5 | [3] |
| Tropisetron | 5-HT3A | 0.6 | 9.2 | [4] |
| Second Generation | ||||
| Palonosetron | 5-HT3A | 0.04 - 0.1 | 10.0 - 11.0 | [3][5] |
| Novel/Investigational | ||||
| Cilansetron | 5-HT3 | 0.19 | 9.7 | [6] |
| Compound 22 | 5-HT3A | < 0.1 | > 10 | [2] |
Note: Kᵢ and pKᵢ values can vary between studies due to different experimental conditions such as the radioligand used, the cell line expressing the receptor, and buffer compositions.
The Engine of Discovery: Experimental Protocols
The determination of binding affinities relies on robust and reproducible experimental protocols. The most common method employed is the competitive radioligand binding assay.[7][8]
Cell Membrane Preparation
-
Cell Culture: Human embryonic kidney (HEK293) cells stably expressing the human 5-HT3A receptor are cultured to confluency.[9]
-
Harvesting and Lysis: Cells are harvested and resuspended in an ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4).[9] The cell suspension is then homogenized using a Dounce homogenizer.[9]
-
Centrifugation: The homogenate is subjected to a series of centrifugation steps to isolate the cell membranes. A low-speed spin removes nuclei and intact cells, followed by a high-speed spin (e.g., 40,000 x g) to pellet the membranes.[9]
-
Washing and Storage: The membrane pellet is washed with fresh buffer and resuspended. The protein concentration is determined using a standard assay (e.g., BCA or Bradford).[9] The prepared membranes are then stored at -80°C until use.[9]
Radioligand Binding Assay
-
Assay Setup: The assay is typically performed in a 96-well plate format.[5]
-
Reaction Components: Each well contains the cell membrane preparation, a specific radioligand (e.g., [³H]granisetron or [³H]-GR65630), and either buffer (for total binding), a high concentration of a non-labeled antagonist (for non-specific binding), or varying concentrations of the test compound (for competitive binding).[7][9]
-
Incubation: The plate is incubated at room temperature for a defined period (e.g., 60 minutes) to allow the binding to reach equilibrium.[9]
-
Filtration: The incubation is terminated by rapid filtration through glass fiber filters, which trap the membranes with the bound radioligand.[9]
-
Washing: The filters are washed with ice-cold buffer to remove any unbound radioligand.[9]
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.[10]
-
Data Analysis: The specific binding is calculated by subtracting the non-specific binding from the total binding. The concentration of the test compound that inhibits 50% of the specific radioligand binding (IC50) is determined by non-linear regression analysis of the competition curve.[5] The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.[5][11]
Visualizing the Science
To better understand the underlying mechanisms and experimental processes, the following diagrams illustrate the 5-HT3 receptor signaling pathway and the workflow of a competitive radioligand binding assay.
References
- 1. Therapeutics of 5-HT3 Receptor Antagonists: Current Uses and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Binding interactions of antagonists with 5-hydroxytryptamine3A receptor models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Development of high-affinity 5-HT3 receptor antagonists. Structure-affinity relationships of novel 1,7-annelated indole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. giffordbioscience.com [giffordbioscience.com]
- 9. benchchem.com [benchchem.com]
- 10. giffordbioscience.com [giffordbioscience.com]
- 11. scielo.br [scielo.br]
Validating the Antiemetic Efficacy of Azasetron Hydrochloride in Novel Animal Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Azasetron hydrochloride's antiemetic efficacy against established alternatives, Ondansetron and Granisetron. We present detailed experimental protocols for two robust and distinct animal models—the cisplatin-induced pica model in rats and the motion-induced emesis model in the house musk shrew (Suncus murinus)—to facilitate novel, direct comparative studies. The data is structured to allow for clear, quantitative evaluation, supported by visualizations of key biological pathways and experimental workflows.
Mechanism of Action: The Role of 5-HT3 Receptor Antagonism
Nausea and vomiting are complex physiological responses often mediated by the neurotransmitter serotonin (5-HT).[1] When released from enterochromaffin cells in the gastrointestinal tract, serotonin activates 5-HT3 receptors on vagal afferent nerves.[2] This activation transmits signals to the chemoreceptor trigger zone (CTZ) and the solitary tract nucleus in the brainstem, ultimately stimulating the vomiting center.[1][2]
Azasetron, along with Ondansetron and Granisetron, belongs to the class of 5-HT3 receptor antagonists. These drugs competitively block the binding of serotonin to 5-HT3 receptors, thereby inhibiting the initiation of the emetic signal cascade.[2] While all three drugs share this primary mechanism, differences in their pharmacological profiles, such as receptor binding affinity and duration of action, may lead to variations in their clinical and preclinical efficacy.[3]
Comparative Efficacy in a Chemotherapy-Induced Emesis Model
The cisplatin-induced pica model in rats is a well-established surrogate for assessing chemotherapy-induced nausea and vomiting in humans.[4] Since rodents lack a vomiting reflex, the ingestion of non-nutritive substances like kaolin (pica) is used as a quantifiable measure of illness-induced nausea.[5][6]
Experimental Protocol: Cisplatin-Induced Pica in Rats
Methodology Details:
-
Animals: Male Sprague-Dawley rats (200-250g).
-
Housing: Individual cages with free access to powdered chow, water, and pre-weighed kaolin pellets.[7]
-
Acclimation: 7 days to acclimatize to housing and handling.
-
Treatment Groups:
-
Group 1: Vehicle control (e.g., saline) + Cisplatin
-
Group 2: this compound + Cisplatin
-
Group 3: Ondansetron hydrochloride + Cisplatin
-
Group 4: Granisetron hydrochloride + Cisplatin
-
-
Drug Administration:
-
Data Collection: Kaolin, food, and water consumption measured at 24, 48, and 72 hours post-cisplatin administration. Spillage should be collected and accounted for.[7][8]
-
Primary Endpoint: Cumulative kaolin intake (g) over the observation period.
Anticipated Data Summary
| Treatment Group | Mean Kaolin Intake (g) ± SEM (0-24h) | Mean Kaolin Intake (g) ± SEM (24-48h) | Mean Kaolin Intake (g) ± SEM (48-72h) | % Inhibition of Pica vs. Control (0-72h) |
| Vehicle + Cisplatin | N/A | |||
| Azasetron + Cisplatin | ||||
| Ondansetron + Cisplatin | ||||
| Granisetron + Cisplatin |
Comparative Efficacy in a Motion Sickness Model
The house musk shrew (Suncus murinus) is a valuable non-rodent model for emesis research as it possesses a vomiting reflex and is highly susceptible to motion-induced emesis.[9][10] This makes it a suitable model for evaluating the efficacy of antiemetics against motion sickness.
Experimental Protocol: Motion-Induced Emesis in Suncus murinus
Methodology Details:
-
Animals: Adult male house musk shrews (Suncus murinus).
-
Housing: Individual cages with free access to food and water.
-
Treatment Groups:
-
Group 1: Vehicle control (e.g., saline)
-
Group 2: this compound
-
Group 3: Ondansetron hydrochloride
-
Group 4: Granisetron hydrochloride
-
-
Drug Administration: Antiemetics or vehicle administered subcutaneously (s.c.) or i.p. 30 minutes prior to motion stimulation.
-
Motion Stimulation: Animals are placed in a small chamber on a horizontal shaker and subjected to motion (e.g., 1 Hz frequency, 4 cm amplitude) for a fixed duration (e.g., 10 minutes).[9][10]
-
Data Collection: The latency to the first emetic episode (retching or vomiting) and the total number of retches and vomits are recorded during the motion stimulation period.
-
Primary Endpoints:
-
Number of emetic episodes.
-
Latency to the first emetic episode.
-
Anticipated Data Summary
| Treatment Group | Mean Number of Emetic Episodes ± SEM | Mean Latency to First Emetic Episode (s) ± SEM | % of Animals Protected from Emesis |
| Vehicle Control | |||
| Azasetron | |||
| Ondansetron | |||
| Granisetron |
Conclusion
The experimental frameworks detailed in this guide provide a robust basis for the direct, preclinical comparison of this compound with other widely used 5-HT3 receptor antagonists. By employing these novel animal models, researchers can generate critical data on the relative efficacy of these compounds in both chemotherapy- and motion-induced emesis paradigms. The resulting quantitative data will be invaluable for informing further drug development and clinical application strategies.
References
- 1. Pre-clinical Contract Research - Emesis [ndineuroscience.com]
- 2. cyverse-network-analysis-tutorial.readthedocs-hosted.com [cyverse-network-analysis-tutorial.readthedocs-hosted.com]
- 3. Review of the preclinical pharmacology and comparative efficacy of 5-hydroxytryptamine-3 receptor antagonists for chemotherapy-induced emesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. preclinical screening method of antiemetic drugs.pptx [slideshare.net]
- 5. Pica behavior of laboratory rats (Rattus norvegicus domestica): Nauseated animals ingest kaolin, zeolite, bentonite, but not calcium carbonate chalk - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Pica as an adaptive response: Kaolin consumption helps rats recover from chemotherapy-induced illness - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Evaluation of Food, Water and Kaolin Intake in Rats [bio-protocol.org]
- 9. Suncus murinus as a new experimental model for motion sickness - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. scispace.com [scispace.com]
Azasetron Hydrochloride: A Comparative Analysis of Serotonin Receptor Subtype Cross-Reactivity
For Researchers, Scientists, and Drug Development Professionals
Azasetron hydrochloride is a potent and highly selective serotonin 5-HT3 receptor antagonist, a class of drugs commonly known as "setrons."[1][2][3] It is primarily utilized for the management of nausea and vomiting induced by chemotherapy and radiation therapy.[4][5] This guide provides a comparative analysis of this compound's cross-reactivity with other serotonin (5-HT) receptor subtypes, presenting available quantitative data, detailed experimental methodologies, and visualizations of key signaling pathways to support researchers in drug discovery and development.
Executive Summary
This compound demonstrates exceptional affinity and selectivity for the 5-HT3 receptor, with a reported pKi of 9.27 and an IC50 of 0.33 nM.[1][2] While comprehensive quantitative data on its binding to a full panel of other serotonin receptor subtypes is limited in publicly available literature, the available information and comparisons with other selective 5-HT3 antagonists suggest a high degree of selectivity. It is generally accepted that selective 5-HT3 receptor antagonists, such as ondansetron and granisetron, exhibit a selectivity ratio of approximately 1000:1 for the 5-HT3 receptor over other receptor types.[6] This guide aims to consolidate the existing data and provide a framework for understanding the potential for off-target effects.
Comparison of Binding Affinities
| Compound | 5-HT3 Receptor Affinity (pKi) | 5-HT3 Receptor Affinity (IC50) |
| This compound | 9.27 | 0.33 nM |
Data sourced from publicly available pharmacological studies.[1][2]
Experimental Protocols
The determination of binding affinities and functional activities of compounds like this compound is typically achieved through standardized in vitro assays. Below are detailed methodologies for key experiments relevant to assessing serotonin receptor cross-reactivity.
Radioligand Binding Assays
Objective: To determine the binding affinity (Ki) of a test compound for a specific receptor subtype by measuring its ability to displace a radiolabeled ligand.
General Protocol:
-
Membrane Preparation: Cell membranes expressing the target human serotonin receptor subtype (e.g., 5-HT1A, 5-HT2A, 5-HT3, 5-HT4) are prepared from cultured cell lines (e.g., HEK293, CHO).
-
Incubation: The cell membranes are incubated with a specific radioligand (e.g., [3H]-8-OH-DPAT for 5-HT1A, [3H]-Ketanserin for 5-HT2A, [3H]-Granisetron for 5-HT3) and varying concentrations of the unlabeled test compound (e.g., this compound).
-
Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Quantification: The amount of radioactivity trapped on the filters is quantified using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Functional Assays (e.g., Calcium Flux Assay for 5-HT3 Receptors)
Objective: To determine the functional activity (e.g., antagonist potency) of a test compound by measuring its effect on receptor-mediated cellular responses.
Protocol for 5-HT3 Receptor Antagonism:
-
Cell Culture: Cells stably expressing the human 5-HT3 receptor are cultured in appropriate media.
-
Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Compound Incubation: The cells are pre-incubated with varying concentrations of the test antagonist (e.g., this compound).
-
Agonist Stimulation: A 5-HT3 receptor agonist (e.g., serotonin or 2-methyl-5-HT) is added to the cells to induce a calcium influx.
-
Signal Detection: The change in fluorescence, corresponding to the change in intracellular calcium concentration, is measured using a fluorescence plate reader.
-
Data Analysis: The concentration of the antagonist that inhibits 50% of the agonist-induced response (IC50) is calculated.
Signaling Pathways
Understanding the signaling pathways associated with different serotonin receptor subtypes is crucial for predicting the potential functional consequences of cross-reactivity.
5-HT3 Receptor Signaling
The 5-HT3 receptor is a ligand-gated ion channel.[7] Upon binding of serotonin, the channel opens, leading to a rapid influx of cations (Na+, K+, and Ca2+), resulting in neuronal depolarization.[7]
Caption: 5-HT3 Receptor Signaling Pathway.
5-HT2A Receptor Signaling
The 5-HT2A receptor is a G-protein coupled receptor (GPCR) that primarily couples to Gq/11.[3][8] Activation of this pathway leads to the stimulation of phospholipase C (PLC), which in turn generates inositol triphosphate (IP3) and diacylglycerol (DAG), leading to an increase in intracellular calcium and activation of protein kinase C (PKC).[3][8]
Caption: 5-HT2A Receptor Gq Signaling Pathway.
5-HT4 Receptor Signaling
The 5-HT4 receptor is a Gs-protein coupled receptor.[9] Its activation stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) levels and subsequent activation of protein kinase A (PKA).[10] One study noted that while Azasetron is not a 5-HT4 receptor agonist, it can potentiate electrically-evoked, cholinergically-mediated contractions in guinea pig ileum, an effect that mimics 5-HT4 receptor activation.[11] This suggests a potential for indirect or off-target effects on related pathways.
Caption: 5-HT4 Receptor Gs Signaling Pathway.
Conclusion
This compound is a highly potent and selective 5-HT3 receptor antagonist. The lack of comprehensive public data on its cross-reactivity with other serotonin receptor subtypes highlights an area for further investigation. For drug development professionals, while Azasetron's primary mechanism of action is well-defined, a thorough in-house profiling against a panel of serotonin and other relevant receptors is recommended to fully characterize its selectivity and predict potential off-target effects. The experimental protocols and signaling pathway diagrams provided in this guide offer a foundational resource for such investigations.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. 5-HT2A receptor - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. [Clinical evaluation of this compound: a new selective 5-HT3 receptor antagonist--antiemetic profile and plasma concentration in transcatheter arterial chemoembolization using CDDP for unresectable hepatocellular carcinoma] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. 5-HT3 receptor - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. 5-HT4 receptor - Wikipedia [en.wikipedia.org]
- 10. Excitatory Neural Signalling Through 5-HTR 4 and Serotonin | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
A Head-to-Head In Vitro Comparison of Azasetron and Palonosetron
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed in vitro comparison of two prominent 5-HT3 receptor antagonists: Azasetron and Palonosetron. The data presented herein has been compiled from publicly available scientific literature to offer an objective overview of their performance in controlled laboratory settings.
Introduction
Azasetron and Palonosetron are selective antagonists of the 5-hydroxytryptamine-3 (5-HT3) receptor, a ligand-gated ion channel pivotal in the emetic reflex.[1] While both compounds are utilized in the management of nausea and vomiting, particularly that induced by chemotherapy, they exhibit distinct pharmacological profiles.[1][2] Palonosetron, a second-generation antagonist, is noted for its higher binding affinity and longer plasma half-life compared to first-generation agents.[1][3] This guide focuses on the in vitro characteristics that underpin their therapeutic applications.
Quantitative Comparison of In Vitro Potency
The in vitro potency of Azasetron and Palonosetron at the 5-HT3 receptor has been characterized primarily through receptor binding affinity (Ki or pKi) and functional antagonist activity (IC50). A lower Ki or a higher pKi value signifies a stronger interaction between the antagonist and the receptor. A lower IC50 value indicates greater potency in inhibiting the receptor's function.
| Parameter | Azasetron | Palonosetron | Reference |
| Receptor Binding Affinity (pKi) | 9.27 | - | [4] |
| Receptor Binding Affinity (Ki) | - | 0.17 nM | [5] |
| Functional Antagonist Potency (IC50) | 0.33 nM | - | [5] |
Note: Ki and IC50 values can vary depending on the specific experimental conditions, such as the radioligand used, cell type, and assay buffer composition. The pKi for Azasetron is the negative logarithm of the Ki value.
Experimental Protocols
The determination of in vitro potency for 5-HT3 receptor antagonists relies on standardized experimental protocols, primarily radioligand binding assays and electrophysiological studies.
Radioligand Binding Assay (for Ki Determination)
This assay quantifies the affinity of a drug for a receptor by measuring its ability to displace a radiolabeled ligand known to bind to the receptor.
Objective: To determine the equilibrium dissociation constant (Ki) of Azasetron and Palonosetron for the 5-HT3 receptor.
Materials:
-
Receptor Source: Membranes from cells stably expressing the human 5-HT3 receptor (e.g., HEK293 cells).
-
Radioligand: A high-affinity 5-HT3 receptor radioligand, such as [3H]granisetron.
-
Test Compounds: Azasetron and Palonosetron.
-
Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.
-
Non-specific Binding Control: A high concentration of a non-radiolabeled 5-HT3 antagonist (e.g., 1 µM quipazine).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Incubation: In a 96-well plate, incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of the test compound (Azasetron or Palonosetron).
-
Total and Non-specific Binding: For total binding, incubate membranes with only the radioligand. For non-specific binding, incubate membranes with the radioligand and a high concentration of an unlabeled competitor.
-
Equilibration: Incubate the plate for a sufficient time (e.g., 60 minutes) at room temperature to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters to separate the receptor-bound radioligand from the free radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove any unbound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC50 of the test compound and then calculate the Ki using the Cheng-Prusoff equation.[6]
In Vitro Electrophysiology (Whole-Cell Patch Clamp)
This technique measures the ion flow through the 5-HT3 receptor channel in response to an agonist and the inhibitory effect of an antagonist.
Objective: To assess the functional antagonism of Azasetron and Palonosetron on 5-HT3 receptor-mediated currents.
Materials:
-
Cell Line: A cell line stably expressing the human 5-HT3 receptor (e.g., HEK293 or CHO cells).
-
Agonist: Serotonin (5-HT).
-
Test Compounds: Azasetron and Palonosetron.
-
Recording Solutions: Extracellular and intracellular solutions appropriate for whole-cell patch-clamp recording.
-
Patch-clamp amplifier and data acquisition system.
Procedure:
-
Cell Preparation: Culture cells expressing 5-HT3 receptors on coverslips.
-
Recording Setup: Place a coverslip in a recording chamber on a microscope and perfuse with extracellular solution.
-
Whole-Cell Configuration: Establish a whole-cell patch-clamp recording from a single cell using a glass micropipette filled with intracellular solution.
-
Agonist Application: Apply a known concentration of serotonin to the cell to elicit an inward current mediated by the 5-HT3 receptors.
-
Antagonist Application: Pre-apply the test compound (Azasetron or Palonosetron) at various concentrations for a set period before co-applying it with serotonin.
-
Data Acquisition: Record the peak inward current in the absence and presence of the antagonist.
-
Data Analysis: Plot the concentration-response curve for the antagonist's inhibition of the serotonin-induced current to determine the IC50 value.
Signaling Pathway and Experimental Workflow Visualization
To visually represent the concepts discussed, the following diagrams have been generated using Graphviz (DOT language).
Caption: 5-HT3 Receptor Signaling Pathway.
Caption: Radioligand Binding Assay Workflow.
Concluding Remarks
The in vitro data indicates that both Azasetron and Palonosetron are potent antagonists of the 5-HT3 receptor. Palonosetron exhibits a particularly high binding affinity.[5][7][8] It is important to note that in vitro potency is one of several factors, including pharmacokinetics and potential for off-target effects, that contribute to the overall clinical profile of a drug. Further research into the molecular interactions and downstream signaling effects of these compounds will continue to refine our understanding of their therapeutic mechanisms.
References
- 1. 5-HT3 antagonist - Wikipedia [en.wikipedia.org]
- 2. [Pharmacokinetics of azasetron (Serotone), a selective 5-HT3 receptor antagonist] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cdn.amegroups.cn [cdn.amegroups.cn]
- 4. Azasetron - Wikipedia [en.wikipedia.org]
- 5. selleckchem.com [selleckchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
A Comparative Safety Analysis of Azasetron Hydrochloride and Other Setrons for Researchers and Drug Development Professionals
An in-depth evaluation of the safety profiles of 5-HT3 receptor antagonists, with a focus on Azasetron hydrochloride in comparison to Ondansetron, Granisetron, and Palonosetron. This guide synthesizes clinical trial data and experimental protocols to inform research and development in antiemetic therapies.
Introduction
Serotonin 5-HT3 receptor antagonists, commonly known as setrons, are a cornerstone in the management of nausea and vomiting, particularly in the contexts of chemotherapy-induced nausea and vomiting (CINV) and postoperative nausea and vomiting (PONV). While their efficacy is well-established, subtle but important differences in their safety profiles exist. This guide provides a detailed comparison of the safety of this compound against other widely used setrons: Ondansetron, Granisetron, and Palonosetron. Azasetron, a potent and selective 5-HT3 receptor antagonist, is primarily available in Japan and is used for managing nausea and vomiting induced by cancer chemotherapy.[1]
This comparative analysis is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview supported by quantitative data from clinical trials, detailed experimental methodologies for safety assessment, and visualizations of relevant biological pathways and workflows.
Comparative Safety Data
The following table summarizes the incidence of common and notable adverse events associated with this compound and other selected setrons, based on data from various clinical trials. It is important to note that direct head-to-head multicenter trials comparing all four agents are limited; therefore, the data presented is a compilation from studies comparing two or more of these drugs.
| Adverse Event | This compound | Ondansetron | Granisetron | Palonosetron |
| Headache | 6.2% ¹ | 10.6% ¹, 17% ², 9.4% ³ | 11.5% ⁴ | 9.4% ³ |
| Constipation | 6.2% ¹ | 6.8% ¹, 8.5% ³ | 17.0% ⁴ | 4.7% ³ |
| Hiccups | 6.2% ¹ | 10.6% ¹ | N/A | N/A |
| Diarrhea | N/A | 1.9% ³ | N/A | 0% ³ |
| Abdominal Pain | N/A | 4.7% ³ | N/A | 0.9% ³ |
| Dry Mouth | N/A | 2.8% ³ | N/A | 5.7% ³ |
| QTc Prolongation | Not reported as a significant issue in comparative trials | High risk, particularly with intravenous administration | Lower risk than Ondansetron | Low risk |
N/A: Data not readily available in the reviewed comparative trials. ¹ Data from a randomized, double-blind, double-dummy, multicenter trial comparing Azasetron and Ondansetron in the prevention of delayed CINV. ² Data from a prospective observational study comparing Palonosetron versus Ondansetron in patients on cancer chemotherapy. ³ Data from a randomized controlled non-inferiority study comparing oral Azasetron and intravenous Granisetron. ⁴ Data from a pooled analysis of phase III clinical studies of palonosetron versus older 5-HT3 receptor antagonists (ondansetron, dolasetron, and granisetron).
Key Safety Considerations
Cardiotoxicity, specifically QTc interval prolongation, is a primary safety concern with 5-HT3 receptor antagonists. Ondansetron, in particular, has been associated with a dose-dependent increase in the QTc interval, which can lead to potentially fatal arrhythmias like Torsade de Pointes. This has led to regulatory warnings and recommendations against high single intravenous doses. In contrast, Palonosetron and Granisetron appear to have a lower propensity for causing QTc prolongation. While specific data on Azasetron's effect on the QTc interval from large-scale dedicated trials is not as widely published in English literature, comparative studies against Ondansetron and Granisetron have not highlighted it as a significant concern.
Headache and constipation are the most frequently reported adverse events across all compared setrons. The incidence rates of these side effects appear to be broadly similar among the different drugs, with some studies suggesting minor variations.
Experimental Protocols
Evaluation of QTc Interval Prolongation in Clinical Trials
The assessment of a drug's potential to prolong the QT/QTc interval is a critical component of its safety evaluation, guided by the International Council for Harmonisation (ICH) E14 guidelines.
Objective: To assess the effect of a new drug on the QT/QTc interval in a rigorous and standardized manner.
Methodology:
-
Study Design: A dedicated "Thorough QT/QTc" study is typically conducted. This is a randomized, double-blind, crossover or parallel-group study in healthy volunteers.
-
Control Groups: The study includes a placebo control and a positive control (a drug known to prolong the QT interval, such as moxifloxacin) to establish assay sensitivity.
-
ECG Acquisition:
-
Standard 12-lead electrocardiograms (ECGs) are recorded at baseline and at multiple time points after drug administration, corresponding to the expected peak plasma concentration (Cmax) and other relevant time points.
-
ECGs are acquired in a standardized manner, with subjects in a supine position and at rest for at least 10 minutes prior to recording.
-
Digital ECGs are transmitted to a central ECG laboratory for analysis to minimize inter-reader variability.
-
-
QT Interval Measurement:
-
The QT interval is measured from the beginning of the QRS complex to the end of the T wave.
-
Measurements are typically performed manually by trained cardiologists, often with computer-assisted tools.
-
The end of the T-wave is determined using the "tangent" method or the "threshold" method.
-
-
Heart Rate Correction: The measured QT interval is corrected for heart rate to obtain the QTc interval. The most common correction formulas are Bazett's (QTc = QT/√RR) and Fridericia's (QTc = QT/RR^(1/3)). Individual-specific correction (QTcI) may also be used.
-
Data Analysis: The primary endpoint is the time-matched, placebo-subtracted change from baseline in the QTc interval (ΔΔQTc). The analysis focuses on the upper bound of the 95% confidence interval for the largest ΔΔQTc. A value exceeding 10 ms is considered a threshold for regulatory concern.
Standard Operating Procedure for ECG Acquisition in a Clinical Setting
Caption: Standard Operating Procedure for ECG Acquisition in a Clinical Trial.
Signaling Pathways and Evaluation Workflow
5-HT3 Receptor Signaling Pathway
The therapeutic effect of setrons is mediated through the blockade of 5-HT3 receptors, which are ligand-gated ion channels. Activation of these receptors by serotonin leads to a cascade of events culminating in the sensation of nausea and the vomiting reflex.
Caption: Simplified 5-HT3 Receptor Signaling Pathway and Mechanism of Action of Setrons.
Drug Safety Evaluation Workflow
The evaluation of the safety profile of a new drug, such as a novel setron, is a multi-stage process that begins with preclinical studies and continues through clinical trials and post-marketing surveillance.
Caption: Workflow for the Evaluation of Drug Safety from Preclinical to Post-Marketing Phases.
Conclusion
The safety profiles of this compound, Ondansetron, Granisetron, and Palonosetron are broadly similar, with headache and constipation being the most common adverse events. The most significant differentiator among these agents appears to be the risk of QTc interval prolongation, with Ondansetron carrying the highest risk and Palonosetron a demonstrably lower risk. While comprehensive, large-scale comparative safety data for Azasetron is less abundant in English-language literature, existing studies suggest a safety profile comparable to other setrons, without raising significant new safety concerns.
For researchers and drug development professionals, a thorough understanding of these safety nuances is crucial for the design of new antiemetic therapies and for the selection of appropriate comparators in clinical trials. The experimental protocols outlined in this guide provide a framework for the rigorous assessment of cardiovascular and other safety parameters. As new setrons and other antiemetic agents are developed, a continued focus on comparative safety will be essential to optimize patient care.
References
Statistical analysis for comparing the antiemetic effects of Azasetron and ondansetron
In the landscape of antiemetic therapies, the selective 5-HT3 receptor antagonists Azasetron and Ondansetron have emerged as crucial agents in managing nausea and vomiting, particularly in postoperative and chemotherapy settings. This guide offers a detailed, data-driven comparison of their antiemetic effects, intended for researchers, scientists, and drug development professionals. Through an examination of key clinical trials, this report synthesizes efficacy data, outlines experimental methodologies, and visualizes the underlying biological and procedural frameworks.
Quantitative Comparison of Antiemetic Efficacy
The relative efficacy of Azasetron and Ondansetron has been scrutinized in various clinical contexts. Below are summary tables of quantitative data from comparative studies.
Postoperative Nausea and Vomiting (PONV)
A prospective, randomized, double-blind study compared the prophylactic effects of intravenous Azasetron (10 mg) and Ondansetron (8 mg) in 98 female patients undergoing gynecological laparoscopic surgery under general anesthesia.[1][2]
| Outcome Measure | Azasetron (10 mg) Group (n=49) | Ondansetron (8 mg) Group (n=49) | p-value |
| Overall Incidence of PONV | 49% | 65% | Not specified |
| Incidence of Nausea (12-24h post-op) | 24% | 45% | 0.035 |
| Incidence of Vomiting (12-24h post-op) | 2% | 18% | 0.008 |
| Need for Rescue Antiemetics (12-24h post-op) | 4% | 18% | Not significant |
Data from Lee, S. H., et al. (2010). Comparison of azasetron and ondansetron for preventing postoperative nausea and vomiting in patients undergoing gynecological laparoscopic surgery. Yonsei Medical Journal, 51(1), 88-93.[1][2]
Chemotherapy-Induced Nausea and Vomiting (CINV)
In a multi-center, prospective, randomized, double-dummy, double-blind, parallel-group trial involving 265 patients receiving moderately and highly emetogenic chemotherapy, Azasetron was compared with Ondansetron for the prevention of delayed CINV.[3][4]
| Outcome Measure (Days 2-6) | Azasetron Group | Ondansetron Group | 95% Confidence Interval |
| Complete Response Rate | 45% | 54.5% | -21.4 to 2.5% |
Data from Kim, J. E., et al. (2014). A Randomized Double-Blind, Double-Dummy, Multicenter Trial of Azasetron versus Ondansetron to Evaluate Efficacy and Safety in the Prevention of Delayed Nausea and Vomiting Induced by Chemotherapy. Cancer Research and Treatment, 46(1), 23-33.[3][4]
Experimental Protocols
Prophylaxis of Postoperative Nausea and Vomiting
The following methodology was employed in a study comparing Azasetron and Ondansetron for the prevention of PONV in patients undergoing gynecological laparoscopic surgery.[1][2]
-
Study Design: A prospective, randomized, double-blind study.[1][2]
-
Participants: 98 female patients, aged 20-65 years, with ASA physical status I or II.[1][2]
-
Randomization: Patients were randomly allocated into two groups:
-
Intervention: The assigned drug was administered 5 minutes before the end of surgery.[1][2]
-
Data Collection: The incidence of PONV, Visual Analogue Scale (VAS) for pain, and the need for rescue antiemetics and analgesics were recorded at 1, 6, 12, 24, and 48 hours postoperatively.[1][2]
-
Statistical Analysis: The chi-square test or Fisher's exact test was used for categorical data, and the independent t-test was used for continuous data. A p-value of less than 0.05 was considered statistically significant.
Prevention of Delayed Chemotherapy-Induced Nausea and Vomiting
The protocol for a study comparing Azasetron and Ondansetron in preventing delayed CINV is detailed below.[3][4]
-
Study Design: A multi-center, prospective, randomized, double-dummy, double-blind, parallel-group trial.[3][4]
-
Participants: 265 patients receiving moderately to highly emetogenic chemotherapy.[3][4]
-
Randomization: Patients were randomly assigned to either the Azasetron group or the Ondansetron group.[3][4]
-
Intervention:
-
Primary Endpoint: The proportion of patients with a complete response (no emesis and no rescue medication) during the delayed period (24 to 120 hours after chemotherapy).
-
Statistical Analysis: The primary efficacy analysis was based on the intention-to-treat (ITT) population. The non-inferiority of Azasetron to Ondansetron was to be concluded if the lower limit of the 95% confidence interval for the difference in complete response rates was greater than -15%.
Visualizing the Mechanisms and Methods
To better understand the context of these comparisons, the following diagrams illustrate the relevant signaling pathway and a typical experimental workflow.
Caption: Mechanism of action for 5-HT3 receptor antagonists.
Caption: Generalized workflow for a randomized controlled trial.
Discussion of Findings
The available data suggests that Azasetron and Ondansetron have comparable efficacy in the overall prevention of PONV, though Azasetron may offer a delayed advantage.[1][2] Specifically, in the 12 to 24-hour postoperative period, Azasetron was significantly more effective than Ondansetron in preventing both nausea and vomiting in patients who had undergone gynecological laparoscopic surgery.[1][2] This could be attributed to the longer half-life of Azasetron compared to Ondansetron.[2]
Conversely, in the context of delayed CINV, a study found that Azasetron did not demonstrate non-inferiority to Ondansetron, with the complete response rate being lower in the Azasetron group.[3][4] However, the safety profiles of the two drugs were found to be similar.[3][4]
Both Azasetron and Ondansetron function as selective antagonists of the 5-HT3 receptor.[5][6] These receptors are located on vagal afferent nerves in the gastrointestinal tract and in the chemoreceptor trigger zone (CTZ) of the brain.[6][7][8] By blocking the binding of serotonin to these receptors, both drugs effectively interrupt the signaling cascade that leads to nausea and vomiting.[5][6][7]
Conclusion
The choice between Azasetron and Ondansetron for antiemetic prophylaxis may depend on the specific clinical scenario. For preventing PONV, particularly in the 12-24 hour window post-surgery, Azasetron appears to be a more effective option.[1][2] For the management of delayed CINV, the evidence presented in the cited study suggests Ondansetron may be superior.[3][4] Further large-scale, head-to-head clinical trials across diverse patient populations and chemotherapy regimens are warranted to delineate the comparative efficacy of these two agents more definitively. The methodologies and data presented here provide a foundational guide for such future research and for evidence-based clinical decision-making.
References
- 1. Comparison of azasetron and ondansetron for preventing postoperative nausea and vomiting in patients undergoing gynecological laparoscopic surgery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparison of Azasetron and Ondansetron for Preventing Postoperative Nausea and Vomiting in Patients Undergoing Gynecological Laparoscopic Surgery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Randomized Double-Blind, Double-Dummy, Multicenter Trial of Azasetron versus Ondansetron to Evaluate Efficacy and Safety in the Prevention of Delayed Nausea and Vomiting Induced by Chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. What are 5-HT receptor antagonists and how do they work? [synapse.patsnap.com]
- 6. 5-HT3 antagonist - Wikipedia [en.wikipedia.org]
- 7. m.youtube.com [m.youtube.com]
- 8. 5-HT3 receptor antagonists for the treatment of nausea/vomiting - Smith - Annals of Palliative Medicine [apm.amegroups.org]
Differential Efficacy of Azasetron and Ondansetron in Delayed Chemotherapy-Induced Nausea and Vomiting: A Comparative Analysis
For researchers and drug development professionals navigating the landscape of antiemetic therapies, understanding the nuanced differences between available options is paramount. This guide provides a detailed comparison of Azasetron and Ondansetron, two 5-HT3 receptor antagonists, in the context of delayed chemotherapy-induced nausea and vomiting (CINV). The following analysis is based on data from a head-to-head clinical trial to illuminate the differential effects of these agents.
Efficacy in Delayed CINV: A Head-to-Head Comparison
A key multi-center, prospective, randomized, double-dummy, double-blind, parallel-group trial provides the most direct comparison of Azasetron and Ondansetron for the prevention of delayed CINV.[1][2][3] The primary measure of efficacy was the rate of "complete response" (CR), defined as no emetic episodes and no use of rescue medication during the delayed phase (days 2-6 after chemotherapy).
| Efficacy Endpoint | Azasetron Group | Ondansetron Group | 95% Confidence Interval |
| Complete Response (Days 2-6) | 45% | 54.5% | -21.4% to 2.5% |
Safety and Tolerability Profile
While efficacy outcomes diverged, the safety profiles of both Azasetron and Ondansetron were found to be comparable. Both treatments were well-tolerated by patients, with no unexpected drug-related adverse events reported.[1][2][3]
The most frequently observed treatment-related adverse events were constipation and hiccups. The incidence of these events was similar between the two groups, with hiccups being slightly more common in the Ondansetron group and the incidence of constipation and hiccups being equal in the Azasetron group.[1]
| Adverse Event | Azasetron Group | Ondansetron Group |
| Constipation | 6.2% | 6.8% |
| Hiccups | 6.2% | 10.6% |
Experimental Protocol: A Detailed Overview
The comparative clinical trial was meticulously designed to ensure the objectivity of the results.
Study Design: A multi-center, prospective, randomized, double-dummy, double-blind, parallel-group trial involving 265 patients receiving moderately and highly emetogenic chemotherapy.[1][2][3]
Treatment Regimen:
-
Day 1: All participants received a standard prophylactic regimen of intravenous Azasetron (10 mg) and Dexamethasone (20 mg).[1][2]
-
Days 2-4: All patients received oral Dexamethasone (4 mg every 12 hours).[1][2]
-
Days 2-6 (Randomized Phase):
This double-dummy design was crucial in maintaining the blind for both patients and investigators.
Caption: Experimental workflow of the comparative clinical trial.
Signaling Pathways and Mechanism of Action
Both Azasetron and Ondansetron are selective antagonists of the 5-hydroxytryptamine type 3 (5-HT3) receptor. This receptor is a key player in the emetic reflex, being present both peripherally in the gastrointestinal tract and centrally in the chemoreceptor trigger zone (CTZ) of the brain. Chemotherapy can induce the release of serotonin from enterochromaffin cells in the gut, which then activates 5-HT3 receptors on vagal afferent nerves, transmitting signals to the brain's vomiting center. By blocking these receptors, Azasetron and Ondansetron inhibit this signaling pathway, thereby reducing the likelihood of nausea and vomiting.
Caption: 5-HT3 receptor antagonist mechanism of action in CINV.
References
- 1. A Randomized Double-Blind, Double-Dummy, Multicenter Trial of Azasetron versus Ondansetron to Evaluate Efficacy and Safety in the Prevention of Delayed Nausea and Vomiting Induced by Chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Randomized Double-Blind, Double-Dummy, Multicenter Trial of Azasetron versus Ondansetron to Evaluate Efficacy and Safety in the Prevention of Delayed Nausea and Vomiting Induced by Chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
A Comparative Benchmark: Azasetron Hydrochloride Versus New Generation 5-HT3 Receptor Antagonists
For Researchers, Scientists, and Drug Development Professionals
The management of nausea and vomiting, particularly chemotherapy-induced nausea and vomiting (CINV) and postoperative nausea and vomiting (PONV), has been significantly advanced by the development of 5-HT3 receptor antagonists. While first-generation agents revolutionized treatment, newer second-generation antagonists have emerged with distinct pharmacological profiles. This guide provides an objective comparison of the established 5-HT3 receptor antagonist, Azasetron hydrochloride, against the new generation antagonists, with a focus on Palonosetron, and a comparative look at other key players like Granisetron and Ondansetron.
Mechanism of Action: Targeting the 5-HT3 Receptor
Serotonin (5-hydroxytryptamine, 5-HT) released from enterochromaffin cells in the gastrointestinal tract stimulates 5-HT3 receptors on vagal afferent nerves, initiating the vomiting reflex. 5-HT3 receptor antagonists competitively block these receptors, both peripherally and centrally in the chemoreceptor trigger zone (CTZ), thereby preventing nausea and vomiting.[1]
Pharmacological Comparison: Affinity and Pharmacokinetics
The efficacy and duration of action of 5-HT3 receptor antagonists are largely dictated by their receptor binding affinity and pharmacokinetic properties. The following tables summarize key quantitative data for Azasetron and a selection of new generation antagonists.
Table 1: 5-HT3 Receptor Binding Affinity
Higher pKi values indicate stronger binding affinity to the 5-HT3 receptor.
| Compound | pKi | Ki (nM) |
| Azasetron | 9.27[2][3] | ~0.054 |
| Palonosetron | ~10.0 | 0.17[1] |
| Granisetron | 9.15 | ~0.71 |
| Ondansetron | 8.70 | ~2.0 |
Note: Ki values are calculated from pKi and may vary slightly between studies.
Table 2: Pharmacokinetic Profile
The elimination half-life is a crucial determinant of the duration of antiemetic effect.
| Compound | Elimination Half-life (hours) |
| Azasetron | ~5.4 |
| Palonosetron | ~40 |
| Granisetron | 9-12 (in cancer patients)[4] |
| Ondansetron | ~3-6[5] |
Efficacy in Preclinical and Clinical Settings
Clinical and preclinical studies have demonstrated the efficacy of these agents in preventing emesis. Palonosetron, with its higher binding affinity and significantly longer half-life, has shown particular efficacy in preventing delayed-onset CINV compared to first-generation agents.
Experimental Protocols
To ensure a comprehensive understanding of the data presented, detailed methodologies for key experiments are provided below.
Receptor Binding Assay Protocol
A competitive radioligand binding assay is a standard method to determine the binding affinity of a compound for a receptor.
Objective: To determine the inhibitory constant (Ki) of test compounds against the 5-HT3 receptor.
Materials:
-
Membrane preparations from cells expressing the human 5-HT3 receptor (e.g., HEK293 cells).
-
Radioligand: [3H]GR65630, a high-affinity 5-HT3 receptor antagonist.[6][7][8]
-
Test compounds: this compound, Palonosetron, Granisetron, Ondansetron.
-
Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Ice-cold assay buffer.
-
Glass fiber filters (e.g., GF/B), pre-soaked in a solution like 0.5% polyethyleneimine (PEI) to reduce non-specific binding.
-
Scintillation cocktail and a scintillation counter.
Procedure:
-
Incubation: In a 96-well plate, combine the cell membrane preparation, the radioligand ([3H]GR65630) at a concentration near its Kd, and varying concentrations of the unlabeled test compound.[6]
-
Equilibration: Incubate the mixture at room temperature for a defined period (e.g., 60 minutes) to allow the binding to reach equilibrium.[6]
-
Filtration: Rapidly separate the bound from the free radioligand by vacuum filtration through the glass fiber filters. The receptors and any bound radioligand will be trapped on the filter.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove any non-specifically bound radioligand.[6]
-
Quantification: Place the filters in scintillation vials with scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki is then calculated using the Cheng-Prusoff equation.
In Vivo Model: Cisplatin-Induced Emesis in Ferrets
The ferret is a well-established animal model for studying emesis due to its robust vomiting reflex.[9][10][11][12]
Objective: To evaluate the antiemetic efficacy of 5-HT3 receptor antagonists against cisplatin-induced emesis.
Animals: Male ferrets.
Procedure:
-
Acclimatization: Animals are acclimatized to the experimental conditions.
-
Drug Administration: The test compound (e.g., this compound or a new generation antagonist) is administered intravenously or orally at various doses. A control group receives a vehicle.
-
Emetogen Challenge: After a specified pretreatment time, the animals are challenged with an intravenous injection of cisplatin (e.g., 5-10 mg/kg), a potent emetogenic agent.[9]
-
Observation: The animals are observed for a defined period (e.g., 4-6 hours), and the number of retches and vomits (emetic episodes) are recorded.
-
Data Analysis: The efficacy of the test compound is determined by its ability to reduce the number of emetic episodes compared to the vehicle-treated control group. The dose that produces a 50% reduction in emesis (ED50) can be calculated.
Clinical Trial Design for Chemotherapy-Induced Nausea and Vomiting (CINV)
Objective: To compare the efficacy and safety of a new 5-HT3 receptor antagonist against a standard-of-care agent in patients receiving emetogenic chemotherapy.
Study Design: A randomized, double-blind, active-controlled, multicenter study.
Patient Population: Cancer patients scheduled to receive moderately or highly emetogenic chemotherapy.[13]
Treatment Arms:
-
Investigational Arm: New 5-HT3 receptor antagonist at a specified dose.
-
Control Arm: Standard-of-care 5-HT3 receptor antagonist (e.g., Ondansetron or Granisetron) at its approved dose.
Procedure:
-
Randomization: Patients are randomly assigned to one of the treatment arms.
-
Drug Administration: The study drug is administered prior to chemotherapy.
-
Efficacy Assessment:
-
Primary Endpoint: Complete response (defined as no emetic episodes and no use of rescue medication) in the acute phase (0-24 hours) and/or the delayed phase (24-120 hours) post-chemotherapy.[13]
-
Secondary Endpoints: Incidence and severity of nausea, number of emetic episodes, and use of rescue medication.
-
-
Safety Assessment: Monitoring and recording of adverse events.
-
Data Analysis: Statistical comparison of the complete response rates and other efficacy and safety endpoints between the treatment arms.
Visualizing the Landscape
To further clarify the concepts discussed, the following diagrams illustrate the 5-HT3 receptor signaling pathway and a typical experimental workflow.
Caption: 5-HT3 Receptor Signaling Pathway and Antagonist Action
Caption: Workflow for Evaluating Antiemetic Drugs
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. Azasetron - Wikipedia [en.wikipedia.org]
- 3. Azasetron [medbox.iiab.me]
- 4. A randomized trial of individualized versus standard of care antiemetic therapy for breast cancer patients at high risk for chemotherapy-induced nausea and vomiting - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. The distribution of specific binding of the 5-HT3 receptor ligand [3H]GR65630 in rat brain using quantitative autoradiography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Emesis induced by cisplatin in the ferret as a model for the detection of anti-emetic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. scilit.com [scilit.com]
- 10. Cisplatin-induced emesis in the Ferret: a new animal model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Pre-clinical Contract Research - Emesis [ndineuroscience.com]
- 12. aacrjournals.org [aacrjournals.org]
- 13. Frontiers | Research trends on chemotherapy induced nausea and vomiting: a bibliometric analysis [frontiersin.org]
Safety Operating Guide
Proper Disposal of Azasetron Hydrochloride: A Guide for Laboratory Professionals
Providing essential safety and logistical information for the proper disposal of Azasetron hydrochloride is critical for maintaining a safe laboratory environment and ensuring regulatory compliance. This guide offers procedural, step-by-step guidance for researchers, scientists, and drug development professionals on the handling and disposal of this antiemetic agent, which is often used in supportive care for chemotherapy.
Regulatory Framework for Pharmaceutical Waste
In the United States, the disposal of pharmaceutical waste is primarily regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[1][2][3] Additionally, the National Institute for Occupational Safety and Health (NIOSH) provides lists of hazardous drugs that require special handling.[4][5][6][7]
A key determination for disposal is whether the pharmaceutical is classified as a hazardous waste under RCRA. Hazardous waste pharmaceuticals are subject to stringent "cradle-to-grave" management requirements.[3] Non-RCRA, or non-hazardous, pharmaceutical waste still requires proper disposal to prevent environmental contamination but is subject to less stringent regulations.[1][2][8][9]
Classification of this compound Waste
As of the latest review, this compound is not explicitly listed as a P- or U-listed hazardous waste under RCRA.[10][11] Furthermore, it does not appear on the NIOSH list of hazardous drugs.[4][5][7]
However, a definitive classification as non-hazardous requires an assessment of its characteristics: ignitability, corrosivity, reactivity, and toxicity.[3][12][13] In the absence of a formal determination by a certified laboratory, and given its use in a chemotherapy context, it is best practice and highly recommended to manage this compound waste as a hazardous pharmaceutical waste. This conservative approach ensures the highest level of safety and compliance.
Personal Protective Equipment (PPE) and Handling
When handling this compound for disposal, appropriate personal protective equipment should be worn to minimize exposure. This includes:
-
Gloves: Nitrile gloves are recommended.
-
Lab Coat: A dedicated lab coat should be worn.
-
Eye Protection: Safety glasses or goggles are essential.
Step-by-Step Disposal Procedures
The following procedures outline the recommended steps for the disposal of this compound and associated waste in a laboratory setting.
Waste Segregation at the Point of Generation
Proper segregation is the foundation of compliant pharmaceutical waste disposal. Immediately after use, all items that have come into contact with this compound should be segregated into the appropriate waste stream.
Distinguishing Between Trace and Bulk Contamination
A critical step is to determine if the waste is "trace" or "bulk" contaminated.
-
Trace Contaminated Waste: This includes items with minimal residual drug, such as empty vials, syringes with no visible drug, and lightly contaminated personal protective equipment (PPE).
-
Bulk Contaminated Waste: This category includes unused or partially used vials of this compound, syringes with more than a residual amount of the drug, and materials used to clean up spills.
Use of Designated Waste Containers
Color-coded containers are the industry standard for segregating pharmaceutical waste.
-
Yellow Containers: For trace chemotherapy/pharmaceutical waste.
-
Black Containers: For bulk hazardous pharmaceutical waste.
Disposal of Different Waste Types
-
Unused or Expired this compound: This is considered bulk hazardous waste and must be placed in a designated black hazardous waste container.
-
Empty Vials and Packaging: Vials that are "RCRA empty" (containing no more than 3% by weight of the original contents) can be considered trace waste and placed in a yellow sharps container (if glass) or a yellow waste bag.
-
Contaminated Sharps: Needles and syringes used to administer this compound should be placed in a yellow sharps container designated for chemotherapy/hazardous drug waste.
-
Contaminated PPE and Labware: Gloves, bench paper, and other disposable items with trace contamination should be disposed of in a yellow waste bag or container. Items heavily saturated with the drug should be treated as bulk waste and placed in a black container.
-
Spill Cleanup Materials: All materials used to clean up a spill of this compound are considered bulk hazardous waste and must be disposed of in a black hazardous waste container.
Quantitative Data Summary
| Waste Type | Description | Recommended Container | EPA Waste Code (if treated as hazardous) |
| Bulk Pharmaceutical Waste | Unused/expired this compound, partially full vials/syringes, spill cleanup materials. | Black Hazardous Waste Container | D001-D043 (based on characteristics) |
| Trace Pharmaceutical Waste | "RCRA empty" vials, lightly contaminated PPE and labware. | Yellow Waste Container | Not applicable |
| Contaminated Sharps | Needles and syringes used for this compound administration. | Yellow Sharps Container | Not applicable |
Experimental Protocols
Currently, there are no standardized experimental protocols for the specific disposal of this compound through chemical degradation in a laboratory setting. The recommended and regulated method of disposal is through a licensed hazardous waste management company, which typically utilizes high-temperature incineration.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.
Caption: Logical workflow for the segregation and disposal of this compound waste.
By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, protecting both personnel and the environment. Always consult your institution's specific Environmental Health and Safety (EHS) guidelines, as local and state regulations may vary.
References
- 1. usbioclean.com [usbioclean.com]
- 2. What Is Non-Hazardous Pharmaceutical Waste & How to Dispose of it - INGENIUM [pureingenium.com]
- 3. pwaste.com [pwaste.com]
- 4. research.cuanschutz.edu [research.cuanschutz.edu]
- 5. albertahealthservices.ca [albertahealthservices.ca]
- 6. cdc.gov [cdc.gov]
- 7. NIOSH List of Hazardous Drugs in Healthcare Settings, 2024| NIOSH | CDC [cdc.gov]
- 8. Healthcare Environmental Resource Center (HERC) [hercenter.org]
- 9. Non-hazardous Pharmaceutical Waste Disposal [trihazsolutions.com]
- 10. Pharmaceutical waste codes - Washington State Department of Ecology [ecology.wa.gov]
- 11. Download [lf-public.deq.utah.gov:443]
- 12. EPA Hazardous Waste Codes | Environmental Safety, Sustainability and Risk [essr.umd.edu]
- 13. epa.gov [epa.gov]
Safe Handling and Disposal of Azasetron Hydrochloride: A Procedural Guide
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling Azasetron hydrochloride. The following procedures are designed to minimize exposure risk and ensure safe laboratory operations and disposal.
Hazard Identification and Classification
This compound is classified as a hazardous substance. It is crucial to understand its potential health effects to implement appropriate safety measures. The substance is harmful if swallowed and can cause skin, eye, and respiratory irritation[1].
Table 1: GHS Hazard Classification for this compound
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity, Single Exposure | 3 | H335: May cause respiratory irritation |
Source: MedChemExpress Safety Data Sheet[1]
Personal Protective Equipment (PPE)
Consistent and correct use of PPE is the primary control measure to protect laboratory personnel from exposure. The selection of PPE should be based on a risk assessment of the specific procedures being performed[2][3].
Table 2: Recommended PPE for Handling this compound
| Activity | Required Personal Protective Equipment |
| Handling Solid Compound (Weighing, Aliquoting) | Gloves: Two pairs of chemotherapy-tested nitrile gloves.[2] Gown: Disposable, lint-free gown resistant to hazardous drugs.[2][4] Eye/Face Protection: Safety glasses with side shields and a face shield.[1][4] Respiratory Protection: A NIOSH-approved N95 respirator should be used to avoid inhaling the powder.[4][5] |
| Preparing Solutions (Reconstitution, Dilution) | Gloves: Two pairs of chemotherapy-tested nitrile gloves.[2] Gown: Disposable, lint-free gown resistant to hazardous drugs.[2][4] Eye/Face Protection: Face shield worn over safety glasses or goggles to protect against splashes.[1][4] |
| Administering Solutions | Gloves: Two pairs of chemotherapy-tested nitrile gloves.[2] Gown: Disposable, lint-free gown resistant to hazardous drugs.[2][4] Eye/Face Protection: Safety glasses with side shields. |
| Cleaning and Decontamination | Gloves: Two pairs of heavy-duty utility gloves. Gown: Impermeable gown. Eye/Face Protection: Face shield and safety goggles. |
| Waste Disposal | Gloves: Two pairs of chemotherapy-tested nitrile gloves.[2] Gown: Disposable gown.[2] Eye/Face Protection: Safety glasses with side shields. |
Operational Plan: Step-by-Step Handling Procedures
A systematic workflow is essential for safely managing this compound from receipt to disposal. The following diagram and steps outline this process.
Caption: Workflow for Safe Handling of this compound.
Procedural Steps:
-
Receiving: Upon receipt, inspect the container for any damage or leaks. Verify that the product identity matches the order.
-
Storage: Store this compound in a designated, secure, and well-ventilated area. Keep the container tightly sealed and protected from light[6][7].
Table 3: Recommended Storage Conditions
| Form | Temperature | Duration | Additional Notes |
| Solid Powder | 4°C | As per manufacturer | Sealed storage, away from moisture[8]. |
| Stock Solution | -80°C | Up to 6 months | Aliquot to avoid repeated freeze-thaw cycles[8]. |
| Stock Solution | -20°C | Up to 1 month | Sealed storage, away from moisture[8]. |
-
Preparation (Compounding):
-
All handling of the solid compound and preparation of solutions must be performed within a Containment Primary Engineering Control (C-PEC), such as a Class II Biological Safety Cabinet or a ventilated enclosure, to minimize aerosol generation and exposure[5][9].
-
Don the appropriate PPE as detailed in Table 2 before entering the C-PEC.
-
When weighing the powder, use a dedicated spatula and weighing paper.
-
For reconstitution, slowly add the solvent to the powder to avoid splashing. If necessary, use sonication to aid dissolution[8].
-
Solutions are stable for 48 hours at 25°C and 14 days at 4°C when protected from light[6][7].
-
-
Decontamination and Cleaning:
-
After handling, decontaminate all surfaces, equipment, and reusable PPE according to established laboratory procedures for hazardous drugs.
-
Use a suitable deactivating agent followed by cleaning with a detergent and rinsing with water.
-
Emergency Procedures
In the event of accidental exposure or a spill, immediate and appropriate action is critical.
Table 4: Emergency Response Plan
| Incident | Immediate Action |
| Skin Contact | Immediately remove contaminated clothing. Wash the affected area thoroughly with plenty of soap and water[1]. Seek medical attention if irritation persists. |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open[1]. Seek immediate medical attention. |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention[1]. |
| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention[1]. |
| Minor Spill | Alert others in the area. Wearing appropriate PPE (including a respirator), cover the spill with absorbent material. Clean the area with a deactivating agent and dispose of all materials as hazardous waste. |
| Major Spill | Evacuate the area immediately. Alert the institutional safety officer. Restrict access to the area until cleanup by trained personnel is complete. |
Disposal Plan
All waste contaminated with this compound, including unused material, empty containers, and disposable PPE, must be handled as hazardous pharmaceutical waste[10].
Step-by-Step Disposal Guidance:
-
Segregation: Do not mix hazardous waste with general laboratory trash. All contaminated items (e.g., gloves, gowns, vials, absorbent pads, cleaning materials) must be placed in a designated, clearly labeled hazardous waste container.
-
Containerization: Use leak-proof, puncture-resistant containers with secure lids. The container should be labeled with "Hazardous Pharmaceutical Waste" and identify the contents.
-
Storage of Waste: Store the waste container in a secure, designated area away from general traffic until it is collected for disposal.
-
Final Disposal: Disposal must be conducted through a licensed hazardous waste management company in accordance with all local, state, and federal regulations[9][10]. Do not dispose of this compound down the drain or in the regular trash[11][12].
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. pogo.ca [pogo.ca]
- 3. Safe handling of hazardous drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. halyardhealth.com [halyardhealth.com]
- 5. gerpac.eu [gerpac.eu]
- 6. Stability of azasetron-dexamethasone mixture for chemotherapy-induced nausea and vomiting administration - PMC [pmc.ncbi.nlm.nih.gov]
- 7. oncotarget.com [oncotarget.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. osha.gov [osha.gov]
- 10. medicalwastepros.com [medicalwastepros.com]
- 11. dea.gov [dea.gov]
- 12. fda.gov [fda.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
